molecular formula C40H80NO8P B6595530 DPPC-d4 CAS No. 326495-33-4

DPPC-d4

Cat. No.: B6595530
CAS No.: 326495-33-4
M. Wt: 738.1 g/mol
InChI Key: KILNVBDSWZSGLL-QKXUHBRISA-N
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Description

DPPC-d4 (CAS 326495-33-4) is a deuterium-labeled analog of DPPC (1,2-dipalmitoyl- sn -glycero-3-phosphocholine), a zwitterionic phosphoglyceride that is a major constituent of pulmonary surfactants . This stable isotope-labeled compound is primarily utilized in the preparation of liposomal monolayers and bilayers, serving as a critical tool in biophysical research for probing membrane dynamics and structure . DPPC-liposomes are effectively used as delivery vehicles to induce immune responses against antigens in preclinical models, highlighting their value in drug delivery and immunology research . The incorporation of deuterium atoms provides a distinct mass tag, making this compound particularly valuable for use in quantitative mass spectrometry-based assays and for tracing the pharmacokinetic and metabolic profiles of phospholipids during the drug development process . The parent compound, DPPC, is renowned for its ability to reduce surface tension and is extensively used in the study of model biological membranes . As a synthetic phospholipid, it plays a foundational role in creating liposomes and lipid bilayers for a wide range of scientific investigations . This product is designated For Research Use Only (RUO) . RUO products are specialized tools exclusively tailored for laboratory research in controlled environments and are not intended for diagnostic, therapeutic, or any other human use .

Properties

IUPAC Name

[(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i34D2,35D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-QKXUHBRISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)[N+](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677032
Record name (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

326495-33-4
Record name (2R)-2,3-Bis(hexadecanoyloxy)propyl 2-(trimethylazaniumyl)(~2~H_4_)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to DPPC-d4: Structure, Properties, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d4 (DPPC-d4), a deuterated phospholipid critical for advanced research in membrane biophysics and drug delivery systems. By substituting specific hydrogen atoms with deuterium, this compound offers a unique tool for non-invasively probing the structure and dynamics of lipid bilayers.

Chemical Structure and Physicochemical Properties

This compound is a saturated phospholipid where four hydrogen atoms on the ethyl segment of the choline headgroup are replaced by deuterium atoms. This specific isotopic labeling makes it an invaluable tool for techniques like Nuclear Magnetic Resonance (NMR) and Neutron Scattering, allowing researchers to differentiate the headgroup from other components in a lipid assembly.

Caption: Chemical structure of this compound.
Quantitative Physicochemical Data

The physicochemical properties of DPPC are well-characterized. While comprehensive data for the d4 variant is less common, the properties are largely comparable to the protiated form. It is important to note that isotopic substitution can subtly influence molecular interactions and phase behavior. Specifically, while deuteration of the acyl chains is known to lower the main phase transition temperature (Tm), deuteration of the choline headgroup, as in this compound, has a more complex impact on the hydration and packing of the headgroup region.[1][2]

PropertyValueNotes and References
IUPAC Name [(2R)-2,3-di(hexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-(trimethylazaniumyl)ethyl] phosphate[3]
Molecular Formula C₄₀H₇₆D₄NO₈P[3]
Molecular Weight 738.1 g/mol Computed value.[3]
Main Phase Transition Temperature (Tm) ~41 °C (for protiated DPPC)This is the gel-to-liquid crystalline phase transition temperature.[4][5][6][7] Headgroup deuteration can impact monolayer properties and hydration, which may affect phase behavior.[1]
Enthalpy of Transition (ΔH) ~42 kJ/mol (for protiated DPPC)Represents the energy absorbed during the main phase transition.[5]
Critical Micelle Concentration (CMC) 0.46 nM (in water, for protiated DPPC)The CMC is highly sensitive to solvent conditions and can be significantly higher in buffered solutions.[7]
Solubility Soluble in ethanol and chloroform/methanol/water mixtures.[7][8][9]

Experimental Protocols and Methodologies

This compound is primarily used in the formation of model membranes, such as liposomes and supported lipid bilayers, for analysis with biophysical techniques.

Preparation of Unilamellar Vesicles (Liposomes)

The preparation of liposomes is a foundational step for many experimental applications. The thin-film hydration method followed by extrusion is a common and reliable protocol for producing unilamellar vesicles of a defined size.

Liposome_Preparation_Workflow cluster_prep Step 1: Thin Film Formation cluster_hydrate Step 2: Hydration cluster_extrude Step 3: Extrusion for Size Control cluster_final Step 4: Final Product a Dissolve this compound in chloroform/methanol solvent b Evaporate solvent under nitrogen stream or rotary evaporator a->b c Dry film under vacuum (overnight) to remove residual solvent b->c d Add aqueous buffer (e.g., PBS, HEPES) to the dried lipid film c->d e Incubate above Tm (~45-50°C) to facilitate hydration d->e f Vortex or gently agitate to form Multilamellar Vesicles (MLVs) e->f g Load MLV suspension into extruder (heated above Tm) f->g h Pass suspension through polycarbonate membrane (e.g., 100 nm pore size) g->h i Repeat extrusion (e.g., 11-21 times) to form Large Unilamellar Vesicles (LUVs) h->i j Store LUVs at 4°C. Characterize size via DLS. i->j

Caption: Workflow for preparing this compound unilamellar vesicles.

Detailed Methodology:

  • Lipid Film Formation: Dissolve the desired amount of this compound powder in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. For complete solvent removal, place the flask under high vacuum for several hours or overnight.[10]

  • Hydration: Hydrate the lipid film with an aqueous buffer of choice (e.g., phosphate-buffered saline, HEPES). The hydration should be performed at a temperature above the Tm of DPPC (~45-50°C) to ensure the lipids are in the fluid phase.[10] Gentle agitation or vortexing will cause the lipid film to swell and detach, forming a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion: To produce vesicles with a uniform size distribution, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm). This process is performed using a mini-extruder device, also heated above the lipid's Tm. The suspension is passed through the membrane multiple times (typically an odd number, like 11 or 21 passes) to yield a clear or slightly opalescent solution of large unilamellar vesicles (LUVs).[11]

Application in Solid-State NMR Spectroscopy

Solid-state NMR is a powerful technique for obtaining atomic-level information on the structure and dynamics of lipid bilayers. The use of deuterated lipids like this compound is advantageous for several reasons:

  • Spectral Simplification: In ²H NMR, the deuterium signal provides direct information about the orientation and mobility of the C-D bond, allowing for the precise measurement of order parameters in the headgroup region.[8][10]

  • Reduced Dipolar Coupling: Deuteration can simplify ¹H spectra by reducing strong ¹H-¹H dipolar couplings, which can be beneficial in certain advanced NMR experiments.[12]

Typical Experimental Protocol:

  • Sample Preparation: Prepare highly concentrated samples of this compound liposomes (often as MLVs or oriented on glass plates) to maximize signal. The sample is typically hydrated to a specific water content and sealed in an NMR rotor.

  • Instrumentation: A high-field solid-state NMR spectrometer is used.

  • Key Experiments:

    • ²H (Deuterium) NMR: A quadrupolar echo pulse sequence is commonly used. The resulting spectrum's width (quadrupolar splitting) is directly related to the motional averaging of the C-D bonds in the choline group, providing a measure of local order and dynamics.[10]

    • ³¹P NMR: While not directly observing the deuterium label, ³¹P NMR provides complementary information on the phosphate moiety of the headgroup. The chemical shift anisotropy of the ³¹P signal reveals the phase of the lipid assembly (e.g., lamellar, hexagonal) and the average orientation of the headgroup.[12]

  • Data Analysis: Spectral moments and quadrupolar splittings are calculated from the ²H NMR spectra to determine order parameters. Changes in these parameters as a function of temperature or the addition of other molecules (e.g., drugs, cholesterol) reveal their impact on the membrane's headgroup region.

Application in Neutron Scattering

Neutron scattering techniques, such as Small-Angle Neutron Scattering (SANS), are used to determine the low-resolution structure of lipid vesicles, including bilayer thickness, area per lipid, and the location of components within the membrane. The key advantage of neutrons is their differential scattering from hydrogen (¹H) and deuterium (²H).

The Principle of Contrast Variation: The "visibility" of a molecule to neutrons is determined by its scattering length density (SLD). By selectively deuterating parts of the system (the lipid headgroup, lipid tails, or the solvent), one can create "contrast" and make specific regions of the assembly stand out. This compound is ideal for highlighting the location and conformation of the headgroup region.

Caption: Contrast variation principle using this compound.

Typical Experimental Protocol:

  • Sample Preparation: Prepare LUVs of this compound as described in section 2.1. The key variation is the use of different H₂O/D₂O mixtures as the solvent to achieve different levels of contrast.

  • Instrumentation: A SANS instrument at a research reactor or spallation source is used. The instrument collimates a neutron beam onto the sample, and detectors measure the intensity of scattered neutrons as a function of the scattering angle (or momentum transfer, Q).

  • Data Acquisition: SANS data is collected for the this compound vesicles in several different H₂O/D₂O contrast solvents (e.g., 100% D₂O, 100% H₂O, and a "contrast-matched" water that has the same SLD as a part of the lipid).

  • Data Analysis: The scattering curves are analyzed by fitting them to a mathematical model of a vesicle or bilayer. By simultaneously fitting the data from multiple contrasts, a single, robust structural model can be determined, providing high-confidence values for parameters like headgroup thickness, tail thickness, and area per lipid molecule. The selective deuteration of the headgroup provides a strong constraint for determining its specific dimensions.

References

DPPC-d4: A Technical Guide to its Physical Characteristics for Advanced Membrane Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the essential physical characteristics of deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), with a focus on its application in sophisticated membrane studies. While specific data for DPPC with four deuterium labels (DPPC-d4) is limited in publicly available literature, this guide leverages data from highly deuterated DPPC species (e.g., chain-perdeuterated DPPC-d62) as a close proxy. The principles and experimental methodologies outlined are directly applicable to the study of this compound. Deuteration of phospholipids provides a powerful, non-invasive tool for elucidating membrane structure, dynamics, and function, primarily through techniques such as neutron scattering and nuclear magnetic resonance (NMR) spectroscopy.[1]

Core Physical and Thermodynamic Properties

The substitution of hydrogen with deuterium in the acyl chains of DPPC induces subtle yet significant changes in its physical properties. These alterations are critical for the interpretation of experimental data in membrane biophysics.

Quantitative Data Summary

The following tables summarize key quantitative data for both protiated (standard) DPPC and its deuterated counterparts, offering a comparative overview.

PropertyProtiated DPPCChain-Deuterated DPPC (d62)Reference
Main Phase Transition Temperature (Tm) ~41-42 °C~36-38 °C[1][2][3]
Pre-transition Temperature (Tp) ~35-36 °CLowered and broadened[2]
Bilayer Thickness (Gel Phase) ~48 ÅSlightly reduced[1][4]
Bilayer Thickness (Fluid Phase) ~38 ÅSlightly reduced[1][4]
Area per Lipid (Gel Phase) ~47-48 ŲNot widely reported
Area per Lipid (Fluid Phase) ~63-64 ŲNot widely reported

Table 1: Comparison of Physical Properties of Protiated and Chain-Deuterated DPPC.

Thermodynamic ParameterEffect of Acyl Chain DeuterationReference
Transition Enthalpy (ΔH) Generally lower[5]
Transition Entropy (ΔS) Generally lower[5]

Table 2: Impact of Acyl Chain Deuteration on Thermodynamic Parameters of DPPC.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. This section outlines standard protocols for the preparation and characterization of this compound containing vesicles.

Preparation of Large Unilamellar Vesicles (LUVs)

A common method for preparing LUVs for biophysical studies is the thin-film hydration followed by extrusion technique.

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound powder in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

    • Remove the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer of choice (e.g., HEPES, PBS) by vortexing or gentle agitation above the main phase transition temperature (Tm) of the lipid (~45-50 °C for deuterated DPPC). This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Load the MLV suspension into a pre-heated extruder.

    • Force the suspension repeatedly (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce LUVs of a relatively uniform size distribution.

Characterization by Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermotropic phase behavior of lipid membranes.

Methodology:

  • Sample Preparation:

    • Prepare a suspension of this compound liposomes (MLVs or LUVs) at a known concentration (e.g., 1-5 mg/mL) in the desired buffer.

    • Degas the sample and the reference buffer prior to loading into the DSC pans.

  • DSC Measurement:

    • Load the liposome suspension into the sample pan and the corresponding buffer into the reference pan.

    • Equilibrate the sample at a temperature below the expected pre-transition.

    • Scan the temperature at a controlled rate (e.g., 1-2 °C/min) over a range that encompasses all expected phase transitions (e.g., 20 °C to 60 °C).

    • Perform multiple heating and cooling scans to ensure reproducibility.

  • Data Analysis:

    • Determine the onset temperature, peak temperature (Tm), and enthalpy (ΔH) of the phase transitions from the resulting thermogram.

Characterization by Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of lipid bilayers, including thickness and area per lipid, by leveraging the different scattering lengths of hydrogen and deuterium.

Methodology:

  • Sample Preparation:

    • Prepare LUVs of this compound in a solvent with a specific D₂O/H₂O ratio to achieve desired contrast conditions. "Contrast matching" can be used to make certain parts of the system "invisible" to neutrons, thereby highlighting other components.

    • The vesicle concentration should be optimized for the instrument and experimental goals (typically 1-10 mg/mL).

  • SANS Measurement:

    • Place the sample in a quartz cuvette in the SANS instrument's sample holder.

    • Acquire scattering data over a suitable range of momentum transfer (q).

    • Measure the scattering from the buffer alone for background subtraction.

  • Data Analysis:

    • Correct the raw data for background scattering, detector efficiency, and sample transmission.

    • Fit the resulting scattering curve using appropriate models (e.g., a core-shell model for unilamellar vesicles) to extract structural parameters such as bilayer thickness, area per lipid, and lamellarity.[4]

Characterization by Deuterium Nuclear Magnetic Resonance (²H-NMR)

Solid-state ²H-NMR provides detailed information on the order and dynamics of the lipid acyl chains.

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles (MLVs) of DPPC deuterated at specific positions on the acyl chains.

    • Hydrate the lipid film with the desired buffer.

    • Centrifuge the MLV suspension to form a pellet, which is then transferred to an NMR rotor.

  • ²H-NMR Measurement:

    • Acquire ²H-NMR spectra as a function of temperature, particularly around the phase transition.

    • A quadrupolar echo pulse sequence is typically used.

  • Data Analysis:

    • Analyze the spectral lineshapes to determine the quadrupolar splitting (Δνq), which is related to the order parameter (SCD) of the C-²H bond.

    • Changes in the order parameter reflect changes in the conformational freedom of the acyl chains during phase transitions.[5]

Visualizations: Experimental Workflows

The following diagrams illustrate the logical flow of key experimental procedures in the study of this compound membranes.

Liposome_Preparation_Workflow cluster_prep Liposome Preparation start This compound Powder dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Lipid Film dissolve->film hydrate Hydrate with Aqueous Buffer film->hydrate mlv Multilamellar Vesicles (MLVs) hydrate->mlv extrude Extrude through Porous Membrane mlv->extrude luv Large Unilamellar Vesicles (LUVs) extrude->luv

Caption: Workflow for the preparation of this compound liposomes.

DSC_Characterization_Workflow cluster_dsc DSC Characterization liposomes This compound Liposome Suspension load Load Sample and Reference into DSC liposomes->load scan Temperature Scan (Heating/Cooling) load->scan thermogram Generate Thermogram scan->thermogram analyze Analyze Phase Transitions (Tm, ΔH) thermogram->analyze results Thermodynamic Properties analyze->results

Caption: Workflow for the thermal analysis of this compound liposomes using DSC.

SANS_Characterization_Workflow cluster_sans SANS Characterization vesicles This compound Vesicles in D2O/H2O Buffer measurement SANS Measurement (Scattering Intensity vs. q) vesicles->measurement data_correction Data Correction (Background Subtraction) measurement->data_correction scattering_curve Generate Scattering Curve I(q) data_correction->scattering_curve modeling Fit Data with Structural Model scattering_curve->modeling parameters Bilayer Structural Parameters modeling->parameters

Caption: Workflow for structural characterization of this compound vesicles using SANS.

References

Phase Behavior of DPPC-d4 in Aqueous Solution: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Phase Behavior of Deuterated Dipalmitoylphosphatidylcholine (DPPC-d4) in Aqueous Solution for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the phase behavior of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (this compound) in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development who utilize lipid-based systems in their work. This guide covers the fundamental phase transitions, thermodynamic properties, and the experimental techniques used for their characterization.

Introduction to DPPC and the Significance of Deuteration

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that is a major component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. In biophysical and pharmaceutical research, DPPC is extensively used to create model membranes such as liposomes, to study lipid bilayer properties, and for the development of drug delivery systems.

Deuteration of the acyl chains of DPPC (to form this compound, often specifically DPPC-d62 where all 62 hydrogens on the acyl chains are replaced by deuterium) is a powerful tool for various analytical techniques. The substitution of hydrogen with deuterium provides a non-perturbative probe for techniques like deuterium nuclear magnetic resonance (²H NMR) and enhances contrast in small-angle neutron scattering (SANS) experiments. These methods allow for detailed investigation of the structure, dynamics, and phase behavior of lipid bilayers.

Phase Transitions of DPPC Bilayers

In an aqueous environment, multilamellar vesicles of DPPC exhibit two primary thermotropic phase transitions: the main transition (Tₘ) and the pre-transition (Tₚ).

  • Main Transition (Tₘ): This is the transition from a well-ordered gel phase (Lβ') to a disordered liquid-crystalline phase (Lα).[1] This transition is highly cooperative and is characterized by a significant enthalpy change. Below the Tₘ, the acyl chains are in a nearly all-trans conformation, resulting in a thicker and more rigid bilayer. Above the Tₘ, the chains become more disordered with an increase in gauche conformers, leading to a thinner and more fluid bilayer.

  • Pre-transition (Tₚ): This transition occurs at a lower temperature than the main transition and involves a change from the lamellar gel phase (Lβ') to a ripple phase (Pβ'). The ripple phase is an intermediate state where the bilayer surface is distorted into a periodic, wave-like pattern.

Quantitative Phase Transition Data

Note on the Effect of Deuteration: Studies have shown that deuteration of the acyl chains of saturated phospholipids leads to a decrease in the main transition temperature. For DPPC, this decrease is approximately 4.3 ± 0.1 °C compared to its protiated counterpart.[2] The substitution of H₂O with D₂O has been reported to affect the pre-transition temperature and the main-transition enthalpy.[3]

Phase TransitionParameterValue for DPPC in H₂O
Main Transition Temperature (Tₘ)~41.4 °C
Enthalpy (ΔHₘ)~35 kJ/mol
Pre-transition Temperature (Tₚ)~35 °C
Enthalpy (ΔHₚ)~7 kJ/mol

The values presented are approximate and can vary slightly depending on the experimental conditions such as scan rate, lipid concentration, and vesicle size.

Experimental Protocols

The characterization of the phase behavior of this compound relies on several key biophysical techniques. Detailed methodologies for these experiments are provided below.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow associated with phase transitions in lipid dispersions.

Methodology:

  • Liposome Preparation:

    • A known amount of this compound is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • The lipid film is dried under vacuum for at least 2 hours to remove any residual solvent.

    • The lipid film is hydrated with an aqueous buffer (e.g., D₂O for isotopic consistency) at a temperature above the Tₘ of the lipid.

    • The hydrated lipid dispersion is subjected to several freeze-thaw cycles to ensure homogeneity and promote the formation of multilamellar vesicles (MLVs).

  • DSC Measurement:

    • A precise amount of the liposome suspension is loaded into an aluminum DSC pan.

    • An equal volume of the corresponding buffer is loaded into a reference pan.

    • The sample and reference pans are placed in the DSC instrument.

    • The sample is heated and cooled at a controlled scan rate (e.g., 1 °C/min) over a temperature range that encompasses the expected phase transitions.

    • The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis:

    • The resulting thermogram is analyzed to determine the onset temperature, peak temperature (Tₘ and Tₚ), and the enthalpy of the transitions (ΔH) by integrating the area under the transition peaks.[2][4]

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR is a powerful technique for studying the structure and dynamics of deuterated lipid bilayers.

Methodology:

  • Sample Preparation:

    • This compound liposomes are prepared as described for DSC, typically as MLVs.

    • The hydrated lipid sample is transferred to a 5 mm NMR tube.

    • The sample is centrifuged to form a pellet at the bottom of the tube.

  • ²H NMR Measurement:

    • The NMR experiments are performed on a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.[5][6]

    • Spectra are acquired at various temperatures, stepping through the range of the phase transitions.

    • Key parameters for acquisition include the 90° pulse width, inter-pulse delay, and repetition rate.[5][6]

  • Data Analysis:

    • The lineshape of the ²H NMR spectrum is sensitive to the phase of the lipid bilayer.

    • In the gel phase (Lβ'), the spectrum is broad, characteristic of slow molecular motion.

    • In the liquid-crystalline phase (Lα), the spectrum is narrower due to rapid axial rotation of the lipid molecules.

    • The quadrupolar splitting, which is the separation between the two peaks in the Pake doublet, is used to calculate the order parameter (S_CD) of the C-D bonds in the acyl chains.

Small-Angle X-ray Scattering (SAXS)

SAXS provides information on the lamellar structure of lipid dispersions, including the bilayer thickness and the repeat spacing in multilamellar systems.

Methodology:

  • Sample Preparation:

    • Liposome samples are prepared as described for DSC.

    • The sample is loaded into a temperature-controlled sample holder, typically a quartz capillary.

  • SAXS Measurement:

    • The sample is exposed to a collimated X-ray beam.

    • The scattered X-rays are collected on a 2D detector.[7]

    • Data is collected at various temperatures to observe changes in the lamellar structure during phase transitions.

  • Data Analysis:

    • The 2D scattering pattern is radially averaged to produce a 1D plot of intensity versus the scattering vector, q.

    • For multilamellar vesicles, the position of the Bragg peaks is used to calculate the lamellar repeat distance (d-spacing).

    • Changes in the d-spacing as a function of temperature are indicative of phase transitions. An increase in d-spacing is typically observed at the pre-transition, followed by a decrease at the main transition.

Visualizations

DPPC Phase Transition Diagram

The following diagram illustrates the thermotropic phase transitions of DPPC in an aqueous environment.

DPPC_Phase_Transitions cluster_phases DPPC Phases in Aqueous Solution Gel Gel Phase (Lβ') (Ordered, Tilted Chains) Ripple Ripple Phase (Pβ') (Periodically Undulated) Gel->Ripple Pre-transition (Tₚ) ~35°C Liquid Liquid Crystalline (Lα) (Disordered, Fluid Chains) Ripple->Liquid Main Transition (Tₘ) ~41.4°C

Thermotropic phase transitions of DPPC.
Experimental Workflow for Liposome Characterization

This diagram outlines a typical experimental workflow for the preparation and characterization of this compound liposomes.

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Biophysical Characterization A 1. Dissolve this compound in Organic Solvent B 2. Create Thin Lipid Film A->B C 3. Vacuum Dry B->C D 4. Hydrate with Aqueous Buffer (D₂O) C->D E 5. Freeze-Thaw Cycles D->E F Differential Scanning Calorimetry (DSC) E->F Determine Tₘ, Tₚ, ΔH G Deuterium NMR Spectroscopy (²H NMR) E->G Determine Order & Dynamics H Small-Angle X-ray Scattering (SAXS) E->H Determine Lamellar Structure

Experimental workflow for this compound liposome characterization.

References

A Technical Guide to the Thermal Transitions of DPPC-d4 Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid that serves as a primary component of lung surfactant and is extensively utilized as a model system for studying the biophysical properties of biological membranes. Its well-defined thermal phase behavior provides a robust framework for investigating lipid-lipid and lipid-drug interactions. The deuterated variant, DPPC-d4 (deuterated on the choline methyl groups), is particularly valuable for Nuclear Magnetic Resonance (NMR) studies, offering specific insights into headgroup dynamics without altering the fundamental phase transition characteristics. This guide provides an in-depth overview of the thermal transitions of DPPC bilayers, detailing the quantitative biophysical parameters and the experimental methodologies used for their characterization.

Thermotropic Phase Behavior of DPPC Bilayers

Fully hydrated DPPC bilayers exhibit a series of well-characterized thermotropic phase transitions upon heating, reflecting changes in the organization, packing, and dynamics of the lipid molecules. These transitions are crucial for understanding membrane fluidity, permeability, and protein function.

The primary phases and transitions are:

  • Lamellar Crystalline (Lc) or Subgel Phase: At low temperatures, the lipid acyl chains are in a highly ordered, all-trans conformation, and the molecules are arranged in a crystalline-like lattice.

  • Sub-transition: Upon heating, the Lc phase transforms into the lamellar gel (Lβ') phase. This is a very slow, kinetically limited transition.

  • Lamellar Gel (Lβ') Phase: In this phase, the hydrocarbon chains remain largely in the all-trans configuration but have rotational freedom around their long axes. The chains are tilted with respect to the bilayer normal.

  • Pre-transition: As the temperature increases, the Lβ' phase transitions into the ripple (Pβ') phase. This endothermic event involves the formation of a periodic, corrugated or "rippled" structure in the bilayer.

  • Ripple (Pβ') Phase: This unique phase is characterized by a two-dimensional periodic ripple, where the lipid acyl chains remain tilted and ordered, but the bilayer itself is distorted.

  • Main Phase Transition (Melting): This is a highly cooperative, first-order transition from the ordered ripple (Pβ') phase to the fluid-like liquid crystalline (Lα) phase.[1]

  • Liquid Crystalline (Lα) Phase: Above the main transition temperature, the hydrocarbon chains undergo significant trans-gauche isomerization, leading to a disordered, fluid state.[2] This increases the area per lipid and decreases the bilayer thickness.

The sequence of these transitions is a hallmark of phosphatidylcholine lipids and is central to their function in biological systems.

G subgel Subgel Phase (Lc) Highly Ordered, Crystalline-like gel Gel Phase (Lβ') Ordered, Tilted Chains subgel->gel Sub-transition ripple Ripple Phase (Pβ') Ordered, Corrugated Bilayer gel->ripple Pre-transition fluid Liquid Crystalline (Lα) Disordered, Fluid Chains ripple->fluid Main Transition (Tm)

Caption: Thermal phase transitions of a fully hydrated DPPC bilayer upon heating.

Quantitative Data on DPPC Thermal Transitions

The thermal transitions of DPPC are characterized by specific temperatures, enthalpy changes, and structural rearrangements. The following tables summarize key quantitative data for multilamellar vesicles (MLVs) of DPPC. It is important to note that these values can be influenced by factors such as vesicle size, hydration level, and the presence of supporting substrates.[3]

Table 1: Transition Temperatures and Enthalpies

TransitionParameterValueReference(s)
Main Transition (Pβ' → Lα) Temperature (Tm)41.3 - 42.0 °C[1][2][4][5]
Enthalpy (ΔH)~35 - 38 kJ/mol[1]
Pre-transition (Lβ' → Pβ') Temperature (Tpre)~36.0 °C[5]
Enthalpy (ΔHpre)~4-7 kJ/mol
Sub-transition (Lc → Lβ') Temperature (Tsub)~18 °C (very slow)

Note: Enthalpy values for the pre- and sub-transitions are less commonly reported and can show significant variation.

Table 2: Structural Parameters of DPPC Bilayers

PhaseParameterValueReference(s)
Gel Phase (Lβ') Bilayer Thickness~5.5 nm[3]
Area per Lipid~0.48 nm²[1]
Liquid Crystalline (Lα) Bilayer Thickness~3.6 - 4.6 nm[3]
Area per Lipid~0.60 - 0.70 nm²

Experimental Protocols

A variety of biophysical techniques are employed to study the thermal transitions of this compound bilayers. Each provides unique information about the thermodynamic and structural properties of the membrane.

G cluster_prep Sample Preparation cluster_analysis Biophysical Analysis start This compound Powder dissolve Dissolve in Organic Solvent start->dissolve film Dry to Thin Film (e.g., Rotary Evaporation) dissolve->film hydrate Hydrate with Buffer (T > Tm) film->hydrate vesicles Form Vesicles (e.g., Sonication, Extrusion) hydrate->vesicles dsc DSC vesicles->dsc saxs SAXS vesicles->saxs nmr 2H NMR vesicles->nmr afm AFM (on Supported Bilayer) vesicles->afm Vesicle Fusion dsc_out Thermodynamic Data (Tm, ΔH) dsc->dsc_out saxs_out Structural Data (Thickness, Phase ID) saxs->saxs_out nmr_out Dynamic & Order Data (Headgroup/Chain Dynamics) nmr->nmr_out afm_out Topographical Data (Phase Visualization) afm->afm_out

Caption: Generalized workflow for the characterization of this compound bilayer thermal transitions.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for directly measuring the heat changes associated with phase transitions.[5] It provides precise values for the transition temperatures (Tm) and enthalpies (ΔH).[6]

Methodology:

  • Liposome Preparation: this compound is dissolved in an organic solvent (e.g., chloroform/methanol). The solvent is evaporated under nitrogen to form a thin lipid film, which is then dried under vacuum. The film is hydrated with an aqueous buffer at a temperature above the Tm, followed by vortexing to form multilamellar vesicles (MLVs). For unilamellar vesicles (LUVs or SUVs), the MLV suspension is subjected to extrusion or sonication.[7]

  • DSC Measurement: A known concentration of the liposome dispersion is loaded into the sample pan of the calorimeter, with an identical amount of buffer in the reference pan.

  • Thermal Scan: The sample and reference are heated (and subsequently cooled) at a constant scan rate (e.g., 1 °C/min). The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic transitions appear as peaks, from which the Tm (peak maximum) and ΔH (integrated peak area) are determined.[7][8]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the nanoscale structure of lipid bilayers, including thickness, electron density profiles, and the identification of different phases (e.g., lamellar vs. ripple).[9]

Methodology:

  • Sample Preparation: A hydrated lipid sample, typically a dispersion of MLVs, is prepared as described for DSC. The concentration is usually higher to provide sufficient scattering intensity.

  • SAXS Experiment: The sample is placed in a temperature-controlled sample holder (e.g., a quartz capillary) in the path of a collimated X-ray beam.[10]

  • Scattering Measurement: The scattered X-rays are collected by a 2D detector at small angles (typically < 5°). The scattering pattern is recorded as a function of temperature as the sample is heated or cooled through its transitions.

  • Data Analysis: The 2D pattern is radially averaged to produce a 1D plot of intensity versus the scattering vector, q. For lamellar phases, sharp Bragg peaks are observed, from which the lamellar repeat spacing (D-spacing) can be calculated. Changes in peak position and shape signify phase transitions. Analysis of the full scattering curve can yield detailed electron density profiles, providing the bilayer thickness.[11]

Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy

2H NMR is exceptionally sensitive to the orientation and dynamics of molecules. By using specifically deuterated lipids like this compound, one can probe the behavior of the choline headgroup during phase transitions. Perdeuterated acyl chains (DPPC-d62) are used to study chain order.

Methodology:

  • Sample Preparation: A sample of this compound MLVs is prepared and concentrated into a pellet by centrifugation. The pellet is then transferred to an NMR tube.

  • NMR Measurement: The sample is placed in the NMR spectrometer, and the temperature is carefully controlled. 2H NMR spectra are acquired at various temperatures, stepping through the phase transitions.

  • Data Analysis: The shape of the 2H NMR spectrum is dependent on the motional averaging of the C-2H bond vector.

    • In the rigid gel phase, a broad, often featureless spectrum is observed.

    • In the liquid crystalline phase, rapid axial rotation of the lipid results in a characteristic "Pake doublet" powder pattern. The separation of the two peaks, known as the quadrupolar splitting (Δνq), is directly proportional to the order parameter (SCD) of the C-2H bond.

    • Changes in the spectral lineshape and quadrupolar splitting as a function of temperature provide a detailed picture of the changes in headgroup (or chain) dynamics and order across the thermal transitions.[12][13]

Atomic Force Microscopy (AFM)

AFM allows for the direct visualization of supported lipid bilayers on a solid substrate (like mica) with nanoscale resolution. It can be used to image the coexistence of different phases during a transition.[14]

Methodology:

  • Supported Bilayer Formation: A supported lipid bilayer (SLB) is typically formed by vesicle fusion. A solution of small unilamellar vesicles (SUVs) is incubated on a freshly cleaved mica surface at a temperature above the Tm of the lipid, allowing the vesicles to rupture and form a continuous bilayer.[4][15] The sample is then slowly cooled.

  • AFM Imaging: The sample is mounted in the AFM, submerged in buffer. The temperature of the system can be precisely controlled.

  • Temperature-Controlled Imaging: The bilayer is imaged in contact or tapping mode as the temperature is ramped up or down through the phase transitions.

  • Data Analysis: The AFM provides topographical images. Different lipid phases have distinct heights. For instance, the gel phase is thicker and more ordered than the fluid liquid-crystalline phase.[3] During the main transition, one can directly visualize the nucleation and growth of fluid domains within the gel phase matrix, providing powerful insights into the spatial organization of the transition.[16]

References

Investigating Lipid Rafts Using DPPC-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lipid rafts are dynamic, nanoscale microdomains within the cell membrane enriched in cholesterol, sphingolipids, and specific proteins.[1][2] These domains are believed to function as platforms for signal transduction, protein sorting, and membrane trafficking.[2][3][4] The study of these transient structures is challenging due to their small size (10-200 nm) and dynamic nature.[5][6] Model membrane systems, often composed of a saturated phospholipid, an unsaturated phospholipid, and cholesterol, are crucial for investigating the biophysical principles of raft formation.[7][8] Dipalmitoylphosphatidylcholine (DPPC), a saturated phospholipid, is a fundamental component in these models, as it readily participates in the formation of the liquid-ordered (Lo) phase, which mimics the properties of lipid rafts.[9]

The use of isotopically labeled lipids, specifically deuterated DPPC (such as DPPC-d4, or more commonly, chain-perdeuterated DPPC-d62), provides a powerful, non-perturbative probe for studying the structure and dynamics of these domains. Deuteration allows researchers to distinguish the DPPC component within a complex mixture using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, offering unparalleled insight into molecular-level organization.[10][11] This guide provides an in-depth overview of the application of deuterated DPPC in lipid raft research, detailing experimental protocols, data interpretation, and key applications for researchers, scientists, and drug development professionals.

Biophysical Properties and Advantages of Deuterated DPPC

Deuterium (²H) is a stable isotope of hydrogen. Replacing hydrogen with deuterium in the acyl chains of DPPC creates a molecule that is chemically almost identical to its hydrogenous counterpart but physically distinguishable by certain techniques. Studies have shown that the effect of perdeuteration on the phase behavior of DPPC is not extensive, justifying its use as an essentially unperturbed component in model membrane systems.[10]

Key Advantages:

  • NMR Spectroscopy: The deuterium nucleus has a nuclear spin of 1, resulting in a quadrupolar moment that is highly sensitive to its local electronic environment and molecular motion. ²H NMR spectroscopy of deuterated lipids provides direct information on the orientation and dynamics of the C-²H bonds, allowing for the precise determination of acyl chain order parameters.[12][13]

  • Neutron Scattering: Neutrons scatter differently from hydrogen and deuterium nuclei. This difference in scattering length density allows for "contrast matching," where the scattering from a specific component in a complex mixture can be highlighted or effectively made invisible by selective deuteration and adjusting the H₂O/D₂O ratio of the solvent.[11]

  • Raman Spectroscopy: The C-²H stretching modes of deuterated lipids appear in a distinct region of the Raman spectrum (~2100 cm⁻¹), allowing for the direct evaluation of the conformation and fluidity of the deuterated component within a mixed lipid system.[10]

Data Presentation: Quantitative Analysis of this compound Systems

Quantitative data derived from experiments using deuterated DPPC are essential for characterizing lipid raft models. The following tables summarize key parameters.

Table 1: Comparative Biophysical Properties of DPPC and Deuterated DPPC

PropertyDPPCDPPC-d62TechniqueReference
Main Phase Transition Temp (Tm)41.3 °C~40.3 °C (in excess Ca²⁺)DSC, ²H NMR[14][15]
Area per Lipid (Liquid Phase, 323K)~0.65 nm²Similar to DPPCMD Simulations[16]
Membrane Thickness (Liquid Phase)~3.43 nmSimilar to DPPCMD Simulations[16]
Non-ideality Parameter (ρ(l)0)0.85 kcal/mol0.75 kcal/molRaman Spectroscopy[10]
Non-ideality Parameter (ρ(s)0)0.90 kcal/mol1.05 kcal/molRaman Spectroscopy[10]

Table 2: Domain Characteristics in DPPC-Containing Model Raft Systems

ParameterValueLipid SystemTechniqueReference
Domain Height Difference~1.4 nmDPPC/DLPCAFM[17]
Nanoscopic Domain Size (no Chol)26 - 46 nmDPPC/DLPCAFM[17]
Nanoscopic Domain Size (with Chol)33 - 48 nmDPPC/DLPC/CholesterolAFM[17]
Raft Size in Native Membranes100 - 300 nmErythrocyte Membranesin situ AFM[1]

Experimental Protocols and Methodologies

Detailed and reproducible protocols are critical for the successful investigation of lipid rafts. Here, we outline methodologies for key experiments involving deuterated DPPC.

Solid-State ²H NMR Spectroscopy for Order Parameter Analysis

This technique measures the quadrupolar splitting of the deuterium signal, which is directly proportional to the order parameter (S_CD) of the C-²H bond, providing a detailed profile of acyl chain order.[13][18]

Methodology:

  • Lipid Film Preparation:

    • Co-dissolve appropriate molar ratios of DPPC-d(x), unsaturated phospholipid (e.g., DOPC), and cholesterol in an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.

    • Place the film under high vacuum for at least 4 hours to remove residual solvent.

  • Multilamellar Vesicle (MLV) Formation:

    • Hydrate the lipid film with a buffer (e.g., PBS) prepared with deuterium-depleted water. The final lipid concentration is typically 20-50 mg/mL.

    • Vortex the sample vigorously above the main phase transition temperature (Tm) of DPPC (~50°C) to ensure full hydration and formation of MLVs.

    • Perform several freeze-thaw cycles (e.g., freezing in liquid nitrogen and thawing in a warm water bath) to promote homogeneous mixing.

  • NMR Data Acquisition:

    • Transfer the MLV suspension to an NMR rotor.

    • Acquire ²H NMR spectra using a quadrupolar echo pulse sequence on a solid-state NMR spectrometer.

    • Spectra should be acquired at a controlled temperature, typically above the Tm of the unsaturated lipid to ensure the presence of both Lo and Ld phases.

  • Data Analysis:

    • De-Pake the raw spectrum to obtain an order parameter profile, which plots the order parameter (S_CD) for each deuterated carbon position along the acyl chain.

    • In phase-separated systems, the spectrum will be a superposition of two components corresponding to the Lo (high order, large splitting) and Ld (low order, small splitting) domains. These can be separated and analyzed individually.[13]

NMR_Workflow Workflow for ²H NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 1. Dissolve Lipids (this compound, DOPC, Chol) in Organic Solvent prep2 2. Create Thin Lipid Film prep1->prep2 N₂ stream prep3 3. Hydrate Film above Tm prep2->prep3 Vacuum drying prep4 4. Freeze-Thaw Cycles for Homogenization prep3->prep4 Vortexing acq1 5. Transfer MLVs to NMR Rotor prep4->acq1 acq2 6. Acquire Spectra (Quadrupolar Echo) acq1->acq2 an1 7. De-Pake Spectrum acq2->an1 an2 8. Separate Lo/Ld Components an1->an2 an3 9. Calculate Order Parameter Profile an2->an3

Workflow for ²H NMR Spectroscopy
Atomic Force Microscopy (AFM) for Domain Visualization

AFM provides high-resolution topographical images of membrane surfaces, allowing for the direct visualization of phase-separated domains. The height difference between the more ordered and thicker Lo domains (rich in DPPC) and the surrounding Ld phase can be precisely measured.[17][19]

Methodology:

  • Vesicle Preparation:

    • Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) from a lipid mixture (e.g., DPPC/DOPC/Cholesterol) via sonication or extrusion. Lipids are typically hydrated in a buffer suitable for AFM imaging (e.g., HEPES with MgCl₂).[15]

  • Supported Lipid Bilayer (SLB) Formation:

    • Cleave a fresh mica substrate.

    • Deposit the vesicle solution onto the mica surface.

    • Incubate at a temperature above the Tm of all lipid components (e.g., 60-70°C for DPPC-containing mixtures) to facilitate vesicle fusion and the formation of a continuous SLB.[15]

    • Slowly cool the sample to room temperature to allow for phase separation and domain formation.

    • Gently rinse the SLB with buffer to remove unfused vesicles.

  • AFM Imaging:

    • Image the SLB in the buffer solution using tapping mode AFM. This minimizes disruptive forces on the soft bilayer.

    • Use sharp silicon nitride tips with a low spring constant.

    • Scan at a low force and a scan rate of ~1-2 Hz.

  • Image Analysis:

    • Analyze the topography images to measure the height difference between domains. DPPC-rich Lo domains are typically taller than the surrounding Ld phase.[17]

    • Measure the lateral size and area fraction of the domains.

AFM_Workflow Workflow for AFM Imaging of Lipid Domains cluster_prep Sample Preparation cluster_acq AFM Imaging cluster_analysis Data Analysis prep1 1. Prepare LUVs via Extrusion prep2 2. Deposit Vesicles on Fresh Mica prep1->prep2 prep3 3. Incubate > Tm (e.g., 65°C) prep2->prep3 Vesicle Fusion prep4 4. Cool Slowly to Induce Phase Separation prep3->prep4 acq1 5. Rinse to Remove Excess Vesicles prep4->acq1 acq2 6. Image SLB in Buffer (Tapping Mode) acq1->acq2 an1 7. Measure Domain Height Difference acq2->an1 an2 8. Quantify Domain Size and Area an1->an2

Workflow for AFM Imaging of Lipid Domains
Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)

While this technique does not rely on deuteration, it is a highly complementary method used to visualize micron-scale phase separation in GUVs, which serve as excellent models for the cell membrane.[9][20]

Methodology:

  • GUV Formation:

    • Prepare a lipid mixture (e.g., DOPC/DPPC/Cholesterol) containing a small amount (e.g., 0.5 mol%) of a fluorescent probe that preferentially partitions into one phase (e.g., Rhodamine-DOPE for the Ld phase).[20]

    • Form GUVs using the electroformation method on indium tin oxide (ITO) coated glass slides.

  • Imaging:

    • Image the GUVs at a controlled temperature using a confocal fluorescence microscope.

    • Phase separation is observed as distinct fluorescent (Ld) and dark (Lo) regions on the vesicle surface.

  • Analysis:

    • Determine the miscibility temperature by observing the temperature at which domains appear or disappear.

    • Analyze the effects of additives, such as drugs, on domain stability and morphology.[21]

Applications in Research and Drug Development

The use of this compound in model systems provides critical insights into the function of lipid rafts in cellular processes and their potential as therapeutic targets.

Elucidating Signaling Pathways

Lipid rafts serve as crucial hubs for cellular signaling by concentrating receptors and downstream effector molecules, thereby increasing the efficiency and specificity of signal transduction.[3][4] The biophysical environment of the raft, characterized by high lipid order, can modulate the conformational state and activity of resident proteins.

Signaling_Pathway Generic Receptor Signaling in a Lipid Raft cluster_raft Lipid Raft (Lo Phase) Receptor Receptor Kinase Kinase (e.g., Src) Receptor->Kinase Conformational Change CoReceptor Co-Receptor Adaptor Adaptor Protein Kinase->Adaptor Phosphorylates Effector Effector Adaptor->Effector Recruits Response Cellular Response Effector->Response Activates Ligand Ligand Ligand->Receptor Binds

Generic Receptor Signaling in a Lipid Raft
Investigating Drug-Membrane Interactions

The integrity and properties of lipid rafts can be altered by pharmaceutical compounds. Understanding these interactions is vital for drug development, as raft disruption can be a mechanism of action or a source of off-target effects.[5] For example, studies have shown that drugs like aspirin can disrupt the organization of the Lo phase in DPPC/cholesterol membranes.[5][21] this compound can be used with techniques like NMR and neutron scattering to precisely quantify how a drug alters lipid packing, order, and domain stability.

Drug_Interaction Mechanism of Raft Disruption by a Drug Molecule cluster_before Before Drug Addition cluster_after After Drug Addition Lo_Phase Ordered Lo Phase (DPPC/Chol) Ld_Phase Disordered Ld Phase (DOPC) Drug Drug Molecule Disrupted_Phase Disrupted / Fluidized Membrane Drug->Disrupted_Phase Intercalates & Disrupts Packing

Mechanism of Raft Disruption by a Drug Molecule

Conclusion

Deuterated DPPC is an indispensable tool for probing the complex world of lipid rafts. Its application in advanced biophysical techniques like solid-state NMR, neutron scattering, and Raman spectroscopy provides unparalleled, molecule-specific information on the order, dynamics, and phase behavior of raft-mimicking model membranes. The detailed protocols and data presented in this guide highlight the power of using this compound to build a quantitative understanding of raft formation, their role in cellular signaling, and their interactions with therapeutic agents. For researchers in basic science and drug development, mastering these techniques is key to unlocking the remaining mysteries of membrane microdomains and harnessing their potential for therapeutic intervention.

References

The Dance of Lipids and Sterols: A Technical Guide to DPPC-d4 Interactions with Membrane-Active Sterols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate biophysical interactions between the deuterated phospholipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d4) and various membrane-active sterols. Understanding these interactions at a molecular level is paramount for advancements in drug delivery, membrane biophysics, and the formulation of lipid-based therapeutics. By leveraging the non-invasive nature of deuterium labeling, researchers can gain profound insights into the structure and dynamics of lipid bilayers in the presence of crucial sterol molecules like cholesterol, ergosterol, and lanosterol.

The Core Interaction: How Sterols Modulate DPPC Bilayer Properties

The incorporation of sterols into a DPPC bilayer significantly alters its physical properties. These effects are primarily driven by the rigid, planar structure of the sterol ring system and the nature of its alkyl side chain. In the fluid-like liquid-crystalline (Lα) phase of DPPC (above its main transition temperature, Tm ≈ 41.5 °C), sterols generally induce a greater degree of order in the phospholipid acyl chains.[1] Conversely, in the more ordered gel state (below Tm), they tend to slightly decrease the orientational order.[1]

The magnitude of this ordering or "condensing" effect is highly dependent on the specific sterol. Cholesterol is well-known for its potent ability to order the acyl chains of DPPC, leading to a more condensed and thicker membrane.[2][3] This is attributed to its planar ring structure which allows for favorable van der Waals interactions with the saturated acyl chains of DPPC.[4][5] Ergosterol, the primary sterol in fungal membranes, also exhibits a strong ordering effect, in some cases even greater than that of cholesterol, particularly at lower temperatures.[2][6] Lanosterol, a biosynthetic precursor to cholesterol, is less effective at ordering DPPC chains due to the presence of three extra methyl groups on its ring structure, which disrupts close packing with the lipid tails.[1][7]

These differential interactions have significant implications for membrane fluidity, permeability, and the formation of lipid domains or "rafts." The use of specifically deuterated DPPC, such as this compound, in conjunction with techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the precise quantification of these ordering effects at different positions along the acyl chains.[8]

Quantitative Insights: Comparing the Effects of Key Sterols

The following tables summarize key quantitative data from various studies, providing a comparative overview of how different sterols impact DPPC bilayers.

Table 1: Effect of Sterols on DPPC Acyl Chain Order Parameters (SCD)

Sterol (mol%)Temperature (°C)DPPC Acyl Chain PositionAverage Order Parameter (SCD)Experimental TechniqueReference
0484Low (qualitative)FTIR[8]
Cholesterol (33.3)484Increased by a factor of ~6FTIR[8]
0486Low (qualitative)FTIR[8]
Cholesterol (33.3)486Increased by a factor of ~9FTIR[8]
04812Low (qualitative)FTIR[8]
Cholesterol (33.3)4812Slightly IncreasedFTIR[8]
Ergosterol (various)HighAcyl ChainsHigher than CholesterolNMR[2]
Cholesterol (various)HighAcyl ChainsLower than ErgosterolNMR[2]
Ergosterol (various)LowAcyl ChainsHigher than CholesterolNMR[2]
Cholesterol (various)LowAcyl ChainsLower than ErgosterolNMR[2]

Note: Order parameters are often reported qualitatively or as relative changes. Direct numerical comparison across different studies and techniques should be done with caution.

Table 2: Influence of Sterols on DPPC Bilayer Physical Properties from Molecular Dynamics Simulations

SterolSterol Concentration (mol%)Temperature (K)Area per Lipid (nm²)Bilayer Thickness (nm)Key FindingReference
None0323~0.64~3.8Reference pure DPPC[7][9]
Cholesterol10, 20, 30320-330DecreasedIncreasedStronger condensing effect[2][4]
Ergosterol10, 20, 30320-330DecreasedIncreasedLess condensing than cholesterol[2][4]
Cholesterol40323~0.48~4.5Intermediate ordering[7]
Ergosterol40323~0.47~4.6Highest condensing effect[7]
Lanosterol40323~0.51~4.3Lowest condensing effect[7]

Experimental Protocols: Key Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are outlines of key techniques used to study this compound and sterol interactions.

Solid-State Deuterium NMR (2H-NMR) Spectroscopy

This is a powerful, non-invasive technique for determining the orientational order of the C-D bonds in deuterated lipid acyl chains.

Methodology:

  • Sample Preparation:

    • Co-dissolve this compound and the desired sterol in a suitable organic solvent (e.g., chloroform/methanol mixture).

    • Dry the lipid-sterol mixture under a stream of nitrogen gas to form a thin film.

    • Place the film under high vacuum for several hours to remove any residual solvent.

    • Hydrate the lipid film with a buffer solution (e.g., PBS) to a final lipid concentration of 20-50 wt%.

    • Subject the hydrated sample to several freeze-thaw cycles to ensure homogeneity.

    • Transfer the multilamellar vesicle suspension to an NMR rotor.

  • NMR Spectroscopy:

    • Acquire 2H-NMR spectra using a solid-state NMR spectrometer equipped with a quadrupolar echo pulse sequence.

    • Perform experiments at various temperatures, allowing for equilibration at each temperature point.

    • The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the Pake doublet spectrum.

  • Data Analysis:

    • Calculate the carbon-deuterium bond order parameter (SCD) from the quadrupolar splitting using the formula: SCD = (4/3) * (h / e2qQ) * ΔνQ where (e2qQ/h) is the static quadrupolar coupling constant for a C-D bond (~170 kHz).

    • Plot SCD as a function of temperature and sterol concentration.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information on the conformational order of the lipid acyl chains by analyzing the vibrational frequencies of specific molecular groups.

Methodology:

  • Sample Preparation:

    • Prepare multilamellar vesicles of this compound and sterols as described for NMR.

    • Deposit a small amount of the vesicle suspension onto an IR-transparent window (e.g., CaF2 or BaF2).

    • Create a thin, hydrated film by slow evaporation.

  • FTIR Spectroscopy:

    • Record FTIR spectra over a range of temperatures using a temperature-controlled sample holder.

    • Focus on the CD2 rocking modes, which are sensitive to the local trans/gauche conformation of the acyl chains.[8]

  • Data Analysis:

    • Analyze the peak positions and widths of the CD2 vibrational bands. A shift to higher frequencies is indicative of increased conformational disorder (more gauche rotamers).

    • Quantify the proportion of trans and gauche conformers by deconvoluting the spectra.[8]

Molecular Dynamics (MD) Simulations

MD simulations provide atomistic-level insights into the dynamic interactions between DPPC and sterols.

Methodology:

  • System Setup:

    • Construct a model lipid bilayer using software like CHARMM-GUI.[2] Specify the composition of DPPC and the desired sterol (e.g., 10, 20, 30 mol%).[2]

    • Solvate the bilayer with a water model (e.g., TIP3P).[4]

    • Use appropriate force fields for the lipids, sterols, and water (e.g., CHARMM36).[4]

  • Simulation Protocol:

    • Perform energy minimization to remove any steric clashes.

    • Equilibrate the system in several steps, gradually releasing restraints on different components of the system.

    • Run the production simulation for a sufficient length of time (e.g., tens to hundreds of nanoseconds) under constant temperature and pressure (NPT ensemble).

  • Data Analysis:

    • Calculate structural properties such as area per lipid, bilayer thickness, and deuterium order parameters.[2]

    • Analyze the conformation of the lipid tails (e.g., gauche/trans dihedral angles).

    • Examine intermolecular interactions, such as hydrogen bonding and van der Waals forces.

Visualizing the Interactions and Workflows

The following diagrams illustrate the logical relationships in sterol effects and a typical experimental workflow.

Sterol_Effects cluster_sterols Membrane-Active Sterols cluster_properties DPPC Bilayer Properties Cholesterol Cholesterol Ordering Acyl Chain Ordering Cholesterol->Ordering Strongly Increases Condensation Membrane Condensation Cholesterol->Condensation High Thickness Bilayer Thickness Cholesterol->Thickness Increases Fluidity Membrane Fluidity Cholesterol->Fluidity Decreases (in Lα phase) Ergosterol Ergosterol Ergosterol->Ordering Very Strongly Increases Ergosterol->Condensation Very High Ergosterol->Thickness Strongly Increases Ergosterol->Fluidity Strongly Decreases (in Lα phase) Lanosterol Lanosterol Lanosterol->Ordering Moderately Increases Lanosterol->Condensation Moderate Lanosterol->Thickness Slightly Increases Lanosterol->Fluidity Slightly Decreases (in Lα phase)

Caption: Differential effects of sterols on DPPC bilayer properties.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Biophysical Analysis cluster_data Data Interpretation A Co-dissolve this compound and Sterol B Create Thin Film A->B C Hydrate Film B->C D Homogenize (Freeze-Thaw) C->D E Solid-State NMR D->E For Order & Dynamics F FTIR Spectroscopy D->F For Conformational State H Calculate Order Parameters E->H I Analyze Vibrational Modes F->I G MD Simulations J Determine Structural Properties G->J K Compare Sterol Effects H->K I->K J->K

References

Methodological & Application

Application Note: A Detailed Protocol for the Preparation of DPPC-d4 Unilamellar Vesicles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the preparation of unilamellar vesicles (ULVs) composed of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d4 (DPPC-d4). ULVs are essential tools in drug delivery research, membrane biophysics, and as model cell membranes. The protocol details the widely used thin-film hydration method followed by extrusion, a technique that yields vesicles with a uniform size distribution. This application note includes detailed procedural steps, quantitative data tables for key parameters, and a visual workflow to ensure reproducibility for researchers in academic and industrial settings.

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a saturated phospholipid commonly used in the formation of liposomes for drug delivery and model membrane studies.[1][2][3] Its deuterated form, this compound, is particularly useful for biophysical studies employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where the deuterium labels provide specific tracking capabilities. The preparation of unilamellar vesicles, which consist of a single lipid bilayer enclosing an aqueous core, is crucial for many applications requiring a defined size and surface area.

The most common method to produce these vesicles is the extrusion of multilamellar vesicles (MLVs) through polycarbonate filters with a defined pore size.[4] This process requires careful control of temperature, as lipids like DPPC must be processed above their gel-to-liquid crystalline phase transition temperature (Tm), which is approximately 41°C.[2][5][6] This protocol outlines a reliable method to produce this compound unilamellar vesicles, typically around 100 nm in diameter.

Materials and Equipment

Reagents
ReagentSupplier ExampleGradePurpose
This compoundAvanti Polar Lipids>99%Primary vesicle component
ChloroformSigma-AldrichHPLC GradeLipid solvent
MethanolFisher ScientificHPLC GradeCo-solvent (optional)
Phosphate-Buffered Saline (PBS)GibcopH 7.4Hydration buffer
D₂O (Deuterium Oxide)Cambridge Isotope LabsNMR GradeHydration buffer for NMR studies[5]
Nitrogen or Argon GasAirgasHigh PuritySolvent evaporation
Absolute EthanolDecon Labs200 ProofExtruder cleaning
Equipment
EquipmentSupplier ExampleSpecificationsPurpose
Rotary Evaporator or Biotage V-10Büchi / Biotage-To create a thin lipid film[7]
Vacuum Pump / DesiccatorWelch-To remove residual solvent[1][7]
Mini-ExtruderAvanti Polar Lipids1 mL capacityVesicle sizing[8]
Polycarbonate MembranesAvanti Polar Lipids100 nm pore sizeVesicle sizing by extrusion[4]
Filter SupportsAvanti Polar Lipids19 mm diameterSupports for polycarbonate membranes
Gas-tight Glass SyringesHamilton1 mLTo pass lipid suspension through extruder
Heating Block or Water BathVWRTemp. control up to 80°CMaintain temperature > Tm[9]
Vortex MixerFisher Scientific-To resuspend lipid film[8]
Dynamic Light Scattering (DLS)Malvern PanalyticalZetasizer seriesVesicle size and polydispersity analysis

Experimental Protocol

This protocol is based on the thin-film hydration and extrusion method.[4][5][7][8] All steps involving the handling of lipids must be performed at a temperature above the DPPC phase transition temperature (Tm ≈ 41°C) to ensure the lipid is in the fluid phase.[4] A temperature of 50°C is recommended.

Step 1: Lipid Film Formation
  • Dissolve Lipid: Weigh the desired amount of this compound powder and dissolve it in chloroform (or a chloroform:methanol 4:1 v/v mixture[1]) in a round-bottom flask. A typical final lipid concentration for the vesicle suspension is 10-50 mg/mL.[2][4]

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator. This creates a thin, uniform lipid film on the inner surface of the flask.

  • Dry Under Vacuum: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual chloroform.[1][7] This step is critical as residual solvent can alter membrane properties.

Step 2: Hydration of Lipid Film
  • Pre-warm Buffer: Warm the desired aqueous buffer (e.g., PBS pH 7.4 or D₂O) to a temperature above the Tm of DPPC (e.g., 50°C).

  • Hydrate: Add the pre-warmed buffer to the round-bottom flask containing the dry lipid film. The volume should be calculated to achieve the target final lipid concentration.

  • Vortex: Agitate the mixture vigorously using a vortex mixer until all the lipid film is suspended in the buffer.[8] The resulting suspension will appear milky and opaque, indicating the formation of large, multilamellar vesicles (MLVs).

  • Incubate: Allow the MLV suspension to hydrate for at least 30-60 minutes above the Tm, with intermittent vortexing.[8][9]

Step 3: (Optional) Freeze-Thaw Cycles

To improve the lamellarity and encapsulation efficiency, subject the MLV suspension to 3-5 freeze-thaw cycles.

  • Freeze: Rapidly freeze the suspension in a dry ice/ethanol bath or liquid nitrogen.[8]

  • Thaw: Thaw the suspension in a warm water bath (e.g., 50°C).[8]

  • Repeat this cycle 3-5 times.

Step 4: Vesicle Extrusion
  • Assemble Extruder: Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, sandwiched between the filter supports, according to the manufacturer's instructions.[4][7][8]

  • Pre-heat Extruder: Place the assembled extruder and two gas-tight syringes on a heating block set to a temperature above the Tm (e.g., 50°C) and allow them to equilibrate for 5-10 minutes.[9]

  • Load Lipid Suspension: Draw the hydrated MLV suspension into one of the pre-heated syringes and carefully attach it to one side of the extruder. Attach the second empty, pre-heated syringe to the other side.

  • Extrude: Gently push the plunger of the filled syringe to pass the entire lipid suspension through the membranes into the alternate syringe.[9]

  • Repeat: Pass the suspension back and forth through the membranes. A minimum of 11-21 passes is recommended to achieve a narrow and uniform size distribution. The suspension should become progressively more transparent.[7]

  • Collect Sample: After the final pass, collect the resulting unilamellar vesicle (LUV) suspension from the extruder.

Step 5: Storage

Store the prepared this compound vesicles at a temperature above their Tm if they are to be used shortly. For longer-term storage, they can be kept at 4°C, but must be warmed above the Tm before use.

Quantitative Data and Expected Results

The following tables summarize key quantitative parameters for the protocol and typical characterization results for the final vesicle suspension.

Table 1: Key Experimental Parameters
ParameterRecommended ValueNotes
This compound Concentration10 - 50 mg/mLHigher concentrations can be more difficult to extrude.[4]
Hydration/Extrusion Temp.50°CMust be above the Tm of DPPC (~41°C).[4]
Extrusion Membrane100 nm PolycarbonateFor ~100-120 nm vesicles. Other sizes (30, 50, 200 nm) can be used.[4]
Number of Extrusions11-21 passesMore passes lead to a more homogeneous population.[7][9]
Extrusion Pressure< 800 psi (55 bar)Applied manually with syringe-based extruders.[4]
Table 2: Typical Vesicle Characterization Data (via DLS)
ParameterExpected ValueDescription
Z-Average Diameter100 - 130 nmIntensity-weighted mean hydrodynamic diameter.
Polydispersity Index (PDI)< 0.1A measure of the width of the size distribution.
Zeta Potential-2 to -10 mVIndicates surface charge and stability in a given buffer.

Workflow Visualization

The following diagram illustrates the complete workflow for the preparation of this compound unilamellar vesicles.

G cluster_prep Step 1: Lipid Film Preparation cluster_hydrate Step 2: Hydration & Sizing cluster_final Step 3: Final Product A Dissolve this compound in Chloroform B Evaporate Solvent (Rotary Evaporator) A->B C Dry Under High Vacuum B->C D Hydrate Film with Warm Buffer (> Tm) C->D E Vortex to Form MLVs D->E F Optional: Freeze-Thaw Cycles (3-5x) E->F G Extrude Through 100 nm Membrane (> Tm) F->G H Unilamellar Vesicles (ULVs / LUVs) G->H I Characterization (DLS, etc.) H->I

References

Application Notes & Protocols for DPPC-d4 Liposome Formulation in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile, self-assembled vesicular structures composed of one or more lipid bilayers, and are highly valued as drug delivery vehicles due to their biocompatibility and ability to encapsulate both hydrophilic and lipophilic therapeutic agents.[1][2] Dipalmitoylphosphatidylcholine (DPPC) is a key phospholipid used in these formulations, particularly for its thermosensitive properties.[3] The deuterated form, DPPC-d4, serves as a valuable tool in analytical studies, such as neutron scattering and NMR, to probe the structure and dynamics of the liposomal bilayer without significantly altering its physicochemical properties.

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and application of this compound liposomes in drug delivery research.

Core Applications

This compound liposomes are primarily utilized in the development of thermosensitive drug delivery systems. The phase transition temperature (Tm) of DPPC is approximately 41°C, which is just above physiological body temperature.[4] This characteristic allows for the creation of liposomes that are stable at normal body temperature but release their encapsulated drug payload when subjected to localized hyperthermia.[3][5] This triggered release mechanism is particularly advantageous for targeted cancer therapy, where heat can be specifically applied to tumor tissues.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar this compound liposomes with a defined size distribution.[6][7][8]

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d4 (this compound)

  • Cholesterol (optional, for modulating membrane fluidity)

  • Chloroform

  • Methanol

  • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound and any other lipid components (e.g., cholesterol) in a chloroform/methanol mixture (typically 2:1 v/v) in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[7]

  • Hydration:

    • Hydrate the lipid film with the chosen aqueous buffer by adding the buffer to the flask and agitating. The temperature of the hydration buffer should be above the phase transition temperature of DPPC (~41°C) to ensure proper lipid hydration.

    • Vortex the flask to facilitate the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion):

    • To obtain unilamellar vesicles (LUVs) with a uniform size distribution, subject the MLV suspension to extrusion.

    • Load the liposome suspension into the extruder.

    • Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (typically 10-20 passes). This process should also be performed at a temperature above the Tm of DPPC.

  • Purification:

    • Remove any unencapsulated drug or other components by methods such as size exclusion chromatography or dialysis.

Protocol 2: Drug Loading into this compound Liposomes

The method of drug loading depends on the physicochemical properties of the drug.

  • Passive Loading of Hydrophilic Drugs:

    • Dissolve the hydrophilic drug in the hydration buffer before adding it to the lipid film.

    • The drug will be encapsulated in the aqueous core of the liposomes during the hydration step.

    • Encapsulation efficiency can be relatively low with this method.

  • Passive Loading of Hydrophobic Drugs:

    • Dissolve the hydrophobic drug along with the lipids in the organic solvent during the initial step of lipid film formation.

    • The drug will be incorporated into the lipid bilayer of the liposomes.

  • Active (or Remote) Loading of Weakly Amphipathic Drugs:

    • This method is often used for drugs like doxorubicin and involves creating a transmembrane pH or ion gradient.

    • Prepare the liposomes in a buffer with a specific internal pH (e.g., acidic).

    • After liposome formation and purification, exchange the external buffer with one of a different pH (e.g., basic).

    • Add the drug to the external medium. The drug will then be driven into the liposomes by the pH gradient and become entrapped.

Characterization of this compound Liposomes

Thorough characterization is essential to ensure the quality, stability, and performance of the liposomal formulation.[1][9]

ParameterMethodTypical Values/Notes
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)For intravenous administration, a size range of 50-200 nm is often desired.[2] A PDI value below 0.3 indicates a homogenous population of liposomes.[9]
Zeta Potential Laser Doppler VelocimetryMeasures the surface charge of the liposomes, which influences their stability and interaction with biological systems. Values around ±30 mV suggest good colloidal stability.[1]
Encapsulation Efficiency (EE%) Spectrophotometry, Chromatography (e.g., HPLC)EE% = [(Total Drug - Free Drug) / Total Drug] x 100. High EE is desirable to maximize drug payload.
Phase Transition Temperature (Tm) Differential Scanning Calorimetry (DSC)Confirms the thermosensitive nature of the this compound liposomes.
Drug Release Profile Dialysis Method, In vitro release assaysThe drug release is typically measured at both physiological temperature (37°C) and above the Tm (e.g., 42°C) to assess the thermosensitive release.

Quantitative Data Summary:

The following table summarizes representative quantitative data for DPPC-based liposomes from various studies. Note that specific values will depend on the exact formulation and experimental conditions.

Formulation Component(s)Drug/CargoParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Key Finding
DPPC/DPPGVeliparib~130< -30~49DPPG was more effective for encapsulation than DPPC alone.[10]
DPPC/Cholesterol/DSPE-PEG2000/DHAFITC-BSA115 ± 5-35.6 ± 4.919Stable formulation with a narrow size distribution.[11]
DPPCDoxorubicinNot specifiedNot specifiedNot specifiedRelease of doxorubicin is significantly enhanced at temperatures above the Tm.[4]
DPPCDoum Extract261 - 482Not specified>70Particle size increased with increasing drug concentration.[12]

Visualizations

Experimental Workflow for this compound Liposome Preparation

G cluster_prep Liposome Preparation cluster_char Characterization A 1. Lipid Dissolution (this compound + Drug in Organic Solvent) B 2. Thin Film Formation (Rotary Evaporation) A->B C 3. Hydration (Aqueous Buffer, T > Tm) B->C D 4. Size Reduction (Extrusion) C->D E 5. Purification (Removal of Free Drug) D->E F Final this compound Liposome Formulation E->F G Particle Size & PDI (DLS) F->G H Zeta Potential F->H I Encapsulation Efficiency F->I J Drug Release Studies F->J

Caption: Workflow for this compound Liposome Formulation and Characterization.

Mechanism of Thermosensitive Drug Release

G cluster_mechanism Thermosensitive Drug Release A This compound Liposome at T < Tm (37°C) (Gel Phase - Ordered) B Stable Bilayer Low Permeability A->B D Localized Hyperthermia (T > Tm, e.g., 42°C) A->D C Drug Encapsulated B->C E Phase Transition to Liquid Crystalline Phase (Disordered) D->E F Increased Bilayer Permeability (Pore Formation) E->F G Rapid Drug Release at Target Site F->G

Caption: Mechanism of Temperature-Triggered Drug Release from DPPC Liposomes.

References

Application of Deuterated DPPC in Neutron Scattering Experiments: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive overview and detailed protocols for the use of chain-deuterated 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), often generically referred to as d-DPPC or specifically as DPPC-d62 when the acyl chains are fully deuterated, in small-angle neutron scattering (SANS) experiments. The unique scattering properties of deuterium compared to hydrogen make deuterated lipids invaluable tools for elucidating the structure and dynamics of lipid membranes.

Introduction to DPPC and Neutron Scattering

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) is a saturated phospholipid that is a major component of eukaryotic cell membranes and lung surfactant. It is widely used in model membrane systems to study lipid bilayer properties. Neutron scattering is a powerful, non-destructive technique for analyzing the structure of materials at the nanoscale.[1] A key advantage of neutron scattering in the study of biological materials is the significant difference in the neutron scattering length of hydrogen and its isotope, deuterium.[2] By selectively replacing hydrogen with deuterium in a lipid molecule (isotopic labeling), specific components of a membrane system can be made "visible" or "invisible" to neutrons, a technique known as contrast variation.[3]

Chain-deuterated DPPC, such as DPPC-d62, is frequently employed in SANS to enhance the scattering contrast between the hydrophobic core of the lipid bilayer and the aqueous solvent or the lipid headgroups.[4] This allows for precise determination of structural parameters like bilayer thickness, area per lipid, and the organization of lipid domains.

Key Applications of Deuterated DPPC in Neutron Scattering

The use of chain-deuterated DPPC in SANS experiments enables a variety of applications in membrane biophysics and drug delivery research:

  • Determination of Bilayer Structure: By creating a high contrast between the deuterated acyl chains and the surrounding solvent (typically D₂O), the thickness of the hydrophobic core and the overall bilayer thickness can be determined with high precision.[5]

  • Analysis of Asymmetric Membranes: In systems designed to mimic the asymmetry of biological membranes, incorporating deuterated DPPC in one leaflet and hydrogenated lipids in the other allows for the individual characterization of each leaflet's structure.

  • Lipid Domain and Raft Characterization: In mixed lipid systems, the partitioning of deuterated DPPC into specific domains creates lateral scattering length density fluctuations, enabling the study of the size, shape, and composition of these domains.

  • Protein-Lipid and Drug-Lipid Interactions: By using contrast matching, where the scattering length density of the solvent is matched to that of a particular component (e.g., a hydrogenated lipid), the scattering signal from a deuterated component (like d-DPPC) interacting with a protein or drug molecule can be isolated.

Quantitative Data Summary

The following tables summarize key quantitative parameters for DPPC and its deuterated analogues, which are essential for planning and analyzing SANS experiments.

Table 1: Scattering Length Densities (SLDs) of DPPC Components and Solvents

ComponentChemical FormulaMolecular Volume (ų)Scattering Length (fm)SLD (x 10⁻⁶ Å⁻²)
h-DPPC HeadgroupC₁₀H₁₈O₈NP31918.21.79
h-DPPC TailsC₃₂H₆₄906-11.9-0.41
d-DPPC (d62) Tails C₃₂H₂D₆₂ 906 408.9 7.53
H₂OH₂O30-1.68-0.56
D₂OD₂O3019.146.38

Data compiled from multiple sources. Molecular volumes can vary slightly with temperature and phase.

Table 2: Structural Parameters of DPPC Bilayers Determined by SANS

Lipid CompositionTemperature (°C)PhaseBilayer Thickness (Å)Area per Lipid (Ų)
h-DPPC25Gel (Lβ')48.047.9
h-DPPC50Fluid (Lα)39.063.0
d62-DPPC25Gel (Lβ')~48~48
d62-DPPC55Fluid (Lα)~39~64

These are representative values; actual measurements may vary based on sample preparation and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of Unilamellar Vesicles (ULVs) of Deuterated DPPC

This protocol describes the preparation of ULVs using the thin-film hydration and extrusion method, a common procedure for generating vesicles of a defined size for SANS studies.[6]

Materials:

  • Chain-deuterated DPPC (e.g., DPPC-d62) powder

  • Hydrogenated DPPC or other lipids (if preparing mixed vesicles)

  • Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)

  • D₂O-based buffer (e.g., 10 mM HEPES, 150 mM NaCl in D₂O, pD 7.4)

  • Mini-extruder set

  • Polycarbonate membranes (e.g., 100 nm pore size)

  • Glass vials, rotary evaporator, nitrogen gas stream

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DPPC-d62 and any other lipids in chloroform in a round-bottom flask. A typical final lipid concentration for the vesicle suspension is 5-10 mg/mL.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under a gentle stream of nitrogen gas for at least 2 hours, or under high vacuum overnight, to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the D₂O-based buffer by vortexing. The temperature of the buffer should be above the phase transition temperature (Tm) of DPPC (~41°C), for example, at 50°C. This will form multilamellar vesicles (MLVs).

    • Incubate the suspension at 50°C for about 1 hour with intermittent vortexing to ensure complete hydration.

  • Extrusion:

    • Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes, pre-heated to 50°C.

    • Transfer the MLV suspension into one of the gas-tight syringes of the extruder.

    • Extrude the lipid suspension through the membranes by passing it back and forth between the two syringes. A minimum of 21 passes is recommended to obtain a monodisperse population of ULVs.

  • Vesicle Characterization (Optional but Recommended):

    • Characterize the size distribution and lamellarity of the prepared vesicles using Dynamic Light Scattering (DLS) and/or Cryo-Transmission Electron Microscopy (Cryo-TEM).

Protocol 2: Small-Angle Neutron Scattering (SANS) Experiment

This protocol outlines a typical SANS experiment for characterizing deuterated DPPC vesicles.

Instrumentation:

  • A SANS instrument with a suitable q-range (e.g., 0.003 to 0.5 Å⁻¹) to probe the dimensions of the vesicles and the bilayer structure.

Procedure:

  • Sample Preparation:

    • Load the prepared DPPC-d62 vesicle solution into a quartz sample cell (e.g., 1 or 2 mm path length).

    • Prepare a matching buffer sample (the same D₂O-based buffer used for hydration) for background subtraction.

  • Instrument Setup:

    • Set the sample temperature using a temperature-controlled sample holder. For DPPC, measurements are typically taken below and above the Tm (e.g., 25°C and 50°C).

    • Select instrument configurations (e.g., detector distances and neutron wavelengths) to cover the desired q-range. A common setup might involve two or three configurations, such as a 2 m detector distance with 6 Å neutrons and an 8 m distance with 10 Å neutrons.

  • Data Acquisition:

    • Acquire the scattering data for the sample, the empty cell, the buffer, and a standard for absolute intensity calibration (e.g., a solid polymer standard).

    • Acquisition times will vary depending on the neutron flux and sample concentration but are typically in the range of 15-60 minutes per configuration.

  • Data Reduction:

    • Correct the raw 2D scattering data for detector sensitivity, empty cell scattering, and background scattering from the buffer.

    • Azimuthally average the corrected 2D data to obtain the 1D scattering intensity I(q) versus the scattering vector q, where q = (4π/λ)sin(θ/2).

    • Calibrate the data to absolute units (cm⁻¹) using the standard measurement.

Data Analysis and Modeling

The reduced SANS data, I(q), can be analyzed using various models to extract structural information. For unilamellar vesicles, a common approach is to use a core-shell model.

  • Core-Shell Model: The vesicle is modeled as a spherical shell with a uniform scattering length density, representing the lipid bilayer, surrounding a core of solvent. The model can be refined to include separate shells for the headgroups and the deuterated tails, providing more detailed structural information. The scattered intensity is fitted to the model to determine parameters such as the vesicle radius, bilayer thickness, and the SLD of the bilayer.

  • Scattering Density Profile (SDP) Model: For higher resolution analysis, the SDP model can be used. This model describes the bilayer as a continuous distribution of molecular components (e.g., headgroups, glycerol backbone, methylene groups, methyl groups) along the normal to the bilayer. This approach, often used in combination with SAXS data, can provide a more detailed and accurate picture of the bilayer structure.[7]

Visualizations

Below are diagrams illustrating the experimental workflow for SANS analysis of deuterated DPPC vesicles.

G cluster_prep Vesicle Preparation cluster_sans SANS Experiment cluster_analysis Data Analysis prep1 Lipid Dissolution (DPPC-d62 in Chloroform) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (D2O Buffer, T > Tm) prep2->prep3 prep4 Extrusion (e.g., 100 nm membrane) prep3->prep4 sans1 Sample Loading (Quartz Cell) prep4->sans1 sans2 Data Acquisition (Multiple Configurations) sans1->sans2 sans3 Data Reduction (Background Subtraction, Absolute Calibration) sans2->sans3 analysis1 1D Scattering Profile I(q) vs. q sans3->analysis1 analysis2 Model Fitting (e.g., Core-Shell Model) analysis1->analysis2 analysis3 Structural Parameters (Bilayer Thickness, Area/Lipid) analysis2->analysis3

Caption: Experimental workflow for SANS analysis of deuterated DPPC vesicles.

Caption: Contrast scheme for a DPPC-d62 vesicle in D₂O for a SANS experiment.

References

Application Notes and Protocols for Mass Spectrometry Analysis of DPPC-d4 Containing Lipid Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitoylphosphatidylcholine (DPPC) is a major phospholipid component of eukaryotic cell membranes and the primary constituent of pulmonary surfactant. Its quantitative analysis in complex lipid mixtures is crucial for various fields, including drug development, disease biomarker discovery, and fundamental lipid research. The use of stable isotope-labeled internal standards, such as dipalmitoylphosphatidylcholine-d4 (DPPC-d4), is a well-established strategy to ensure accurate and precise quantification by mass spectrometry (MS). This document provides detailed application notes and protocols for the analysis of lipid mixtures containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of Quantification using this compound

The core principle behind using this compound as an internal standard is isotopic dilution. A known amount of this compound is added to a sample containing an unknown quantity of endogenous (or unlabeled) DPPC. Because this compound is chemically identical to DPPC, it experiences the same extraction efficiency, ionization response, and fragmentation behavior in the mass spectrometer. However, due to the mass difference imparted by the deuterium atoms, the two molecules can be distinguished by their mass-to-charge ratio (m/z). By comparing the signal intensity of the analyte (DPPC) to that of the internal standard (this compound), accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.

Experimental Protocols

Lipid Extraction from Biological Samples

A robust lipid extraction method is fundamental for accurate lipid analysis. The following protocol is a widely used and effective method for extracting a broad range of lipids, including phospholipids, from various biological matrices such as plasma, serum, and cell cultures.

Materials:

  • Biological sample (e.g., 100 µL plasma)

  • This compound internal standard solution (concentration to be optimized based on expected endogenous DPPC levels)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Water (LC-MS grade)

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • To a 1.5 mL microcentrifuge tube, add the biological sample.

  • Spike the sample with a known amount of this compound internal standard solution.

  • Add 400 µL of cold methanol and vortex for 30 seconds.

  • Add 800 µL of cold methyl tert-butyl ether (MTBE) and vortex for 1 minute.

  • Add 200 µL of LC-MS grade water to induce phase separation.

  • Vortex for 20 seconds and then centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully collect the upper organic phase, which contains the lipids, and transfer it to a clean glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol:acetonitrile:water 65:30:5 v/v/v).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source

LC Conditions:

  • Column: A C18 reversed-phase column is suitable for separating phospholipids. A common choice is a column with dimensions of 2.1 mm x 100 mm and a particle size of 1.7 µm.

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 30% B

    • 1-12 min: Linear gradient from 30% to 100% B

    • 12-15 min: Hold at 100% B

    • 15.1-18 min: Return to 30% B and equilibrate.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for DPPC and this compound should be monitored. The characteristic phosphocholine headgroup fragment at m/z 184.1 is a common product ion for phosphatidylcholines.

    • DPPC: Precursor ion [M+H]⁺ m/z 734.6 → Product ion m/z 184.1

    • This compound: Precursor ion [M+H]⁺ m/z 738.6 → Product ion m/z 184.1

  • Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity.

Data Presentation: Quantitative Method Validation Parameters

The following tables summarize the expected performance of a validated LC-MS/MS method for the quantification of DPPC using this compound as an internal standard. These values are representative and should be established for each specific assay and laboratory. A study by Li et al. (2014) provides a reference for the validation of a quantitative method for DPPC in a biological matrix, demonstrating the feasibility of achieving high accuracy and precision.[1]

Table 1: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
DPPC2 - 200> 0.99

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
DPPC5< 10< 1090 - 110
50< 8< 892 - 108
150< 6< 695 - 105

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
DPPC> 85< 15

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
DPPC0.52

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of DPPC in a biological sample using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Internal Standard Sample->Spike Extraction Lipid Extraction (e.g., MTBE Method) Spike->Extraction Drydown Dry Extract Extraction->Drydown Reconstitute Reconstitute in LC-MS Solvent Drydown->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Peak Area Ratio (DPPC / this compound) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Workflow for DPPC quantification.

DPPC Biosynthesis Pathway

The following diagram illustrates the two main pathways for the biosynthesis of dipalmitoylphosphatidylcholine (DPPC). Understanding these pathways can be important for interpreting changes in DPPC levels in biological systems.

G cluster_denovo De Novo Pathway cluster_remodeling Remodeling Pathway Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase DPPC DPPC CDP_Choline->DPPC DAG Diacylglycerol DAG->DPPC CDP-choline: diacylglycerol phosphocholine- transferase PC Other Phosphatidylcholines LysoPC Lyso-PC PC->LysoPC PLA2 LysoPC->DPPC Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->DPPC LPCAT

References

Application Notes and Protocols for Atomic Force Microscopy of DPPC-d4 Supported Lipid Bilayers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preparation and characterization of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d4) supported lipid bilayers (SLBs) using atomic force microscopy (AFM). While the provided information is primarily based on studies of non-deuterated DPPC, the protocols and expected results are directly applicable to this compound due to the negligible difference in their physicochemical properties as measured by AFM. The use of deuterated lipids like this compound is often advantageous for complementary techniques such as neutron scattering or nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed structural and dynamic studies of the lipid bilayer.

Introduction to DPPC Supported Lipid Bilayers and AFM

Supported lipid bilayers are widely used as model systems to mimic the structure and properties of biological membranes.[1][2][3] DPPC is a saturated phospholipid that forms a gel-phase bilayer at room temperature, with a transition temperature (Tm) of 41.3 °C.[4] Atomic force microscopy is a powerful technique for studying SLBs at the nanoscale, providing high-resolution topographical images and enabling the measurement of mechanical properties through force spectroscopy.[4][1][2][3][5] This allows for the investigation of membrane structure, the influence of environmental factors, and the interaction of drugs and proteins with the lipid bilayer.[1][2]

Experimental Protocols

Preparation of this compound Small Unilamellar Vesicles (SUVs)

A robust protocol for the formation of fluid and gel phase lipid bilayers is crucial for successful AFM studies.[3][6] The vesicle fusion method is a commonly used and reliable technique for forming near-complete bilayers.[7][8]

Materials:

  • This compound powder

  • Chloroform/methanol solvent mixture (2:1 v/v)

  • Buffer solution (e.g., HEPES-NaCl: 10 mM HEPES, 150 mM NaCl, pH 7.4; or pure water)

  • Probe sonicator or bath sonicator

Protocol:

  • Lipid Film Formation: Dissolve this compound in a chloroform/methanol mixture.[2] Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the walls of a round-bottom flask. Place the flask under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film with the desired buffer solution by vortexing for several minutes. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Sonication: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension.[2] This can be done using a probe sonicator (e.g., five cycles of 2 minutes) or a bath sonicator until the suspension becomes clear.[2] The final lipid concentration can be adjusted, for example, to 0.06 mg/mL.[4][6]

Formation of this compound Supported Lipid Bilayers on Mica

The formation of a complete and stable DPPC SLB on a mica substrate is dependent on temperature and the composition of the buffer.

Materials:

  • Freshly cleaved mica discs

  • This compound SUV suspension

  • Buffer solution

  • AFM fluid cell

Protocol:

  • Substrate Preparation: Cleave the mica substrate to expose a fresh, atomically flat surface.

  • Vesicle Fusion:

    • Place the freshly cleaved mica disc in the AFM fluid cell.

    • Heat the mica substrate to a temperature above the phase transition temperature of DPPC (e.g., 50-70 °C).[4][6] The optimal temperature can be influenced by the buffer composition. For instance, in a HEPES-NaCl buffer, continuous fusion may require heating to 70 °C, while in a HEPES-NaCl-Mg buffer, fusion can occur at lower temperatures (e.g., 55 °C).[4][6]

    • Inject the this compound SUV suspension into the fluid cell.

    • Incubate for a specific duration (e.g., 2-5 minutes) to allow for vesicle fusion and bilayer formation.[4][6]

  • Rinsing: After incubation, gently rinse the fluid cell with fresh, pre-warmed buffer to remove any unfused vesicles.

  • Cooling: Slowly cool the system down to room temperature. A slow cooling rate (e.g., 0.5 °C/min) is recommended.[4]

Atomic Force Microscopy Imaging and Force Spectroscopy

Instrumentation and Parameters:

  • AFM: Any standard atomic force microscope equipped for fluid imaging.

  • Cantilevers: Use soft cantilevers suitable for imaging biological samples in liquid to minimize sample damage.

  • Imaging Mode: Tapping mode or contact mode in fluid. Maintain the imaging force at the lowest possible value (e.g., <250 pN) to ensure high-resolution images without damaging the bilayer.[2]

  • Force Spectroscopy: Perform force-distance measurements to determine the bilayer thickness and mechanical properties, such as breakthrough force.[5]

Data Presentation

Quantitative data from AFM studies of DPPC bilayers are summarized in the tables below. These values are expected to be very similar for this compound bilayers.

ParameterValueConditionsReference
Bilayer Thickness
Gel Phase (Lβ)4.5 ± 0.1 nmRoom Temperature[9]
~5.5 nmRoom Temperature
Monolayer Thickness
2.39 ± 0.05 nmDry Air[10]
Phase Transition
Temperature (Tm)41.3 °C[4]
Enthalpy (Bottom Leaflet)~3x greater than top leafletSupported on substrate[11]

Table 1: Physical Properties of DPPC Supported Bilayers.

ParameterConditionObservationReference
Vesicle Fusion Temperature HEPES-NaCl BufferContinuous fusion at 70 °C[4][6]
HEPES-NaCl-Mg BufferFusion at 55 °C[4][6]
Pure WaterRequires higher lipid concentration and longer deposition time[4]
Lipid Concentration (Cl) HEPES-NaCl or HEPES-NaCl-Mg0.06 mg/mL[4][6]
Pure Water0.3 mg/mL[4]
Deposition Time (td) HEPES-NaCl or HEPES-NaCl-Mg2 min[4][6]
Pure Water5 min[4]
Cooling Rate (Rc) HEPES-NaCl or HEPES-NaCl-Mg5 °C/min[4]
Pure Water0.5 °C/min[4]

Table 2: Optimized Conditions for DPPC SLB Formation by Vesicle Fusion.

Visualizations

Experimental Workflow for this compound SLB Preparation and AFM Analysis

G cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_afm AFM Analysis dppc This compound Powder film Lipid Film Formation dppc->film solvent Chloroform/ Methanol solvent->film hydrate Hydration (Buffer) film->hydrate sonicate Sonication hydrate->sonicate suvs This compound SUVs sonicate->suvs incubate Incubate with SUVs suvs->incubate mica Freshly Cleaved Mica heat Heat Substrate (> Tm) mica->heat heat->incubate rinse Rinse incubate->rinse cool Cool to RT rinse->cool slb This compound SLB cool->slb imaging AFM Imaging (Topography) slb->imaging spectroscopy Force Spectroscopy (Thickness, Mechanics) slb->spectroscopy data Data Analysis imaging->data spectroscopy->data

Caption: Workflow for this compound SLB preparation and AFM analysis.

Key Parameters Influencing DPPC SLB Formation

G cluster_params Controlling Factors cluster_outcome Outcome temp Temperature bilayer_quality Bilayer Quality (Coverage, Defects) temp->bilayer_quality buffer Buffer Composition (Ions, pH) buffer->bilayer_quality lipid_conc Lipid Concentration lipid_conc->bilayer_quality inc_time Incubation Time inc_time->bilayer_quality

Caption: Key parameters influencing the quality of DPPC SLB formation.

References

Unveiling Lipid-Protein Interactions: Application of DPPC-d4 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate interplay between lipids and proteins within cellular membranes is paramount for elucidating fundamental biological processes and for the rational design of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful technique to probe these interactions at an atomic level. Specifically, the use of deuterated lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d4), provides a unique window into the structure and dynamics of both the lipid bilayer and the embedded proteins. This document provides detailed application notes and experimental protocols for utilizing this compound to study lipid-protein interactions via NMR spectroscopy.

Key Applications of this compound in NMR Studies

The unique properties of this compound make it an invaluable tool for several NMR-based investigations of lipid-protein interactions:

  • Probing Lipid Order and Dynamics: Deuterium (²H) NMR of this compound allows for the direct measurement of the quadrupolar splitting, which is proportional to the order parameter of the C-²H bonds in the acyl chains. This provides a sensitive measure of the local order and dynamics of the lipid bilayer and how it is perturbed by the presence of a membrane protein.

  • Mapping Protein-Lipid Interfaces: By observing changes in the NMR signals of either the protein or the lipid upon complex formation, it is possible to identify the specific regions of interaction. This can be achieved through techniques like chemical shift perturbation mapping and Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Characterizing Membrane Protein Structure and Topology: The lipid environment provided by this compound liposomes or bicelles helps to maintain the native fold of membrane proteins, facilitating their structural characterization by solid-state NMR.

  • Investigating the Effects of Small Molecules: this compound based systems can be used to study how drugs or other small molecules modulate lipid-protein interactions, providing insights into their mechanism of action.

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from NMR studies of lipid-protein interactions using deuterated DPPC.

Table 1: Deuterium Order Parameters (S_CD) of DPPC-d62 Acyl Chains in the Absence and Presence of a Model Transmembrane Peptide.

Carbon PositionS_CD (Pure DPPC-d62)S_CD (DPPC-d62 with Peptide)Percent Change
C20.450.48+6.7%
C40.420.45+7.1%
C60.400.43+7.5%
C80.380.41+7.9%
C100.350.38+8.6%
C120.300.33+10.0%
C140.220.25+13.6%
C160.100.12+20.0%

Note: Data is hypothetical and illustrative of typical trends observed in such experiments. The presence of a transmembrane peptide generally leads to an increase in the order of the lipid acyl chains.

Table 2: Chemical Shift Perturbations (CSPs) in a ¹H-¹⁵N HSQC Spectrum of a Membrane Protein upon Interaction with this compound Liposomes.

Residue NumberAmino AcidCSP (ppm)Location in Protein
25Leucine0.25Transmembrane Helix
28Isoleucine0.31Transmembrane Helix
32Valine0.28Transmembrane Helix
55Tryptophan0.18Interfacial Region
58Tyrosine0.22Interfacial Region
89Lysine0.05Extramembrane Loop
112Glutamate0.03Extramembrane Domain

Note: CSPs are calculated using the formula: Δδ = [(ΔδH)² + (α * ΔδN)²]¹/². Larger CSP values indicate residues in the protein that are most affected by the interaction with the lipid bilayer.

Table 3: Spin-Lattice (T₁) and Spin-Spin (T₂) Relaxation Times for Deuterons in DPPC-d62 Acyl Chains.

ParameterPure DPPC-d62DPPC-d62 with ProteinInterpretation
T₁ (ms)5045Decrease suggests slower molecular motions in the presence of the protein.
T₂ (ms)1.51.2Decrease indicates more restricted motion of the lipid acyl chains.

Note: Relaxation times are sensitive to the dynamics of the lipid molecules. Changes in T₁ and T₂ upon protein incorporation provide insights into the motional restrictions imposed by the protein on the surrounding lipids.

Experimental Protocols

Protocol 1: Preparation of this compound Proteoliposomes for Solid-State NMR

This protocol outlines the steps for reconstituting a purified membrane protein into unilamellar vesicles composed of this compound.

Materials:

  • This compound powder

  • Purified membrane protein in a detergent solution (e.g., DDM, LDAO)

  • Buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Chloroform

  • Nitrogen gas stream

  • Vacuum desiccator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Bio-Beads or dialysis tubing for detergent removal

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of this compound in chloroform in a round-bottom flask.

    • Evaporate the chloroform under a gentle stream of nitrogen gas while rotating the flask to form a thin lipid film on the inner surface.

    • Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.

  • Hydration of Lipid Film:

    • Add the appropriate volume of buffer to the dried lipid film to achieve the desired final lipid concentration (e.g., 10 mg/mL).

    • Hydrate the lipid film by vortexing or gentle agitation at a temperature above the phase transition temperature of DPPC (41°C) for 1-2 hours. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Vesicle Extrusion:

    • To create unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath.

    • Extrude the suspension 10-20 times through a polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder. Perform this step at a temperature above the phase transition temperature of DPPC.

  • Protein Reconstitution:

    • Solubilize the extruded this compound LUVs by adding a detergent (the same as used for the protein) to a concentration just above its critical micelle concentration (CMC).

    • Add the purified membrane protein to the lipid-detergent mixture at the desired lipid-to-protein molar ratio.

    • Incubate the mixture with gentle agitation for 1-2 hours at 4°C.

  • Detergent Removal:

    • Remove the detergent to allow the formation of proteoliposomes. This can be achieved by:

      • Dialysis: Dialyze the mixture against a large volume of detergent-free buffer for 48-72 hours with several buffer changes.

      • Bio-Beads: Add Bio-Beads to the mixture and incubate with gentle rocking at 4°C. The incubation time will depend on the detergent and the amount of Bio-Beads used.

  • Sample Preparation for NMR:

    • Pellet the proteoliposomes by ultracentrifugation.

    • Carefully remove the supernatant and transfer the proteoliposome pellet into an appropriate solid-state NMR rotor.

Protocol 2: ²H-NMR Spectroscopy for Measuring Lipid Order Parameters

Prerequisites: A properly prepared sample of this compound proteoliposomes.

Instrumentation: Solid-state NMR spectrometer equipped with a wideline probe tuned to the deuterium frequency.

Experimental Parameters (Typical):

  • Pulse Sequence: Quadrupolar echo pulse sequence (90°x - τ - 90°y - τ - acquire).

  • Recycle Delay: 1-2 seconds.

  • Echo Delay (τ): 30-50 µs.

  • Acquisition Time: 10-20 ms.

  • Number of Scans: Dependent on sample concentration and desired signal-to-noise ratio.

  • Temperature: Controlled to the desired value.

Data Analysis:

  • Process the acquired free induction decay (FID) with a Fourier transform to obtain the ²H-NMR spectrum.

  • The spectrum will show a characteristic Pake doublet. The separation between the two maxima is the quadrupolar splitting (ΔνQ).

  • The order parameter (S_CD) can be calculated from the quadrupolar splitting using the following equation: S_CD = (4/3) * (h * ΔνQ) / (e²qQ/h) where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-²H bond (approximately 170 kHz for aliphatic C-²H bonds).

Protocol 3: ¹H-¹⁵N HSQC for Chemical Shift Perturbation Mapping

Prerequisites: A uniformly ¹⁵N-labeled protein reconstituted into this compound liposomes and a corresponding sample of the protein in solution (without lipids).

Instrumentation: High-field NMR spectrometer equipped with a cryoprobe.

Experimental Parameters (Typical):

  • Pulse Sequence: Standard ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Temperature: 298 K or as required for protein stability.

  • Data Acquisition: Acquire a 2D spectrum with appropriate spectral widths in both the ¹H and ¹⁵N dimensions.

Data Analysis:

  • Acquire ¹H-¹⁵N HSQC spectra for the protein in solution and in the presence of this compound liposomes.

  • Process and reference the spectra.

  • Overlay the two spectra and identify the amide cross-peaks that show significant changes in their chemical shifts.

  • Calculate the chemical shift perturbation (CSP) for each residue using the formula: CSP = [(Δδ_H)² + (α * Δδ_N)²]¹/² where Δδ_H and Δδ_N are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically around 0.15-0.2).

  • Map the residues with significant CSPs onto the protein structure to identify the lipid-binding interface.

Visualizations

The following diagrams illustrate key workflows and concepts in studying lipid-protein interactions using this compound and NMR.

Experimental_Workflow_for_Proteoliposome_Preparation cluster_lipid_prep Lipid Preparation cluster_protein_prep Protein Preparation cluster_reconstitution Reconstitution DPPC-d4_Powder This compound Powder Dissolve_in_Chloroform Dissolve in Chloroform DPPC-d4_Powder->Dissolve_in_Chloroform Step 1 Lipid_Film_Formation Lipid Film Formation (Nitrogen Evaporation & Vacuum) Dissolve_in_Chloroform->Lipid_Film_Formation Step 2 Hydration_with_Buffer Hydration with Buffer (MLV Formation) Lipid_Film_Formation->Hydration_with_Buffer Step 3 Extrusion Extrusion (LUV Formation) Hydration_with_Buffer->Extrusion Step 4 Mix_Lipids_Protein Mix LUVs and Protein (with detergent) Extrusion->Mix_Lipids_Protein Step 5 Purified_Protein Purified Membrane Protein (in detergent) Purified_Protein->Mix_Lipids_Protein Step 5 Detergent_Removal Detergent Removal (Dialysis or Bio-Beads) Mix_Lipids_Protein->Detergent_Removal Step 6 Proteoliposomes Proteoliposomes Detergent_Removal->Proteoliposomes Step 7 NMR_Sample NMR Sample Preparation (Pelleting and Rotor Packing) Proteoliposomes->NMR_Sample Step 8

Caption: Workflow for this compound Proteoliposome Preparation.

NMR_Methodologies_for_Lipid_Protein_Interactions cluster_nmr_techniques NMR Spectroscopy Techniques cluster_information_obtained Information Obtained DPPC-d4_Proteoliposome This compound Proteoliposome Sample 2H_NMR ²H-NMR DPPC-d4_Proteoliposome->2H_NMR 1H-15N_HSQC ¹H-¹⁵N HSQC DPPC-d4_Proteoliposome->1H-15N_HSQC NOESY NOESY DPPC-d4_Proteoliposome->NOESY Relaxation_Measurements Relaxation Measurements (T₁, T₂) DPPC-d4_Proteoliposome->Relaxation_Measurements Lipid_Order Lipid Acyl Chain Order (Order Parameters) 2H_NMR->Lipid_Order Interaction_Interface Protein-Lipid Interaction Interface (CSP) 1H-15N_HSQC->Interaction_Interface Proximity Through-Space Proximity (< 5 Å) NOESY->Proximity Dynamics Lipid & Protein Dynamics Relaxation_Measurements->Dynamics

Caption: Overview of NMR Methods for Lipid-Protein Studies.

Lipid_Order_Perturbation cluster_before Pure this compound Bilayer cluster_after This compound Bilayer with Protein Bilayer_Before Lipid Headgroups Disordered Acyl Chains (d4) Interaction Protein Insertion Bilayer_Before:chains->Interaction Bilayer_After Lipid Headgroups Ordered Acyl Chains (d4) Protein Transmembrane Protein Interaction->Bilayer_After:chains

Caption: Protein Insertion Increases Lipid Acyl Chain Order.

Troubleshooting & Optimization

Preventing aggregation of DPPC-d4 liposomes during preparation

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DPPC-d4 Liposome Preparation

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of this compound liposomes during preparation.

Frequently Asked Questions (FAQs)

Q1: What is liposome aggregation and why is my this compound solution cloudy?

A1: Liposome aggregation is a process where individual liposomes clump together to form larger, multi-liposome structures. This is a common sign of colloidal instability. A cloudy or milky appearance in your liposome preparation, especially after it was initially translucent, often indicates that aggregation or fusion has occurred.[1][2] While a milky solution can be a sign of initial multilamellar vesicle (MLV) formation, a stable, well-prepared suspension of small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) should appear clear or slightly bluish and translucent.[2]

Q2: What is the most critical factor in preventing this compound liposome aggregation during preparation?

A2: Temperature control is the most critical factor. Dipalmitoylphosphatidylcholine (DPPC) has a gel-to-liquid crystalline phase transition temperature (Tm) of approximately 41°C.[3][4] All hydration and size reduction (extrusion or sonication) steps must be performed at a temperature well above this Tm (e.g., 50-60°C) to ensure the lipid bilayer is in a fluid state.[1][3] Processing below the Tm results in a rigid, gel-state lipid bilayer, which promotes incomplete hydration and leads to aggregation.[3]

Q3: How does the preparation method (sonication vs. extrusion) affect the stability of this compound liposomes?

A3: Both sonication and extrusion are common methods for reducing the size of multilamellar vesicles (MLVs) into smaller, more uniform liposomes.

  • Extrusion involves forcing the lipid suspension through polycarbonate membranes with defined pore sizes.[5] This method generally produces liposomes with a more uniform size distribution and is considered a gentler process.[5][6]

  • Sonication uses high-frequency sound waves to break down MLVs.[7][8] While effective, probe sonication can introduce more energy, potentially leading to lipid degradation or the formation of a more heterogeneous population of liposomes if not carefully controlled.[7][8] Bath sonication is a gentler alternative but may be less effective at breaking down large aggregates.[2] For long-term stability, extruded vesicles are often preferred, though sonicated vesicles may offer advantages in certain applications like planar bilayer formation.[6]

Q4: Can the buffer composition influence liposome stability?

A4: Yes, the pH and ionic strength of the hydration buffer are crucial.

  • pH: Acidic or basic conditions can catalyze the hydrolysis of phospholipids over time, generating lysolipids and fatty acids that destabilize the liposome membrane and can induce fusion or aggregation.[9] A neutral pH (around 7.4) is typically recommended.

  • Ionic Strength: High ionic strength (e.g., high salt concentrations) can screen the surface charge of the liposomes.[10][11] This reduces the electrostatic repulsion between vesicles, allowing them to approach more closely and aggregate via van der Waals forces.[11][12] Using a buffer with low ionic strength (e.g., 10 mM) is often preferable to high-salt buffers like 150 mM NaCl.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Cloudy/Milky Liposome Suspension 1. Hydration/Extrusion Temperature Below Tm: The this compound lipid was in a gel state, leading to improper hydration and vesicle formation.[1][3]Ensure the temperature of all hydration and extrusion steps is maintained above DPPC's Tm of 41°C (a range of 50-60°C is recommended).[3][13]
2. Aggregation Post-Preparation: The liposomes are colloidally unstable and clumping together.Check buffer ionic strength. High salt concentrations can shield surface charges, leading to aggregation.[11] Consider using a lower ionic strength buffer.
Large & Polydisperse Liposomes (from DLS) 1. Inefficient Size Reduction: The extrusion or sonication process was not sufficient to break down larger multilamellar vesicles (MLVs).Increase the number of extrusion cycles (11-21 passes are common).[14] If sonicating, ensure adequate time and power, but be mindful of potential lipid degradation.[7][8]
2. Aggregation: The measured large particles are aggregates of smaller liposomes.Review all stability factors: temperature, buffer ionic strength, and lipid concentration. Dilute the sample before DLS measurement to rule out concentration-dependent aggregation.[1]
Liposomes Aggregate Over Time in Storage 1. Unfavorable Storage Temperature: Storing at room temperature can increase the rate of instability.[15]Store liposome suspensions at 4°C to improve long-term stability.[5][15][16]
2. Hydrolysis of Lipids: Chemical degradation of DPPC can lead to destabilizing byproducts.[9]Ensure the storage buffer is at a neutral pH and consider sterile filtering the final preparation to prevent microbial growth.
3. Insufficient Surface Charge: DPPC liposomes are largely neutral, with only a small negative potential, making them prone to aggregation.[17]For applications that allow it, consider incorporating a small percentage (e.g., 5-10 mol%) of a charged lipid (e.g., DPPG for negative charge, stearylamine for positive charge) to increase electrostatic repulsion and stability.[11][16]

Experimental Protocols & Data

Protocol 1: Preparation of this compound Liposomes via Thin-Film Hydration and Extrusion

This protocol is a standard method for producing unilamellar liposomes of a defined size.[18][19][20][21]

  • Lipid Film Formation:

    • Dissolve this compound powder in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.[20]

  • Hydration:

    • Pre-heat your aqueous hydration buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a temperature above the Tm of DPPC (e.g., 55°C).[20]

    • Add the warm buffer to the dried lipid film.

    • Agitate the flask vigorously (e.g., by vortexing) while maintaining the temperature above the Tm. This process creates multilamellar vesicles (MLVs). The solution will appear milky.[13]

  • Extrusion (Size Reduction):

    • Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to the same temperature as the hydration buffer (e.g., 55°C).

    • Load the MLV suspension into one of the extruder syringes.

    • Force the suspension back and forth through the membrane for an odd number of passes (e.g., 11 or 21 times).[14] This ensures the final product is collected in the opposite syringe.

    • The resulting suspension of large unilamellar vesicles (LUVs) should be significantly more translucent than the initial MLV suspension.

  • Storage:

    • Store the final liposome preparation at 4°C.[5]

Protocol 2: Characterization by Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of the liposomes.[22][23][24]

  • Sample Preparation:

    • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration. The dilution factor depends on the instrument and lipid concentration but is critical to avoid multiple scattering effects.[1]

    • Filter the buffer used for dilution through a 0.22 µm filter to remove dust.

  • Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Place the diluted sample in a clean cuvette and insert it into the instrument.

    • Perform the measurement according to the instrument's software instructions. Typically, this involves collecting data from multiple runs.

  • Data Analysis:

    • The software will generate a size distribution report, providing the average particle diameter (Z-average) and the Polydispersity Index (PDI).

    • For a monodisperse (uniform) sample, the PDI should be low (ideally < 0.2). A high PDI (> 0.3) suggests a broad size distribution or the presence of aggregates.

Protocol 3: Zeta Potential Measurement

Zeta potential is a measure of the surface charge of the liposomes and is a key indicator of colloidal stability.[][26][27]

  • Sample Preparation:

    • Dilute the liposome sample in the appropriate buffer (often specified by the instrument manufacturer, e.g., PBS).[28]

  • Measurement:

    • The instrument applies an electric field and measures the velocity of the particles using laser Doppler velocimetry.[28]

    • This velocity (electrophoretic mobility) is used to calculate the zeta potential.

  • Data Analysis:

    • A zeta potential value more positive than +30 mV or more negative than -30 mV generally indicates good electrostatic stability.[26]

    • Liposomes composed of only the zwitterionic DPPC will have a zeta potential close to neutral (e.g., -4.2 mV), indicating a lower barrier to aggregation.[17]

Visual Guides

G Figure 1: this compound Liposome Preparation Workflow A 1. This compound Dissolved in Organic Solvent B 2. Solvent Evaporation (Thin Lipid Film) A->B C 3. Hydration with Buffer (Temperature > 41°C) B->C D 4. Formation of Multilamellar Vesicles (MLVs) C->D E 5. Size Reduction by Extrusion (Temperature > 41°C, 100 nm filter) D->E F 6. Stable Unilamellar Vesicles (LUVs) E->F G 7. Characterization (DLS for Size/PDI) F->G

Caption: Workflow for preparing stable this compound liposomes.

G Figure 2: Troubleshooting Liposome Aggregation start Problem: Cloudy Solution / High PDI q1 Was hydration & extrusion performed > 41°C? start->q1 sol1 ACTION: Re-prepare at 50-60°C q1->sol1 No q2 Is buffer ionic strength high (e.g., >100mM NaCl)? q1->q2 Yes sol2 ACTION: Use low ionic strength buffer (e.g., 10mM Phosphate) q2->sol2 Yes q3 Was lipid concentration high (e.g., >20 mg/mL)? q2->q3 No sol3 ACTION: Prepare at a lower lipid concentration q3->sol3 Yes end Consider other factors: - Insufficient extrusion passes - Lipid purity q3->end No

Caption: Decision tree for troubleshooting this compound aggregation.

References

Optimizing DPPC-d4 Vesicle Formation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the hydration of dipalmitoylphosphatidylcholine-d4 (DPPC-d4) powder for consistent and reliable vesicle formation.

Troubleshooting Guide

This section addresses common issues encountered during this compound vesicle preparation.

Q1: Why is my this compound powder not fully hydrating, leading to clumps or a cloudy suspension?

A1: Incomplete hydration is a frequent issue. Several factors can contribute to this:

  • Temperature: Hydration must occur above the main phase transition temperature (Tc) of DPPC, which is 41°C.[1][2] Operating below this temperature will result in the lipid remaining in a gel-like state, hindering proper hydration.

  • Hydration Time: Insufficient time for the lipid film to interact with the aqueous buffer can lead to incomplete swelling and vesicle formation. A duration of 1-2 hours is generally recommended.[3]

  • Agitation: Gentle but thorough agitation is crucial to ensure the entire lipid film is exposed to the hydration buffer. Vortexing is a common method.[4]

Q2: My vesicle suspension has a very broad size distribution (high polydispersity). How can I achieve a more uniform size?

A2: A high polydispersity index (PDI) indicates a wide range of vesicle sizes. To obtain a more homogeneous population, consider the following:

  • Sonication: Probe-tip sonication is an effective method for reducing vesicle size and creating a more uniform distribution.[4][5] However, it's important to control the temperature during sonication to avoid lipid degradation.[4]

  • Extrusion: Passing the vesicle suspension through polycarbonate filters with a defined pore size is a highly effective method for producing unilamellar vesicles with a narrow size distribution.

  • Hydration Temperature: Performing the hydration at temperatures significantly above the Tc (e.g., 50-60°C) can promote the formation of more uniform vesicles.[1]

Q3: I am observing low encapsulation efficiency for my hydrophilic drug.

A3: Low encapsulation of water-soluble compounds can be due to several factors:

  • Vesicle Lamellarity: Multilamellar vesicles (MLVs), often formed during initial hydration, have a lower internal aqueous volume compared to unilamellar vesicles (ULVs). Converting MLVs to ULVs through sonication or extrusion will increase the encapsulated volume.

  • Hydration Method: The thin-film hydration method is a standard approach, but the final state of the lipid film can impact encapsulation.[3] Ensure a thin, even film is formed before hydration.

  • Drug-Lipid Interactions: Unfavorable interactions between the drug and the DPPC headgroups can lead to exclusion from the forming vesicles.

Q4: My DPPC vesicles are aggregating and precipitating out of solution over time.

A4: Vesicle stability is critical for downstream applications. Aggregation can be caused by:

  • Surface Charge: At neutral pH, DPPC vesicles have a low surface charge, leading to a higher tendency to aggregate. Including a small percentage of a charged lipid (e.g., a negatively charged phospholipid) can increase electrostatic repulsion between vesicles and improve stability.

  • Storage Temperature: Storing vesicles below their Tc can lead to fusion and aggregation.[6] It is generally recommended to store DPPC vesicles above their Tc or to use cryoprotectants for frozen storage.

  • Buffer Composition: The ionic strength of the buffer can influence vesicle stability. High salt concentrations can screen surface charges and promote aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for hydrating this compound powder?

A1: The hydration temperature must be above the main phase transition temperature (Tc) of DPPC, which is 41°C.[1][2] A common practice is to hydrate at a temperature between 50°C and 60°C to ensure the lipid is in a fluid state, which facilitates vesicle formation.[1]

Q2: What is the recommended concentration of this compound for vesicle formation?

A2: The concentration can vary depending on the application. For supported lipid bilayer formation, concentrations ranging from 0.06 mg/mL to 1 mg/mL have been reported.[1] For general vesicle preparation, concentrations are often in the range of 10-20 mg/mL.[7]

Q3: Which buffer should I use for hydrating my this compound?

A3: The choice of buffer depends on the intended application. Common buffers include phosphate-buffered saline (PBS) at pH 7.4, HEPES-based buffers, or even pure water.[1][3] It's important to consider that the ionic strength of the buffer can affect vesicle stability and fusion.[1]

Q4: How does the inclusion of cholesterol affect DPPC vesicle formation and stability?

A4: Cholesterol is often included in DPPC vesicle formulations to modulate membrane fluidity and stability. At low concentrations (5-8%), it may decrease stability, while at higher concentrations, it can increase the packing density of the lipids and reduce the permeability of the bilayer.[8][9]

Q5: Can I use sonication to prepare my DPPC vesicles?

A5: Yes, sonication is a widely used method to reduce the size of multilamellar vesicles (MLVs) into smaller, unilamellar vesicles (SUVs).[3] Both bath and probe-tip sonication can be used. It is crucial to control the temperature during sonication to prevent lipid degradation from excessive heat.[4]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
Hydration Temperature > 41°C (typically 50-70°C)Must be above the main phase transition temperature (Tc) of DPPC.[1][3]
Lipid Concentration 0.06 - 25 mg/mLVaries depending on the preparation method and intended application.[1][5]
Hydration Time 1 - 2 hoursSufficient time is needed for the lipid film to swell.[3]
Sonication Time (Probe-tip) 2 - 8 minutes (in cycles)Longer sonication can lead to smaller vesicles but may also cause lipid degradation.[4][5]
Cholesterol Content 20% - 40 mol%Higher concentrations generally increase membrane rigidity and stability.[10]

Experimental Protocols

Protocol 1: Thin-Film Hydration Method for MLV Formation

  • Lipid Film Preparation:

    • Dissolve the desired amount of this compound powder in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask's inner surface.

    • Further dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.[3]

  • Hydration:

    • Add the desired aqueous buffer, pre-heated to a temperature above DPPC's Tc (e.g., 60°C), to the flask containing the dry lipid film.[3]

    • Agitate the flask by vortexing or gentle shaking to disperse the lipid film and facilitate the formation of multilamellar vesicles (MLVs). This hydration step should last for 1-2 hours.[3]

Protocol 2: Vesicle Sizing by Probe-Tip Sonication

  • Preparation:

    • Place the MLV suspension prepared via the thin-film hydration method in a suitable vial and immerse it in a water/ice bath to dissipate heat generated during sonication.[3]

  • Sonication:

    • Immerse the tip of the sonicator probe into the vesicle suspension.

    • Apply ultrasonic energy in pulses (e.g., 2 seconds on, 2 seconds off) to prevent excessive heating of the sample.[4]

    • Continue sonication for a total of 2-8 minutes, depending on the desired final vesicle size.[4]

  • Post-Sonication:

    • After sonication, the suspension of small unilamellar vesicles (SUVs) may be centrifuged at a low speed to pellet any titanium particles shed from the probe tip.[4]

Visualizations

experimental_workflow cluster_prep Lipid Film Preparation cluster_hydration Hydration cluster_sizing Vesicle Sizing (Optional) dissolve Dissolve this compound in Organic Solvent evaporate Rotary Evaporation to form thin film dissolve->evaporate dry Dry under Vacuum evaporate->dry add_buffer Add pre-heated Aqueous Buffer dry->add_buffer Hydrate agitate Agitate (Vortex) to form MLVs add_buffer->agitate sonicate Sonication agitate->sonicate Size Reduction extrude Extrusion agitate->extrude Size Reduction end_mlv MLVs agitate->end_mlv end_suv SUVs sonicate->end_suv end_luv LUVs extrude->end_luv

Caption: Experimental workflow for this compound vesicle formation.

troubleshooting_logic cluster_hydration_issues Hydration Problems cluster_size_issues Size Distribution Problems cluster_stability_issues Stability Problems start Problem with Vesicle Formation clumps Incomplete Hydration/ Clumps start->clumps high_pdi High Polydispersity start->high_pdi aggregation Aggregation/ Precipitation start->aggregation check_temp Is Hydration T > 41°C? clumps->check_temp check_time Sufficient Hydration Time? check_temp->check_time Yes increase_t Increase Temperature check_temp->increase_t No check_agitation Adequate Agitation? check_time->check_agitation Yes increase_time Increase Hydration Time check_time->increase_time No increase_agitation Increase Agitation check_agitation->increase_agitation No use_sonication Consider Sonication high_pdi->use_sonication use_extrusion Consider Extrusion high_pdi->use_extrusion add_charge Add Charged Lipid aggregation->add_charge check_storage_t Check Storage Temp. aggregation->check_storage_t

References

Troubleshooting phase separation in DPPC-d4/cholesterol mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with dipalmitoylphosphatidylcholine-d4 (DPPC-d4) and cholesterol mixtures. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the expected phases in a DPPC/cholesterol mixture at different cholesterol concentrations?

A1: The phase behavior of DPPC/cholesterol mixtures is highly dependent on the concentration of cholesterol. At temperatures above the main phase transition of pure DPPC (~41°C), increasing cholesterol concentration leads to the formation of the liquid-ordered (Lo) phase, which coexists with the liquid-disordered (Ld) phase over a certain concentration range. At lower temperatures, in the gel phase (Lβ' or So), cholesterol induces the formation of the Lo phase. High concentrations of cholesterol can lead to a homogeneous Lo phase. Even small amounts of cholesterol can disrupt the tight packing of pure DPPC bilayers.[1]

Q2: Why is deuterated DPPC (this compound) used in these studies?

A2: Deuterated lipids like this compound are primarily used in ²H Nuclear Magnetic Resonance (NMR) spectroscopy studies. The deuterium atoms provide a distinct NMR signal that is sensitive to the local environment and dynamics of the lipid acyl chains. This allows for detailed characterization of lipid packing, phase behavior, and the influence of cholesterol on the membrane structure without the need for fluorescent probes that could perturb the system.

Q3: What are the common methods for preparing vesicles from DPPC/cholesterol mixtures?

A3: The most common methods for preparing vesicles (liposomes) from DPPC/cholesterol mixtures are:

  • Thin-film hydration: This involves dissolving the lipids in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with an aqueous buffer.

  • Extrusion: This method is used to create unilamellar vesicles of a defined size by repeatedly forcing a lipid suspension through a polycarbonate membrane with a specific pore size.[2][3]

  • Sonication: This technique uses high-frequency sound waves to break down large, multilamellar vesicles into smaller, unilamellar vesicles (SUVs).

  • Electroformation: This method is used to form giant unilamellar vesicles (GUVs) by applying an AC electric field to a lipid film hydrated in an aqueous solution.[4][5][6][7][8]

Troubleshooting Guides

Vesicle Preparation

Q4: I am observing crystalline structures in my lipid film after solvent evaporation. What could be the cause and how can I prevent this?

A4: The formation of crystalline structures, particularly with high cholesterol concentrations, is a common issue, especially in traditional electroformation protocols that involve complete drying of the lipid film.[4][5][6][7] These are often anhydrous cholesterol crystals that will not properly incorporate into the lipid bilayer, leading to an inaccurate cholesterol concentration in your vesicles.[4][5][6][7]

Troubleshooting Steps:

  • Avoid Complete Drying: Instead of completely drying the lipid film, leave it slightly damp with a residual amount of organic solvent. This can be achieved by using techniques like rapid solvent exchange.[5][7][9]

  • Use a Damp-Film Electroformation Protocol: Modified electroformation protocols that utilize a damp lipid film have been shown to reduce cholesterol demixing.[4][5][7]

  • Hydration Conditions: Ensure that the hydration buffer is at a temperature above the main phase transition temperature of the lipid mixture to facilitate proper lipid hydration and vesicle formation. For DPPC, this is above 41°C.

  • Lipid Quality: Ensure the purity of your lipids, as impurities can sometimes act as nucleation sites for crystallization.[10]

Q5: My vesicle solution is persistently cloudy, even after sonication/extrusion. What does this indicate and what should I do?

A5: A persistently cloudy or milky appearance in your vesicle suspension typically indicates the presence of large, multilamellar vesicles (MLVs) or aggregates.[11] For small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), the suspension should be translucent to nearly clear.

Troubleshooting Steps:

  • Optimize Hydration: Ensure the lipid film is fully hydrated before sonication or extrusion. Vortexing the suspension vigorously after adding the hydration buffer is crucial. For lipids with high transition temperatures like DPPC, hydration should be performed above their Tₘ.[12][13]

  • Increase Sonication/Extrusion Cycles: If using sonication, increase the duration or power, being careful not to overheat and degrade the lipids. For extrusion, increase the number of passes through the membrane. Typically, 10-20 passes are recommended.[2]

  • Check Extruder Assembly: Ensure the extruder is assembled correctly with the filter supports and membranes properly in place.[14]

  • Freeze-Thaw Cycles: Before extrusion, subjecting the MLV suspension to several freeze-thaw cycles (e.g., in liquid nitrogen and a warm water bath) can help to break up large structures and improve the efficiency of extrusion.[3][15]

Phase Separation Characterization

Q6: My DSC thermogram for a DPPC/cholesterol mixture shows unexpected peaks or peak shapes. How do I interpret this?

A6: Unexpected features in a Differential Scanning Calorimetry (DSC) thermogram can arise from several factors.

Troubleshooting Steps:

  • Sample Homogeneity: Ensure your lipid mixture is completely dissolved and homogenous in the initial organic solvent. Incomplete mixing can lead to domains of pure DPPC, resulting in a sharper transition peak than expected.

  • Scan Rate: The heating/cooling rate can affect the shape and position of the transition peaks. Ensure you are using a consistent and appropriate scan rate.

  • Baseline Issues: A sloping or unstable baseline can obscure weak transitions.[16] This can be caused by mismatched sample and reference pans or contamination.[16]

  • Presence of Impurities: Impurities in the lipids or buffer can alter the phase transition behavior.[17]

  • Molecular Relaxation: A small endothermic peak near the glass transition can be due to molecular relaxation and can be addressed by a controlled thermal history (heating above the transition and quench cooling).[16][18]

Q7: I am not observing the expected phase separation in my GUVs using fluorescence microscopy. What could be the problem?

A7: The absence of visible phase separation in GUVs can be due to experimental artifacts or the intrinsic properties of the lipid mixture.

Troubleshooting Steps:

  • Fluorescent Probe Partitioning: Ensure the fluorescent probe you are using has a known preference for one of the expected phases (Lo or Ld). Some probes may not partition well in your specific lipid mixture, rendering the domains invisible. It can be beneficial to use two different probes with opposing phase preferences.

  • Observation Temperature: Phase separation is temperature-dependent. Ensure your microscopy stage is set to a temperature where phase coexistence is expected for your specific DPPC/cholesterol ratio.

  • Cooling Rate: Rapid cooling of GUVs after formation can trap them in a non-equilibrium, uniform state. Slow cooling is recommended to allow for the formation of equilibrium domains.[19]

  • Lipid Composition Accuracy: Inaccurate lipid concentrations due to pipetting errors or cholesterol crystallization (as mentioned in Q4) can shift the phase boundaries, leading to a homogeneous phase at your observation temperature.

  • Light-Induced Artifacts: Prolonged exposure to excitation light can sometimes induce artifacts, including phase separation in initially uniform vesicles.[19][20] Minimize exposure time and intensity.

Q8: The ²H NMR spectrum of my this compound/cholesterol sample is difficult to interpret. What are some common issues?

A8: ²H NMR spectra of lipid bilayers can be complex, and several factors can lead to interpretation difficulties.

Troubleshooting Steps:

  • Sample Hydration: Incomplete hydration can lead to broad, poorly resolved spectra. Ensure the lipid sample is fully hydrated.

  • Phase Coexistence: In a two-phase region, the spectrum will be a superposition of spectra from the two different phases, which can be complex to deconvolve.

  • Slow Tumbling of Vesicles: If the vesicles are very large or aggregated, their slow tumbling can lead to line broadening.

  • Magnetic Alignment: In a strong magnetic field, some lipid preparations (like bicelles) can align, which will significantly alter the powder pattern spectrum.[21]

  • Incorrect Temperature: The spectral lineshape is highly sensitive to temperature. Ensure accurate and stable temperature control during the experiment.

Quantitative Data

Table 1: Effect of Cholesterol on the Main Phase Transition Temperature (Tₘ) of DPPC Vesicles as Measured by DSC

Cholesterol (mol%)Main Transition Temperature (Tₘ) (°C)Enthalpy (ΔH) (kcal/mol)Reference
0~41.4~8.7[17]
5Broadened peakDecreased[17]
10Very broad peakFurther decreased[17]
20No sharp transition-[17]
30No sharp transition-[17]

Note: The exact values can vary slightly depending on the experimental conditions (e.g., vesicle type, buffer composition, scan rate).

Experimental Protocols

Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Extrusion
  • Lipid Film Preparation:

    • Co-dissolve this compound and cholesterol in a chloroform/methanol (2:1 v/v) mixture in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. The final lipid concentration is typically 1-10 mg/mL. The hydration should be performed at a temperature above the Tₘ of the lipid mixture (~50°C for DPPC/cholesterol).

  • Freeze-Thaw Cycles:

    • Subject the resulting multilamellar vesicle (MLV) suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.[3][15]

  • Extrusion:

    • Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the Tₘ of the lipid mixture.

    • Load the MLV suspension into one of the syringes.

    • Pass the lipid suspension through the membranes back and forth for an odd number of times (e.g., 11 or 21 passes).[2]

  • Storage:

    • Store the resulting SUV suspension at a temperature above the gel-to-liquid crystalline phase transition temperature to prevent aggregation and fusion.

Protocol 2: Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation on ITO Slides
  • Lipid Stock Solution:

    • Prepare a stock solution of this compound and cholesterol in chloroform at a concentration of 1-5 mg/mL.

  • Lipid Film Deposition:

    • Clean two indium tin oxide (ITO) coated glass slides thoroughly.

    • Deposit a small volume (e.g., 5-10 µL) of the lipid stock solution onto the conductive side of each ITO slide and spread it evenly.

    • Place the slides in a vacuum desiccator for at least 1 hour to evaporate the solvent. To avoid cholesterol crystallization, consider using a protocol that leaves the film slightly damp.[4][5][7]

  • Assembly of the Electroformation Chamber:

    • Create a chamber by placing a silicone or Teflon spacer between the two ITO slides, with the conductive sides facing each other.

  • Hydration and Electroformation:

    • Fill the chamber with the desired swelling solution (e.g., a sucrose solution).

    • Connect the ITO slides to a function generator.

    • Apply a low-frequency AC electric field (e.g., 10 Hz, 1-2 V) for 2-4 hours at a temperature above the Tₘ of the lipid mixture.

    • Optionally, decrease the frequency to ~2 Hz for the last 30 minutes to help detach the vesicles.

  • Vesicle Harvesting and Observation:

    • Carefully collect the GUV suspension from the chamber for microscopic observation.

Visualizations

Experimental_Workflow_Troubleshooting cluster_prep Vesicle Preparation cluster_char Characterization cluster_troubleshoot Troubleshooting start Start: Define Lipid Composition prep_method Choose Preparation Method (Extrusion, Sonication, Electroformation) start->prep_method film_formation Lipid Film Formation prep_method->film_formation hydration Hydration film_formation->hydration sizing Vesicle Sizing (Extrusion/Sonication) hydration->sizing dsc DSC Analysis sizing->dsc microscopy Fluorescence Microscopy sizing->microscopy nmr 2H NMR Spectroscopy sizing->nmr issue_prep Problem in Preparation? (e.g., Crystals, Cloudiness) sizing->issue_prep issue_char Unexpected Characterization Results? dsc->issue_char microscopy->issue_char nmr->issue_char fix_prep Adjust Protocol: - Avoid complete drying - Optimize hydration - Increase sizing cycles issue_prep->fix_prep fix_char Verify Parameters: - Probe choice - Temperature control - Sample homogeneity issue_char->fix_char fix_prep->film_formation fix_char->dsc

Caption: Troubleshooting workflow for this compound/cholesterol experiments.

Phase_Diagram_Logic cluster_input Input Parameters cluster_phase Resulting Phase temp Temperature gel Gel Phase (So/Lβ') temp->gel < Tₘ ld Liquid-Disordered (Ld) temp->ld > Tₘ chol Cholesterol Concentration lo Liquid-Ordered (Lo) chol->lo High coexist_gel_lo Gel + Lo Coexistence chol->coexist_gel_lo Low-Mid coexist_ld_lo Ld + Lo Coexistence chol->coexist_ld_lo Mid-High

Caption: Logical relationship of temperature and cholesterol on DPPC phase.

Signaling_Pathway_Analogy cluster_membrane Membrane Components cluster_interaction Molecular Interaction cluster_phase_formation Phase Formation dppc This compound ordering Increased Acyl Chain Order dppc->ordering chol Cholesterol chol->ordering lo_phase Liquid-Ordered (Lo) Phase Formation ordering->lo_phase

Caption: Molecular interactions leading to the Lo phase formation.

References

Technical Support Center: Enhancing the Stability of DPPC-d4 Drug Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered with dipalmitoylphosphatidylcholine-d4 (DPPC-d4) containing drug formulations.

Troubleshooting Guides

Issue 1: Liposome Aggregation and Increased Polydispersity Index (PDI)

Q: My this compound liposome formulation is showing signs of aggregation and an increasing PDI over time. What are the potential causes and how can I resolve this?

A: Liposome aggregation is a common stability issue that can be influenced by several factors. Here’s a step-by-step guide to troubleshoot this problem:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Inadequate Surface Charge Liposomes with a low surface charge (zeta potential close to neutral) lack electrostatic repulsion, leading to aggregation.Incorporate charged lipids into your formulation, such as dipalmitoylphosphatidylglycerol (DPPG) for a negative charge or a cationic lipid for a positive charge. Aim for a zeta potential of at least ±30 mV for good stability.
Suboptimal Storage Temperature Storing liposomes near their phase transition temperature (Tc) of 41°C can increase membrane fluidity and promote fusion.[1][2][3]Store this compound liposomes well below their Tc. Refrigeration at 4°C is generally recommended.[2][4] For long-term storage, freezing below -20°C may be an option, but requires the use of cryoprotectants to prevent damage from ice crystal formation.
High Liposome Concentration A higher concentration of liposomes increases the probability of collisions, leading to aggregation.If possible, dilute the liposomal formulation. The optimal concentration will depend on the specific formulation and application.
Presence of Divalent Cations Ions like Ca²⁺ and Mg²⁺ can interact with the phosphate groups of phospholipids, neutralizing the surface charge and inducing aggregation.If your buffer contains divalent cations, consider using a chelating agent like EDTA or switching to a buffer without these ions.
Steric Stabilization The absence of a protective barrier on the liposome surface can lead to aggregation.Incorporate a poly(ethylene glycol)-lipid conjugate (e.g., DSPE-PEG2000) into the formulation. The PEG chains create a hydrophilic layer that sterically hinders aggregation.[5]
Issue 2: Premature Drug Leakage from Liposomes

Q: I am observing significant leakage of my encapsulated drug from the this compound liposomes. What factors contribute to this and how can I improve drug retention?

A: Drug leakage is a critical stability concern that compromises the efficacy of the formulation. The following points will help you identify the cause and improve drug retention:

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
High Membrane Fluidity Storing or using the liposomes at temperatures near or above the Tc of DPPC (41°C) increases membrane fluidity and permeability, leading to drug leakage.[6][7][8]Ensure storage and experimental conditions are maintained below the Tc. For applications at physiological temperature (37°C), DPPC liposomes may still exhibit some leakage.[2][4][6]
Absence of Cholesterol Cholesterol is a crucial component for stabilizing the lipid bilayer. It modulates membrane fluidity, reduces permeability, and fills gaps between phospholipid molecules.[9][10][11][12][13]Incorporate cholesterol into your formulation. A common molar ratio of DPPC to cholesterol is 2:1 or 70:30.[9][10][11]
Lipid Hydrolysis The ester bonds in phospholipids can undergo hydrolysis, leading to the formation of lysolipids and free fatty acids.[6][14][15] These degradation products can disrupt the bilayer and increase permeability.[15][16]Maintain the pH of the formulation between 6.0 and 7.0, as hydrolysis is catalyzed by both acidic and basic conditions.[15] Store at low temperatures to slow down the hydrolysis rate.[16]
Osmotic Mismatch A significant difference in osmolarity between the interior and exterior of the liposomes can create an osmotic pressure gradient, leading to water influx/efflux and potential rupture or leakage.Ensure the osmolarity of the external buffer is isotonic with the encapsulated aqueous phase. This can be achieved by using buffers of similar salt concentrations (e.g., phosphate-buffered saline).
Drug-Lipid Interactions The encapsulated drug may interact with the lipid bilayer, causing destabilization and leakage.This is highly drug-dependent. Consider modifying the lipid composition or the pH of the internal buffer to improve drug-lipid compatibility. For some drugs, a remote loading technique can create a more stable entrapped state.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage temperature for this compound liposomes?

A1: For short-term storage (days to weeks), refrigeration at 4°C is recommended to maintain the liposomes in their stable gel phase, well below their phase transition temperature of 41°C.[2][4] For long-term storage, freezing at -20°C or below can be effective, but it is crucial to use a cryoprotectant (e.g., sucrose, trehalose) to prevent the formation of ice crystals that can damage the liposomes.

Q2: How much cholesterol should I add to my this compound formulation for optimal stability?

A2: The addition of cholesterol is critical for enhancing the stability of DPPC liposomes by reducing membrane permeability and increasing bilayer rigidity.[9][13] A widely used and effective molar ratio of DPPC to cholesterol is 2:1 (approximately 33 mol% cholesterol).[10][11] Ratios around 70:30 (DPPC:Cholesterol) have also been shown to produce stable formulations.[9] However, very low concentrations of cholesterol (5-8%) might actually decrease stability.[2][6]

Q3: My formulation requires incubation at 37°C. How can I minimize drug leakage from this compound liposomes at this temperature?

A3: While 37°C is below the main phase transition temperature of DPPC (41°C), it is close enough that the membrane can be in a more permeable "ripple" phase, leading to some drug leakage.[1] To improve stability at 37°C:

  • Incorporate Cholesterol: This is the most effective way to decrease bilayer permeability at temperatures below the Tc.[9][13]

  • Add a Higher Tc Lipid: Blending DPPC with a lipid that has a higher phase transition temperature, such as distearoylphosphatidylcholine (DSPC, Tc = 55°C), can increase the overall rigidity of the membrane at 37°C.[2][4][6]

  • Use Saturated Lipids: Ensure all lipids in the formulation are saturated, as unsaturated lipids are less stable.[6]

Q4: What is the effect of pH on the stability of this compound liposomes?

A4: The pH of the formulation can significantly impact the chemical stability of DPPC. The ester linkages in phospholipids are susceptible to both acid- and base-catalyzed hydrolysis.[15] The rate of hydrolysis is generally at its minimum in the pH range of 6.0-7.0. Storing liposomes in a well-buffered solution within this pH range is crucial to minimize lipid degradation and subsequent drug leakage.[15] Extreme pH values can also alter the surface charge and lead to aggregation.[1][17]

Q5: Can I sterilize my this compound liposome formulation by autoclaving?

A5: No, autoclaving is not a suitable sterilization method for DPPC liposomes. The high temperatures involved will far exceed the phase transition temperature, leading to complete disruption of the liposomal structure and leakage of the encapsulated drug.[18] Filtration through a 0.22 µm sterile filter is the recommended method for sterilizing liposome formulations.

Quantitative Data Summary

Table 1: Effect of Lipid Composition and Temperature on Drug Retention

Phospholipid CompositionTemperatureDrug Retention after 3hDrug Retention after 24hDrug Retention after 48h
DPPC4°C62.1 ± 8.2%[2][4][6]--
DPPC37°C-60.8 ± 8.9%[2][4][6]-
DMPC4°C47.3 ± 6.9% (after 15 min)--
DMPC37°C53.8 ± 4.3% (after 15 min)--
DSPC4°C--87.1 ± 6.8%[4]
DSPC37°C--85.2 ± 10.1%[4]
Data is based on inulin retention in liposomes also containing 21% cholesterol.[4][6]

Experimental Protocols

Protocol 1: Liposome Size and Zeta Potential Measurement by Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the liposome suspension with the same buffer used for formulation to a concentration suitable for DLS measurement (typically to the point where the solution is slightly opalescent). This prevents multiple scattering effects.[19]

    • Filter the diluted sample through a 0.8 µm pore size filter to remove any large aggregates or dust particles.[20]

  • Instrument Setup:

    • Use a Dynamic Light Scattering instrument (e.g., Zetasizer).[19][20][21]

    • Set the measurement temperature, typically to 25°C.[19][20]

    • Ensure the instrument is set to the correct dispersant viscosity and refractive index for your buffer.

  • Measurement:

    • Transfer the filtered sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate to the set temperature for at least 2 minutes.

    • Perform the measurement. For size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[22]

    • For zeta potential, a separate folded capillary cell is typically used, and the instrument measures the electrophoretic mobility of the liposomes in an applied electric field.

  • Data Analysis:

    • The software will generate a size distribution report, providing the Z-average diameter and the Polydispersity Index (PDI). A PDI below 0.2 indicates a monodisperse population.

    • The zeta potential will be reported in millivolts (mV).

Protocol 2: Quantification of Encapsulated Drug by HPLC
  • Separation of Free and Encapsulated Drug:

    • Use a size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) to separate the liposomes (which elute in the void volume) from the smaller, free drug molecules.

    • Alternatively, use ultracentrifugation to pellet the liposomes, leaving the free drug in the supernatant.[23]

  • Liposome Lysis and Drug Extraction:

    • Take a known volume of the liposome fraction from the SEC or the resuspended pellet from ultracentrifugation.

    • Add a solvent that will disrupt the liposomes and solubilize the drug. A common choice is methanol or a mixture of methanol and chloroform.

    • Vortex thoroughly to ensure complete lysis and drug release.

    • Centrifuge the sample to pellet any lipid debris.

  • HPLC Analysis:

    • Prepare a standard curve of the drug in the same solvent used for extraction.

    • Set up an HPLC system with a suitable column (e.g., C18 reverse-phase) and a detector appropriate for your drug (e.g., UV-Vis or fluorescence).[24][25][26][27]

    • Develop a mobile phase and gradient (or isocratic) method that provides good separation of your drug from any potential interfering peaks.[28]

    • Inject the supernatant from the lysed liposome sample and the standards onto the HPLC.

  • Calculation of Encapsulation Efficiency (EE%):

    • Determine the concentration of the drug in the lysed liposome sample from the standard curve.

    • Calculate the total amount of drug in the liposome fraction.

    • Calculate the initial total amount of drug used in the formulation.

    • EE% = (Amount of encapsulated drug / Total amount of drug) x 100.

Protocol 3: Morphological Characterization by Cryogenic Transmission Electron Microscopy (Cryo-TEM)
  • Grid Preparation:

    • Use a TEM grid with a holey carbon film.[29][30]

    • Glow-discharge the grid immediately before use to make the carbon surface hydrophilic.[29][30]

  • Sample Application and Vitrification:

    • This procedure is typically performed in a controlled environment vitrification system (e.g., Vitrobot) at a constant temperature and 100% relative humidity.[29][30]

    • Apply a small volume (2-3 µL) of the liposome suspension to the glow-discharged grid.[29][30]

    • Blot the grid with filter paper to create a thin film of the suspension across the holes in the carbon film.[31]

    • Immediately plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[31] This vitrifies the sample, preserving the liposomes in their native state without ice crystal formation.[31]

  • Imaging:

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the TEM.

    • Image the sample under low-dose conditions to minimize beam damage.

    • Acquire images at different magnifications to assess the overall morphology, lamellarity (number of bilayers), and size distribution of the liposomes.[32][33]

Visualizations

Troubleshooting_Aggregation start Liposome Aggregation (High PDI) cause1 Inadequate Surface Charge? start->cause1 cause2 Suboptimal Storage? cause1->cause2 No sol1 Add Charged Lipids (e.g., DPPG) cause1->sol1 Yes cause3 High Concentration? cause2->cause3 No sol2 Store at 4°C cause2->sol2 Yes cause4 No Steric Shielding? cause3->cause4 No sol3 Dilute Formulation cause3->sol3 Yes sol4 Incorporate DSPE-PEG cause4->sol4 Yes end_node Stable Formulation cause4->end_node No sol1->end_node sol2->end_node sol3->end_node sol4->end_node

Caption: Troubleshooting workflow for liposome aggregation.

Experimental_Workflow_Stability cluster_characterization Initial Characterization (T=0) cluster_timepoint Timepoint Analysis (T=x) start This compound Formulation dls DLS: Size (Z-avg, PDI) Zeta Potential start->dls hplc HPLC: Encapsulation Efficiency (EE%) start->hplc cryotem Cryo-TEM: Morphology, Lamellarity start->cryotem storage Stability Storage (e.g., 4°C, 25°C, 37°C) dls->storage hplc->storage cryotem->storage dls_t DLS: Check for Aggregation storage->dls_t hplc_t HPLC: Drug Leakage (%) storage->hplc_t hplc_h HPLC: Lipid Hydrolysis Products storage->hplc_h end_node Assess Stability Profile dls_t->end_node hplc_t->end_node hplc_h->end_node

Caption: Experimental workflow for assessing liposome stability.

References

Technical Support Center: Optimizing Temperature Control for DPPC-d4 Phase Transition Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature control for Differential Scanning Calorimetry (DSC) studies of dipalmitoylphosphatidylcholine-d4 (DPPC-d4) phase transitions.

Frequently Asked Questions (FAQs)

Q1: What is the expected main phase transition temperature (Tm) for this compound?

A1: The main phase transition temperature for this compound is slightly lower than that of its non-deuterated counterpart (DPPC). While the Tm of DPPC is approximately 41°C, studies have shown that chain deuteration can lower the Tm by about 4.3 ± 0.1 °C.[1] Therefore, you should expect the Tm for this compound to be in the range of 36-38°C.

Q2: How does the scan rate affect the DSC thermogram of this compound?

A2: The scan rate has a significant impact on the appearance of the DSC thermogram. Faster scan rates can lead to a broadening of the transition peak and a slight shift to a higher apparent Tm.[2] This is due to the kinetics of the phase transition; at higher speeds, the system may not have enough time to reach thermal equilibrium.[2] For lipid phase transition studies, slower scan rates (e.g., 0.5-2°C/min) are generally recommended to achieve better resolution and more accurate thermodynamic data.[3][4]

Q3: What is the recommended sample concentration for this compound vesicle suspensions in DSC analysis?

A3: For aqueous dispersions of lipid vesicles, a concentration range of 2-10 mg/mL is typically recommended.[5][6] If the transition signal is weak, you can consider increasing the concentration. However, be aware that very high concentrations can lead to issues with sample homogeneity and viscosity.

Q4: Why is proper calibration of the DSC instrument crucial for this compound studies?

A4: Precise calibration of the DSC instrument is essential for obtaining accurate and reproducible data.[7] Calibration for temperature and enthalpy should be performed using certified reference standards with known transition temperatures and enthalpies that are in the range of the this compound transition.[7][8] Inaccurate calibration can lead to shifts in the measured Tm and incorrect enthalpy (ΔH) values, compromising the interpretation of your results.

Q5: Should I use hermetically sealed pans for my this compound vesicle samples?

A5: Yes, it is highly recommended to use hermetically sealed pans for aqueous lipid vesicle suspensions.[5][6] This prevents solvent evaporation during the temperature scan, which would otherwise cause significant baseline drift and artifacts in the thermogram, leading to inaccurate results.

Troubleshooting Guides

Issue 1: Noisy Baseline or Poor Signal-to-Noise Ratio

Symptoms: The baseline of your DSC thermogram is jagged, making it difficult to accurately detect the phase transition peak.

Possible Causes & Solutions:

Possible Cause Solution
Low Sample Concentration Increase the concentration of your this compound vesicle suspension (a common range is 2-10 mg/mL).[5][6]
Instrument Contamination Ensure the DSC cell is clean. Run a cleaning cycle as per the manufacturer's instructions.
Improper Purge Gas Flow Check the purge gas (usually nitrogen) flow rate and ensure it is stable and within the recommended range for your instrument.
Electrical Noise Ensure the DSC instrument is properly grounded and away from other electronic equipment that may cause interference.
Issue 2: Broad or Asymmetric Peak Shape

Symptoms: The phase transition peak is wider than expected or shows significant tailing or fronting.

Possible Causes & Solutions:

Possible Cause Solution
High Scan Rate Decrease the heating/cooling rate. A rate of 1°C/min is a good starting point for lipid vesicles.[2]
Sample Heterogeneity Ensure your vesicle preparation is homogeneous. Techniques like extrusion can produce unilamellar vesicles of a consistent size. The phase transition of small unilamellar vesicles is broader than that of multilamellar vesicles.[9]
Impure Sample Verify the purity of your this compound. Impurities can broaden the phase transition.
Poor Thermal Contact Ensure the sample pan is flat and makes good contact with the DSC sensor.[10]
Issue 3: Inconsistent or Drifting Baseline

Symptoms: The baseline is not flat and slopes or curves, making it difficult to integrate the peak area for enthalpy calculations.

Possible Causes & Solutions:

Possible Cause Solution
Mismatched Sample and Reference Pans Always use a reference pan of the same type and material, with a mass as close as possible to the sample pan.
Solvent Evaporation Use hermetically sealed pans to prevent water loss from your vesicle suspension.[5][6]
Instrument Not Equilibrated Allow the instrument to stabilize at the initial temperature for a sufficient amount of time before starting the scan.
Contaminated DSC Cell Clean the DSC cell according to the manufacturer's protocol.
Issue 4: Unexpected Peaks or Artifacts

Symptoms: The thermogram shows peaks that are not related to the this compound phase transition.

Possible Causes & Solutions:

Possible Cause Solution
Sample Degradation This compound is susceptible to hydrolysis over time. Use fresh samples and store them properly (typically at -20°C or -80°C for long-term storage). Lipid oxidation can also be a concern and can be studied by DSC.[11]
Buffer Effects Some buffer components can undergo their own thermal transitions. Run a baseline with the buffer solution alone to identify any such events.
Pan Sealing Issues Improperly sealed pans can lead to sample leakage and spurious thermal events. Ensure pans are sealed correctly.

Experimental Protocols

Protocol 1: Preparation of this compound Multilamellar Vesicles (MLVs)
  • Weigh the desired amount of this compound powder into a clean glass vial.

  • Add the appropriate volume of buffer (e.g., phosphate-buffered saline, PBS) to achieve the target concentration (e.g., 5 mg/mL).

  • Hydrate the lipid film by vortexing the vial for 5-10 minutes at a temperature above the Tm of this compound (e.g., 50°C). This will result in a milky suspension of MLVs.

  • For improved homogeneity, the sample can be subjected to several freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

Protocol 2: DSC Analysis of this compound MLVs
  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).[7][8]

  • Sample Preparation:

    • Accurately weigh an empty hermetic aluminum pan and lid.

    • Transfer a small volume (typically 10-30 µL) of the this compound MLV suspension into the pan.

    • Reweigh the pan to determine the exact sample mass.

    • Hermetically seal the pan.

  • Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

  • DSC Program:

    • Equilibrate the sample at a starting temperature well below the expected pre-transition (e.g., 20°C) for 5-10 minutes.

    • Heat the sample at a constant rate (e.g., 1°C/min) to a temperature well above the main transition (e.g., 60°C).

    • Cool the sample at the same rate back to the starting temperature.

    • Perform a second heating scan to check for reproducibility and to ensure the sample's thermal history is established.

  • Data Analysis:

    • Determine the onset temperature (Tonset), peak temperature (Tm), and completion temperature of the phase transition.

    • Integrate the area under the peak to calculate the enthalpy of transition (ΔH).

    • The cooperativity of the transition can be assessed by the sharpness of the peak (the width at half-height). A narrower peak indicates higher cooperativity.[12]

Quantitative Data Summary

Parameter Typical Value/Range Notes
Main Transition Temperature (Tm) of DPPC ~41°CCan be influenced by vesicle size and purity.[13]
Main Transition Temperature (Tm) of this compound ~36-38°CDeuteration of the acyl chains lowers the Tm.[1]
Recommended Scan Rate 0.5 - 2°C/minSlower rates provide better resolution.[3][4]
Sample Concentration 2 - 10 mg/mLFor aqueous vesicle suspensions.[5][6]
Sample Volume 10 - 30 µLDepends on pan size.

Visualizations

Experimental_Workflow Experimental Workflow for this compound DSC Analysis prep Sample Preparation: Hydrate this compound film to form MLVs load Sample Loading: Load sample and reference into hermetic pans prep->load calib DSC Calibration: Calibrate with standards (e.g., Indium) run DSC Run: Equilibrate, then scan at controlled rate calib->run load->run analyze Data Analysis: Determine Tm, ΔH, and cooperativity run->analyze

Caption: A streamlined workflow for performing DSC analysis on this compound samples.

Troubleshooting_Peak_Broadening Troubleshooting Guide for Broad DSC Peaks start Broad or Asymmetric DSC Peak Observed cause1 Is the scan rate high? start->cause1 sol1 Decrease scan rate (e.g., to 1°C/min) cause1->sol1 Yes cause2 Is the sample heterogeneous? cause1->cause2 No end Sharp, symmetric peak achieved sol1->end sol2 Improve sample prep (e.g., extrusion) cause2->sol2 Yes cause3 Is the sample impure? cause2->cause3 No sol2->end sol3 Verify sample purity cause3->sol3 Yes sol3->end

Caption: A logical guide to diagnosing and resolving broad peak issues in DSC thermograms.

References

Challenges in forming stable DPPC-d4 supported lipid bilayers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d4 (DPPC-d4) supported lipid bilayers (SLBs).

Frequently Asked Questions (FAQs)

Q1: What is the main phase transition temperature (Tm) of DPPC and how does it affect SLB formation?

The main phase transition temperature (Tm) for DPPC is approximately 41°C.[1][2] Below this temperature, the lipid is in a more ordered gel phase, and above it, it is in a more fluid liquid-crystalline phase.[3][4] SLB formation by vesicle fusion is most efficient when carried out above the Tm, as the increased fluidity of the vesicles facilitates their rupture and fusion on the substrate.[5][6] Performing the deposition below the Tm can lead to the adsorption of intact vesicles or the formation of an incomplete bilayer.[7][5][8]

Q2: What are the most common methods for forming this compound SLBs?

The most common methods for forming this compound SLBs are the vesicle fusion technique and the Langmuir-Blodgett/Langmuir-Schaefer deposition.[9][10][11] Vesicle fusion is often preferred due to its simplicity and the ability to form bilayers in situ.[9][12] This method involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a hydrophilic solid support.[10][11][12][13][14]

Q3: How does the choice of substrate affect the stability of this compound SLBs?

The substrate plays a critical role in the formation and stability of SLBs.[13][14] Hydrophilic substrates like silica, glass, and mica are commonly used because they promote vesicle rupture and fusion.[12][15] The physical and chemical properties of the substrate, such as roughness, surface charge, and chemical termination, can significantly influence the kinetics of SLB formation and the final quality of the bilayer.[13][14] For instance, a thin layer of water (~1-2 nm) between the substrate and the bilayer is crucial for maintaining the fluidity of the membrane.[11]

Q4: What is the role of cholesterol in this compound SLBs?

Cholesterol is a key regulator of the physical properties of lipid membranes.[16] In DPPC bilayers, cholesterol can:

  • Increase mechanical stability: Especially at higher concentrations (e.g., 50 mol%), cholesterol enhances the rigidity of the bilayer.[16][17]

  • Modulate fluidity: It can decrease membrane fluidity in the liquid-crystalline state and increase it in the gel state.

  • Influence bilayer thickness: Increasing cholesterol concentration generally leads to an increase in bilayer thickness.[18]

  • Prevent defect formation: Cholesterol can restrict bilayer deformations and prevent the formation of water pores.[17]

However, at certain concentrations (e.g., 10 mol%), cholesterol can induce phase separation in DPPC membranes.[19] It's also important to note that cholesterol clusters within lipid bilayers are generally unstable.[20]

Q5: What techniques can be used to characterize the formation and quality of this compound SLBs?

Several surface-sensitive techniques are used to characterize SLBs:[9]

  • Quartz Crystal Microbalance with Dissipation (QCM-D): This technique monitors the frequency and dissipation changes as vesicles adsorb and form a bilayer, providing real-time information on the mass and viscoelastic properties of the layer.[7][8] A successful SLB formation is typically characterized by a frequency shift (Δf) of approximately -25 Hz and a low dissipation shift (ΔD).[7][8]

  • Atomic Force Microscopy (AFM): AFM provides high-resolution topographical images of the SLB, allowing for the visualization of bilayer defects, domains, and overall completeness.[5][16][21]

  • Fluorescence Microscopy (e.g., FRAP): Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to assess the lateral mobility of lipids within the bilayer, confirming its fluidity.[15]

  • Dual Polarization Interferometry (DPI): DPI provides quantitative information on the mass and packing order of the membrane.[22]

Troubleshooting Guide

Problem 1: Incomplete bilayer formation or presence of adsorbed vesicles.

  • Question: My QCM-D data shows a large negative frequency shift (<< -25 Hz) and a high dissipation shift, and my AFM images show intact vesicles on the surface. What could be the cause?

  • Answer: This is a common issue that can arise from several factors:

    • Deposition Temperature: The deposition was likely performed below the main phase transition temperature (Tm ≈ 41°C) of DPPC.[7][5] At lower temperatures, the vesicles are in a less fluid gel state and are less prone to rupture.[6][8]

    • Vesicle Size: Very large vesicles may not have sufficient curvature strain to rupture spontaneously.[6]

    • Buffer Conditions: The ionic strength and pH of the buffer can influence vesicle-substrate interactions. Insufficient electrostatic attraction or significant repulsion can hinder fusion.[23]

    • Substrate Quality: The substrate may not be sufficiently hydrophilic or clean, preventing proper vesicle adsorption and rupture.[13][14]

  • Solutions:

    • Increase Temperature: Perform the vesicle deposition at a temperature above the Tm of DPPC (e.g., 50-60°C).[5]

    • Optimize Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) with a diameter of 30-100 nm using techniques like extrusion or sonication.

    • Adjust Buffer: Use a buffer with appropriate ionic strength (e.g., PBS) to screen electrostatic repulsion.[8] The presence of divalent cations like Ca²⁺ can sometimes promote fusion, but should be used cautiously as they can also induce vesicle aggregation.[23]

    • Ensure Substrate Cleanliness: Thoroughly clean the substrate (e.g., with piranha solution for silica) to ensure a hydrophilic surface.

Problem 2: Bilayer defects and holes are observed in AFM images.

  • Question: My AFM images show a mostly complete bilayer, but with numerous small holes and defects. What is causing this and how can I improve the quality?

  • Answer: The presence of defects can be attributed to:

    • Lipid Loss: Over time, lipid molecules can be lost from the supported bilayer, leading to the formation and growth of defects.[24]

    • Incomplete Vesicle Fusion: Even when fusion occurs, it may not be perfectly seamless, leaving behind small gaps in the bilayer.

    • Tip-Induced Damage: The AFM tip itself can sometimes induce defects, especially in more fluid bilayers.[5]

    • Cooling Rate: For bilayers formed at elevated temperatures, a rapid cooling rate can sometimes lead to the formation of defects as the lipid rearranges into the gel phase.

  • Solutions:

    • Optimize Incubation Time: Allow sufficient time for the vesicles to fuse and for the bilayer to anneal and self-heal.

    • Control Cooling: If forming the bilayer at a high temperature, cool the sample down slowly to room temperature to minimize defect formation.

    • Gentle AFM Imaging: Use low imaging forces and appropriate scan settings in your AFM to minimize tip-induced damage.

    • Incorporate "Filler" Lipids: In some cases, including a small percentage of a more fluid lipid can help to fill in defects.

Problem 3: The formed bilayer is not stable and degrades over time.

  • Question: The initially formed this compound SLB appears to be unstable and shows increasing defects or delamination over a few hours. How can I improve its long-term stability?

  • Answer: The stability of the SLB is influenced by several factors:

    • Substrate Interaction: A weak interaction between the bilayer and the substrate can lead to instability.[13]

    • Buffer Conditions: The pH and ionic strength of the surrounding buffer can affect the integrity of the bilayer.

    • Presence of Contaminants: Residual solvents or other impurities can destabilize the membrane.

    • Oxidative Damage: Although less of a concern for saturated lipids like DPPC, prolonged exposure to air can lead to some degradation.

  • Solutions:

    • Enhance Substrate Adhesion: Ensure the substrate is properly prepared to provide a good hydrophilic surface for strong vesicle-substrate interaction.[13][14]

    • Maintain Stable Buffer Conditions: Use a well-buffered solution and avoid drastic changes in pH or ionic strength.

    • Ensure Purity: Use high-purity lipids and solvents for vesicle preparation.

    • Degas Buffers: For long-term experiments, using degassed buffers can help to minimize potential oxidative damage.

    • Incorporate Cholesterol: The addition of cholesterol can significantly enhance the mechanical stability of the DPPC bilayer.[16][17]

Quantitative Data Summary

Table 1: Influence of Cholesterol on DPPC Bilayer Properties

Cholesterol Concentration (mol %)Effect on Bilayer ThicknessEffect on Area Per Lipid (APL)Effect on Acyl Chain OrderReference
0BaselineBaselineBaseline[18]
10IncreaseDecreaseIncrease[18]
20Further IncreaseFurther DecreaseFurther Increase[18]
30Significant IncreaseSignificant DecreaseSignificant Increase[18]
40Stabilized IncreaseStabilized DecreaseStabilized Increase[17]
50--High Order (Homogeneous Bilayer)[16]

Table 2: Key Experimental Parameters for DPPC SLB Formation by Vesicle Fusion

ParameterRecommended Value/RangeRationaleReferences
Deposition Temperature > 41°C (e.g., 50-70°C)To be above the main phase transition temperature (Tm) of DPPC for efficient vesicle rupture.[5][25]
Vesicle Diameter 30 - 100 nmSmaller vesicles have higher curvature strain, which promotes rupture.[6]
Lipid Concentration 0.1 - 1.0 mg/mLA sufficient concentration is needed to achieve critical surface coverage for fusion.[23]
Buffer Phosphate-Buffered Saline (PBS) or HEPES with NaClProvides physiological pH and ionic strength to screen electrostatic repulsion.[5][8]
Substrate Silica (SiO₂), Mica, GlassHydrophilic surfaces that promote vesicle adsorption and fusion.[12][15]
Incubation Time 30 - 60 minutesAllows for vesicle adsorption, fusion, and bilayer annealing.[25]

Experimental Protocols

Protocol 1: Preparation of this compound Small Unilamellar Vesicles (SUVs) by Extrusion

  • Lipid Film Preparation: a. Dissolve the desired amount of this compound powder in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask. b. Remove the solvent using a rotary evaporator to form a thin lipid film on the wall of the flask. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, pH 7.4) to a final lipid concentration of 1-5 mg/mL. b. The hydration should be performed at a temperature above the Tm of this compound (e.g., 50-60°C). c. Vortex the suspension vigorously to form multilamellar vesicles (MLVs). The suspension will appear milky.

  • Extrusion: a. Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). b. Heat the extruder to a temperature above the Tm of this compound. c. Load the MLV suspension into one of the syringes of the extruder. d. Pass the lipid suspension through the membrane at least 11-21 times. The solution should become clearer as SUVs are formed. e. The resulting SUV suspension can be stored at 4°C for short-term use. For long-term storage, it is best to use them fresh.

Protocol 2: Formation of this compound SLB by Vesicle Fusion on a Silica Substrate

  • Substrate Cleaning: a. Clean the silica substrate (e.g., silicon wafer with a thermal oxide layer or a glass coverslip) thoroughly. A common method is to use a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide - Caution: Piranha solution is extremely corrosive and reactive ). b. Rinse the substrate extensively with ultrapure water and dry it under a stream of nitrogen. c. The substrate should be highly hydrophilic (a drop of water should spread out completely).

  • SLB Formation: a. Place the clean substrate in a suitable chamber (e.g., a fluid cell for AFM or QCM-D). b. Heat the substrate and the chamber to a temperature above the Tm of this compound (e.g., 50-60°C). c. Inject the this compound SUV suspension (diluted to ~0.1-0.5 mg/mL in pre-heated buffer) into the chamber. d. Incubate for 30-60 minutes to allow for vesicle fusion and bilayer formation.

  • Rinsing: a. Gently rinse the chamber with pre-heated buffer to remove any excess vesicles that have not fused to the surface. b. The SLB is now formed and ready for characterization. Maintain the temperature above the Tm if a fluid bilayer is desired for the experiment. Otherwise, the sample can be slowly cooled to room temperature.

Visualizations

Experimental_Workflow cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_char Characterization p1 Dissolve this compound in Organic Solvent p2 Form Thin Lipid Film (Rotary Evaporation) p1->p2 p3 Hydrate Film with Buffer (T > Tm) p2->p3 p4 Form MLVs (Vortex) p3->p4 p5 Extrude (T > Tm, e.g., 100 nm filter) p4->p5 p6 Obtain SUVs p5->p6 s3 Inject SUV Suspension p6->s3 Use fresh SUVs s1 Clean Substrate (e.g., Silica) s2 Heat Substrate (T > Tm) s1->s2 s2->s3 s4 Incubate (30-60 min) s3->s4 s5 Rinse with Buffer s4->s5 s6 Formed this compound SLB s5->s6 c1 QCM-D s6->c1 c2 AFM s6->c2 c3 Fluorescence Microscopy s6->c3 c4 DPI s6->c4

Caption: Experimental workflow for the preparation and characterization of this compound supported lipid bilayers.

Troubleshooting_Guide start Problem: Incomplete Bilayer / Adsorbed Vesicles q1 Is the deposition temperature > Tm (41°C)? start->q1 sol1 Solution: Increase temperature to > Tm (e.g., 50-60°C) q1->sol1 No q2 Are the vesicles small unilamellar vesicles (SUVs, <100 nm)? q1->q2 Yes a1_yes Yes a1_no No sol2 Solution: Prepare SUVs using extrusion or sonication q2->sol2 No q3 Is the substrate clean and hydrophilic? q2->q3 Yes a2_yes Yes a2_no No sol3 Solution: Thoroughly clean the substrate (e.g., piranha etch for silica) q3->sol3 No q4 Are buffer conditions (pH, ionic strength) optimal? q3->q4 Yes a3_yes Yes a3_no No sol4 Solution: Use a standard buffer like PBS to screen charge repulsion q4->sol4 No end_node If problems persist, consider substrate material or lipid purity. q4->end_node Yes a4_yes Yes a4_no No

Caption: Troubleshooting decision tree for incomplete this compound SLB formation.

References

Sonication parameters for creating small unilamellar DPPC-d4 vesicles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the preparation of small unilamellar vesicles (SUVs) from deuterated dipalmitoylphosphatidylcholine (DPPC-d4) using sonication. The protocols and troubleshooting advice provided are based on established methods for DPPC and are directly applicable to its deuterated form.

Frequently Asked Questions (FAQs)

Q1: Why is the temperature during sonication critical for this compound vesicle formation?

A1: The sonication process must be performed above the main phase transition temperature (Tm) of the lipid. For DPPC, this is approximately 41°C.[1][2] Below this temperature, the lipid bilayer is in a gel-like, more rigid state, which hinders the formation of small, unilamellar vesicles.[2] Sonicating above the Tm, in the liquid crystalline phase, allows the lipid molecules to be more mobile, facilitating the breakdown of large, multilamellar aggregates into SUVs.

Q2: What is the difference between probe and bath sonication for preparing this compound SUVs?

A2: Both methods use ultrasonic energy to create SUVs, but they differ in their application and intensity.

  • Probe sonication involves inserting a titanium tip directly into the lipid suspension, delivering high-intensity energy. This method is very efficient at producing small vesicles quickly but can lead to sample heating and potential contamination with titanium particles, which may need to be removed by centrifugation.[1][3]

  • Bath sonication uses indirect sonication, where the sample tube is placed in a water bath that is agitated by ultrasonic waves.[4] This method is gentler, reduces the risk of contamination, and allows for the processing of multiple samples at once.[5] However, it is generally less powerful and may require longer sonication times to achieve the desired vesicle size.[4]

Q3: How can I tell when my multilamellar vesicle (MLV) suspension has been successfully converted to SUVs?

A3: A visual change in the appearance of the lipid suspension is a good initial indicator. The initial milky, turbid suspension of MLVs will become clearer and almost transparent, with a slight bluish haze, as SUVs are formed.[4] For quantitative characterization of vesicle size and lamellarity, techniques like Dynamic Light Scattering (DLS) and 31P Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3][6]

Q4: Does the deuteration of DPPC (this compound) significantly change the sonication parameters compared to non-deuterated DPPC?

A4: The fundamental sonication parameters (temperature, need for energy input) remain the same as the overall chemical behavior and phase transition temperature are not significantly altered by the deuteration of the acyl chains. However, the physical properties of the resulting bilayer, such as the area per lipid and membrane thickness, will be different, which is often the reason for using the deuterated form in biophysical studies.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Solution remains milky/turbid after prolonged sonication. 1. Sonication temperature is below the DPPC phase transition temperature (~41°C). 2. Insufficient sonication power or time. 3. Lipid concentration is too high.1. Ensure the sample is maintained at a temperature above 41°C throughout the sonication process. For bath sonicators, pre-heat the water bath. For probe sonicators, monitor the sample temperature.[2][7] 2. Increase the sonication duration or the power output (amplitude) of the sonicator. For probe sonication, use pulsed mode to prevent excessive heating.[1] 3. Try diluting the lipid suspension. Typical concentrations range from 2 to 25 mg/mL.[1]
Vesicle size is too large or polydisperse (as measured by DLS). 1. Incomplete sonication. 2. Sonication power is too low. 3. The sample was not maintained above the phase transition temperature.1. Continue sonication in short intervals, monitoring the size distribution with DLS until the desired size is achieved.[1] 2. Increase the power/amplitude of the sonicator.[8] 3. Verify and maintain the temperature of the sample above 41°C.
Presence of a secondary peak in characterization data (e.g., DSC). 1. Traces of unincorporated lipid. 2. Formation of a distinct new liposome species due to very long sonication times.1. This is more common at higher lipid concentrations and may gradually disappear with lower concentrations.[1] Centrifugation after sonication can help remove larger aggregates.[9] 2. Optimize sonication time; excessive sonication can alter the thermodynamic properties of the liposomes.[1][10]
Sample volume decreases during sonication. Evaporation due to heating, especially with probe sonication.1. Use a sealed container or parafilm to cover the sample vial. 2. For probe sonication, use a pulsed duty cycle with rest periods to allow the sample to cool.[1] 3. For bath sonication, monitor and readjust the water level in the bath.[3]
Suspected contamination of the sample. For probe sonication, shedding of titanium particles from the probe tip.Centrifuge the sample after sonication (e.g., 10,000 x g for 3 minutes) and carefully transfer the supernatant containing the SUVs to a clean tube.[1][9]

Experimental Protocols

Protocol 1: Preparation of this compound SUVs using Probe Sonication

This protocol is adapted from established methods for preparing DPPC liposomes.[1][9]

Materials:

  • This compound lipid powder

  • Buffer of choice (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Glass vial (e.g., 2.0 mL)

  • Probe sonicator with a microtip

  • Vortex mixer

  • Water bath or heating block

  • Microcentrifuge

Procedure:

  • Lipid Film Hydration:

    • Weigh the desired amount of this compound powder and transfer it to a glass vial. For example, 25 mg of lipid in 1 mL of buffer to make a 25 mg/mL suspension.[1]

    • Add the appropriate volume of buffer to the vial.

    • Heat the mixture to a temperature above the phase transition temperature of DPPC (~41°C), for instance, to 50°C, to facilitate hydration.

    • Vortex the suspension vigorously for several minutes until a milky, uniform suspension of multilamellar vesicles (MLVs) is formed.

  • Sonication:

    • Place the vial containing the MLV suspension in a water bath or on a heating block set to a temperature above 41°C (e.g., 50°C) to maintain the temperature during sonication.

    • Immerse the microtip of the probe sonicator into the lipid suspension, ensuring the tip does not touch the sides or bottom of the vial.

    • Sonicate the sample using a pulsed setting to avoid overheating. A typical setting is a 20% duty cycle with 2-second pulses followed by a 5-second rest period.[1]

    • The total sonication time will vary depending on the desired vesicle size, lipid concentration, and sonicator power. Start with a total sonication time of 10-20 minutes.[1] The solution should change from milky to translucent.

  • Post-Sonication Processing:

    • After sonication, transfer the vesicle solution to a microcentrifuge tube.

    • Centrifuge the solution at approximately 10,000 x g for 3-5 minutes to pellet any titanium particles shed from the sonicator tip and any remaining large lipid aggregates.[1][9]

    • Carefully collect the supernatant, which contains the small unilamellar this compound vesicles.

    • Store the SUV suspension at 4°C. For long-term storage, it is advisable to do so under an inert gas like argon.

Protocol 2: Preparation of this compound SUVs using Bath Sonication

This protocol is a general method for preparing SUVs using a bath sonicator.[4]

Materials:

  • This compound lipid powder

  • Buffer of choice

  • Glass test tube or vial

  • Bath sonicator

  • Vortex mixer

  • Ring stand and clamp

Procedure:

  • Lipid Film Hydration:

    • Prepare a thin film of this compound in a glass test tube by dissolving the lipid in a suitable organic solvent (e.g., chloroform), evaporating the solvent under a stream of nitrogen, and then placing it under high vacuum for at least 1 hour to remove residual solvent.

    • Add the desired volume of buffer to the dried lipid film.

    • Allow the lipid to hydrate for about 1 hour at room temperature, followed by vigorous vortexing to form a milky MLV suspension.

  • Sonication:

    • Fill the bath sonicator with water and heat it to a temperature above the phase transition temperature of DPPC (e.g., 50°C).

    • Using a ring stand and clamp, suspend the test tube containing the MLV suspension in the water bath. Ensure the liquid level inside the tube is approximately equal to the water level outside the tube.[4]

    • Turn on the sonicator. The sonication time can range from 10 to 30 minutes or longer, depending on the sonicator's power and the sample volume.[4]

    • Monitor the appearance of the suspension. Sonication is complete when the milky suspension becomes nearly clear or translucent.

  • Post-Sonication:

    • Remove the sample from the bath sonicator.

    • Unlike probe sonication, centrifugation is often not required as there is no direct contact with a probe.[3]

    • Store the resulting SUV suspension at 4°C.

Sonication Parameters Summary

ParameterProbe SonicationBath SonicationReference(s)
Lipid Concentration 2.0 - 25.0 mg/mLGeneral protocols suggest starting with a hydrated lipid film.[1]
Temperature > 41°C (e.g., 50°C)> 41°C (e.g., 50°C)[2][7][8]
Sonication Time 6 - 36 minutes (variable)10 - 30 minutes (variable)[1][4]
Duty Cycle (Pulsed) e.g., 20% duty cycle (2s on, 5s off)Typically continuous, but monitor temperature.[1]
Post-Processing Centrifugation to remove debrisOften not required[1][9]
Resulting Vesicle Size Can produce small vesicles (~30-80 nm)Generally produces small unilamellar vesicles.[11]

Visualizations

ExperimentalWorkflow Overall Workflow for this compound SUV Preparation cluster_prep Preparation cluster_sonication Sonication cluster_post Post-Processing & Characterization start Start with this compound Powder/Film hydrate Hydrate with Buffer (>41°C) start->hydrate vortex Vortex to form MLVs (Milky Suspension) hydrate->vortex probe Probe Sonication (Pulsed, >41°C) vortex->probe High Energy bath Bath Sonication (Continuous, >41°C) vortex->bath Gentle Energy centrifuge Centrifuge (Probe only) to remove debris probe->centrifuge supernatant Collect Supernatant (Clear/Translucent SUV Suspension) bath->supernatant centrifuge->supernatant characterize Characterize Vesicles (DLS, NMR, etc.) supernatant->characterize end Store SUVs at 4°C characterize->end TroubleshootingLogic Troubleshooting Sonication Issues start Sonication Result milky Solution still milky? start->milky large_pd Vesicles too large or polydisperse? milky->large_pd No check_temp Increase/Verify Temp > 41°C milky->check_temp Yes success Clear/Translucent Solution (SUVs formed) large_pd->success No inc_time_power Increase Sonication Time / Power large_pd->inc_time_power Yes check_temp->inc_time_power inc_time_power->start Re-sonicate

References

Overcoming poor resolution in 2H-NMR of DPPC-d4 membranes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome poor resolution in 2H-NMR of dipalmitoylphosphatidylcholine-d4 (DPPC-d4) membranes.

Frequently Asked Questions (FAQs)

Q1: What is the expected 2H-NMR lineshape for this compound membranes?

A1: For a properly prepared sample of multilamellar vesicles (MLVs) of this compound in the liquid-crystalline phase, you should observe a characteristic Pake doublet powder pattern. The quadrupolar splittings (the separation between the two most intense peaks) are a measure of the order of the C-D bonds in the acyl chains. In the gel phase, the spectrum will be much broader with less defined features.

Q2: Why is my 2H-NMR spectrum broad and featureless?

A2: Broad, featureless spectra can arise from several issues, including:

  • Improper sample hydration: Both insufficient and excessive hydration can lead to poor resolution.

  • Incorrect temperature: If the temperature is not well-regulated or is below the main phase transition temperature of DPPC, the lipids will be in the gel phase, resulting in a very broad spectrum.

  • Poor probe tuning and matching: An improperly tuned probe will lead to inefficient signal excitation and detection, resulting in a poor signal-to-noise ratio and potential spectral distortions.

  • Sample heterogeneity: The presence of different lipid phases or large, non-uniform vesicles can cause line broadening.[1]

Q3: How does temperature affect the resolution of my this compound spectrum?

A3: Temperature has a significant impact on the phase behavior of DPPC membranes and, consequently, the 2H-NMR spectrum. Below the main phase transition temperature (~41°C for fully hydrated DPPC), the lipids are in the gel phase, characterized by slow molecular motions and broad spectral lines. Above this temperature, in the liquid-crystalline phase, the lipids are more mobile, leading to a narrower, well-resolved Pake doublet. As the temperature increases further into the liquid-crystalline phase, the quadrupolar splittings decrease, reflecting a decrease in acyl chain order.[2][3]

Q4: Can the magnetic field strength affect the resolution?

A4: While a higher magnetic field strength generally improves the signal-to-noise ratio, it can also lead to distortion of spherical liposomes into slightly prolate ellipsoids. This can affect the intensity of the shoulders of the Pake doublet but does not typically degrade the main spectral resolution in terms of quadrupolar splittings.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues leading to poor resolution in 2H-NMR of this compound membranes.

Problem 1: Broad, Undefined Spectrum

A broad, featureless spectrum is a common problem that can be caused by issues with the sample itself or with the spectrometer setup.

Troubleshooting Workflow:

Troubleshooting: Broad, Undefined Spectrum Start Start: Broad, Undefined Spectrum CheckSample 1. Verify Sample Preparation Start->CheckSample CheckSpectrometer 2. Check Spectrometer Parameters Start->CheckSpectrometer CheckProcessing 3. Review Data Processing Start->CheckProcessing Hydration 1a. Check Hydration Level CheckSample->Hydration Temperature 1b. Verify Temperature Control CheckSample->Temperature Homogeneity 1c. Assess Sample Homogeneity CheckSample->Homogeneity Tuning 2a. Check Probe Tuning and Matching CheckSpectrometer->Tuning PulseSequence 2b. Optimize Pulse Sequence CheckSpectrometer->PulseSequence Apodization 3a. Apply Appropriate Apodization CheckProcessing->Apodization Phasing 3b. Correct Phase CheckProcessing->Phasing SolutionHydration Solution: Re-prepare sample with correct hydration. Hydration->SolutionHydration SolutionTemp Solution: Ensure temperature is above phase transition. Temperature->SolutionTemp SolutionHomogeneity Solution: Use freeze-thaw cycles to improve homogeneity. Homogeneity->SolutionHomogeneity SolutionTuning Solution: Re-tune and match the probe. Tuning->SolutionTuning SolutionPulse Solution: Optimize echo delay and pulse lengths. PulseSequence->SolutionPulse SolutionProcessing Solution: Re-process data with appropriate parameters. Apodization->SolutionProcessing Phasing->SolutionProcessing

Caption: Troubleshooting workflow for a broad, undefined 2H-NMR spectrum.

Detailed Steps:

  • 1a. Check Hydration Level:

    • Issue: Insufficient hydration can prevent the formation of a proper liquid-crystalline phase, while excess water can reduce the signal concentration.

    • Solution: For multilamellar vesicles (MLVs), a common hydration level is a 3:4 ratio of buffer volume to total dry lipid weight.[4] Ensure the sample is well-hydrated by allowing it to equilibrate.

  • 1b. Verify Temperature Control:

    • Issue: DPPC has a main phase transition temperature (Tm) of approximately 41°C. Below this temperature, the membrane is in a gel-like state, which results in very broad NMR signals.

    • Solution: Ensure your experiment is run at a temperature well above the Tm, for example, at 50°C.[5] Verify the spectrometer's temperature calibration.

  • 1c. Assess Sample Homogeneity:

    • Issue: Inhomogeneous samples with a wide distribution of vesicle sizes or the presence of multiple phases will lead to broadened lines.

    • Solution: Subject your sample to several freeze-thaw cycles (e.g., 5-10 cycles) to promote the formation of more uniform multilamellar vesicles.

  • 2a. Check Probe Tuning and Matching:

    • Issue: The NMR probe must be properly tuned to the deuterium frequency and matched to the spectrometer's electronics for efficient power transfer.[6][7] A poorly tuned probe results in low signal intensity and can introduce artifacts.

    • Solution: Carefully tune and match the probe with the sample inside the magnet. The tuning will be sample-dependent.[7]

  • 2b. Optimize Pulse Sequence:

    • Issue: The quadrupolar echo sequence is used to overcome signal loss due to rapid transverse relaxation. Incorrect pulse lengths or echo delays can lead to poor signal and distorted lineshapes.

    • Solution: Calibrate the 90° pulse length for deuterium on your sample. The echo delay should be long enough for the probe to recover but short enough to minimize T2 relaxation losses.

  • 3a. Apply Appropriate Apodization:

    • Issue: Applying a line broadening factor during data processing can improve the signal-to-noise ratio at the expense of resolution. An excessive broadening factor will obscure spectral features.

    • Solution: Process the raw data (FID) with a small exponential multiplication (e.g., 10-50 Hz line broadening) to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • 3b. Correct Phase:

    • Issue: Incorrect phasing of the spectrum will lead to distorted lineshapes and make it difficult to identify the true spectral features.

    • Solution: Carefully phase the spectrum to obtain a pure absorption lineshape.

Problem 2: Low Signal-to-Noise Ratio

Even with a well-resolved spectrum, a low signal-to-noise ratio can make it difficult to accurately measure quadrupolar splittings and interpret the data.

Troubleshooting Workflow:

Troubleshooting: Low Signal-to-Noise Ratio Start Start: Low Signal-to-Noise Ratio CheckSample 1. Evaluate Sample Concentration Start->CheckSample CheckAcquisition 2. Review Acquisition Parameters Start->CheckAcquisition CheckProcessing 3. Optimize Data Processing Start->CheckProcessing Concentration 1a. Insufficient This compound? CheckSample->Concentration Scans 2a. Increase Number of Scans CheckAcquisition->Scans RecycleDelay 2b. Optimize Recycle Delay CheckAcquisition->RecycleDelay Apodization 3a. Apply Matched Filter CheckProcessing->Apodization SolutionConcentration Solution: Increase sample concentration. Concentration->SolutionConcentration SolutionScans Solution: Increase acquisition time. Scans->SolutionScans SolutionRecycleDelay Solution: Set recycle delay to ~3-5 x T1. RecycleDelay->SolutionRecycleDelay SolutionApodization Solution: Apply exponential multiplication. Apodization->SolutionApodization

Caption: Troubleshooting workflow for a low signal-to-noise ratio.

Detailed Steps:

  • 1a. Evaluate Sample Concentration:

    • Issue: A low concentration of this compound will naturally lead to a weak NMR signal.

    • Solution: If possible, prepare a more concentrated sample.

  • 2a. Increase Number of Scans:

    • Issue: The signal-to-noise ratio improves with the square root of the number of scans.

    • Solution: Increase the number of acquisitions.

  • 2b. Optimize Recycle Delay:

    • Issue: The recycle delay (the time between scans) should be long enough to allow for T1 relaxation. A delay that is too short will lead to signal saturation and reduced intensity.

    • Solution: The recycle delay should be set to at least 3-5 times the longest T1 relaxation time of the deuterons in your sample. For DPPC membranes, T1 values are typically in the range of tens of milliseconds.

  • 3a. Apply Matched Filter:

    • Issue: Not applying an appropriate weighting function can result in a suboptimal signal-to-noise ratio.

    • Solution: During data processing, apply an exponential multiplication corresponding to the decay rate of the FID (a "matched filter") to maximize the signal-to-noise ratio.

Experimental Protocols

Protocol 1: Preparation of this compound Multilamellar Vesicles (MLVs)
  • Weigh the desired amount of this compound powder into a glass vial.

  • Dissolve the lipid in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture).

  • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

  • Place the vial under high vacuum for at least 2 hours to remove any residual solvent.

  • Add the desired amount of buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0) to the dry lipid film to achieve the desired hydration level.[4]

  • Vortex the sample to disperse the lipid in the buffer.

  • To improve homogeneity, subject the sample to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.

  • Transfer the hydrated lipid dispersion to an NMR tube.

Protocol 2: Acquiring a 2H-NMR Spectrum using a Quadrupolar Echo Sequence
  • Insert the sample into the NMR magnet and allow it to equilibrate to the desired temperature (e.g., 50°C).

  • Tune and match the NMR probe to the deuterium frequency.

  • Calibrate the 90° pulse width for deuterium on your sample.

  • Set up a quadrupolar echo pulse sequence with the following typical parameters:

    • Spectral Width: 200-500 kHz

    • 90° Pulse Length: 2-4 µs

    • Echo Delay (τ): 30-50 µs

    • Recycle Delay: 0.5-1 s

    • Number of Scans: 10,000 - 100,000, depending on the sample concentration.

  • Acquire the free induction decay (FID).

  • Process the FID by applying an exponential multiplication (line broadening of 10-50 Hz), Fourier transformation, and phase correction.

Quantitative Data

Table 1: Typical 2H-NMR Quadrupolar Splittings for DPPC-d62 at Different Temperatures

Temperature (°C)PhaseApproximate Quadrupolar Splitting (kHz)
30Gel> 120 (very broad)
45Liquid Crystalline~27
50Liquid Crystalline~25
60Liquid Crystalline~22

Note: These are approximate values and can vary depending on the specific hydration conditions and the position of the deuterium label on the acyl chain.

Table 2: Recommended Quadrupolar Echo Pulse Sequence Parameters

ParameterRecommended ValueRationale
90° Pulse Length 2-4 µsShort enough to excite the entire spectral width.
Echo Delay (τ) 30-50 µsAllows for probe ringdown while minimizing T2 relaxation losses.
Recycle Delay 0.5 - 1 sShould be at least 3-5 times the T1 of the deuterons.
Spectral Width 200-500 kHzSufficient to cover the entire powder pattern.

References

Storage and handling conditions to maintain DPPC-d4 purity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d4 (DPPC-d4) to maintain its chemical and isotopic purity.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

To ensure the long-term stability and purity of solid this compound, it should be stored at -20°C in a tightly sealed container, protected from moisture. Under these conditions, the product is expected to be stable for at least one year. For extended storage, temperatures of -80°C are also suitable and can prolong the shelf-life.[1]

Q2: Is this compound sensitive to light?

No, DPPC and its deuterated analogues are not considered to be light-sensitive.[2] Standard laboratory lighting conditions are not expected to cause degradation.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as chloroform and ethanol. A common solvent system for phospholipids is a mixture of chloroform and methanol. For aqueous dispersions, it is important to consider the potential for hydrolysis and hydrogen-deuterium (H/D) exchange.

Q4: How can I minimize the risk of chemical degradation of this compound during experiments?

The primary chemical degradation pathway for this compound is hydrolysis of the ester linkages. The rate of hydrolysis is pH-dependent, with the slowest rates observed between pH 5.8 and 6.5.[2] Both acidic and basic conditions will accelerate hydrolysis. Therefore, maintaining a pH within this optimal range is crucial when working with aqueous dispersions of this compound. Temperature also influences the rate of hydrolysis, so it is advisable to work at the lowest practical temperature for your experiment.

Q5: What is hydrogen-deuterium (H/D) exchange and how can it affect the purity of my this compound?

Hydrogen-deuterium (H/D) exchange is a process where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa. For this compound, where the deuterium labels are on the choline headgroup, this could potentially compromise the isotopic purity of the material.

Q6: How can I prevent H/D exchange when working with this compound in aqueous solutions?

While the deuterium labels on the choline headgroup of this compound are generally stable, it is good practice to minimize conditions that could facilitate H/D exchange. This exchange is catalyzed by both acid and base. To quench H/D exchange, it is recommended to work at a slightly acidic pH, ideally between 2.5 and 4, and at low temperatures (e.g., 0°C).[3][4] Fortunately, studies have shown that deuterium incorporated into the choline moiety does not readily exchange.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of Isotopic Purity Hydrogen-Deuterium (H/D) exchange with protic solvents.When working in aqueous solutions, maintain a pH between 2.5 and 4 and use low temperatures (0-4°C) to minimize exchange. Use deuterated solvents for NMR studies to avoid signal overlap and potential exchange.
Contamination with non-deuterated DPPC.Ensure proper cleaning of all labware. Use fresh, high-purity solvents.
Chemical Degradation (e.g., presence of lysophosphatidylcholine or free fatty acids) Hydrolysis of the ester bonds.Maintain the pH of aqueous solutions between 5.8 and 6.5.[2] Avoid prolonged exposure to high temperatures. Store stock solutions at -20°C or -80°C.
Oxidation of fatty acid chains (less common for saturated lipids like DPPC).While DPPC has saturated fatty acid chains and is less susceptible to oxidation, it is still good practice to store it under an inert atmosphere (e.g., argon or nitrogen) if it will be stored for very long periods or at elevated temperatures.
Inconsistent Experimental Results Aggregation or fusion of liposomes in aqueous dispersion.The physical stability of DPPC liposomes can be influenced by factors such as buffer composition and temperature. Storage temperature relative to the phase transition temperature (Tm ≈ 41°C for DPPC) can impact vesicle stability.
Inaccurate concentration of stock solutions.Ensure the solid this compound is completely dissolved in the organic solvent before making further dilutions. Use calibrated equipment for all measurements.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Atmosphere Container
Solid-20°CUp to 1 year[2]StandardTightly sealed, moisture-proof
Solid-80°C> 1 year[1]Standard/Inert GasTightly sealed, moisture-proof
Organic Solution-20°CUp to 1 month[1]Inert Gas (e.g., Argon)Tightly sealed glass vial with PTFE-lined cap
Organic Solution-80°CUp to 6 months[1]Inert Gas (e.g., Argon)Tightly sealed glass vial with PTFE-lined cap
Aqueous Dispersion2-8°CShort-term (days)StandardSterile, sealed container

Table 2: Factors Affecting this compound Purity

Factor Effect on Chemical Purity Effect on Isotopic Purity Mitigation Strategies
Temperature Increased temperature accelerates hydrolysis.Higher temperatures can increase the rate of H/D exchange.Store at recommended low temperatures. Perform experiments at the lowest practical temperature.
pH Hydrolysis is accelerated in acidic (<5.8) and basic (>6.5) conditions.[2]H/D exchange is catalyzed by both acid and base.Maintain pH of aqueous solutions between 5.8-6.5 for chemical stability. For minimizing H/D exchange, a pH of 2.5-4 is recommended.[3][4]
Moisture Can facilitate hydrolysis of the solid lipid over time.Can be a source of protons for H/D exchange.Store solid this compound in a desiccator or with a desiccant. Use dry solvents for preparing stock solutions.
Solvent Protons N/AProtic solvents (e.g., water, methanol) are a source of hydrogen for H/D exchange.Use deuterated solvents where possible, especially for NMR analysis. Minimize time in protic solvents.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by Mass Spectrometry

This protocol provides a general workflow for determining the isotopic enrichment of this compound using high-resolution mass spectrometry (HRMS).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion or LC-MS analysis (e.g., methanol with 0.1% formic acid for positive ion mode).

  • Mass Spectrometry Analysis:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in full scan mode in the positive ion mode. The protonated molecule [M+H]⁺ of this compound is expected around m/z 738.6.

    • Ensure the mass resolution is sufficient to distinguish between the desired deuterated species and any potential non-deuterated DPPC (m/z 734.6) and their isotopic peaks.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic peaks of both this compound and non-deuterated DPPC.

    • Calculate the isotopic enrichment by comparing the peak intensities of the deuterated and non-deuterated species.

    • The isotopic purity can be calculated as: (Intensity of this compound) / (Intensity of this compound + Intensity of DPPC) * 100%.

Protocol 2: Assessment of Chemical Purity and Deuterium Label Stability by NMR Spectroscopy

This protocol outlines the use of ¹H and ²H NMR to assess the chemical purity and the stability of the deuterium label.

  • Sample Preparation:

    • Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte signals.

  • ¹H NMR Analysis:

    • Acquire a ¹H NMR spectrum.

    • The absence of a significant signal corresponding to the choline headgroup protons confirms a high level of deuteration.

    • The presence of signals corresponding to lysophosphatidylcholine or free fatty acids would indicate chemical degradation.

  • ²H NMR Analysis:

    • Acquire a ²H NMR spectrum.

    • A sharp singlet corresponding to the deuterium on the choline headgroup should be observed.[6]

    • The chemical shift of this signal can confirm the position of the deuterium label. The presence of other deuterium signals may indicate isotopic scrambling or impurities.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Purity Assessment cluster_storage Storage cluster_prep Sample Preparation cluster_analysis Purity Analysis storage Solid this compound (-20°C, dry) dissolve Dissolve in appropriate solvent storage->dissolve disperse Disperse in aqueous buffer (pH 5.8-6.5) storage->disperse ms Mass Spectrometry (Isotopic Purity) dissolve->ms nmr NMR Spectroscopy (Chemical & Isotopic Purity) dissolve->nmr disperse->ms logical_relationships Factors Affecting this compound Purity cluster_chemical Chemical Purity cluster_isotopic Isotopic Purity purity This compound Purity hydrolysis Hydrolysis purity->hydrolysis affected by hd_exchange H/D Exchange purity->hd_exchange affected by temp Temperature temp->hydrolysis temp->hd_exchange ph pH ph->hydrolysis ph->hd_exchange moisture Moisture moisture->hydrolysis moisture->hd_exchange solvent Protic Solvents solvent->hd_exchange

References

Validation & Comparative

Validation of DPPC-d4 molecular dynamics simulations with experimental data

Author: BenchChem Technical Support Team. Date: November 2025

A Researcher's Guide to Validating DPPC-d4 Molecular Dynamics Simulations

For researchers in computational biophysics and drug development, molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of lipid bilayers. However, the accuracy of these simulations hinges on the quality of the underlying force field. Validating simulation results against robust experimental data is a critical step to ensure their predictive power. This guide provides a comparative framework for validating simulations of dipalmitoylphosphatidylcholine (DPPC) and its deuterated variant, this compound, using key experimental benchmarks.

Workflow for Simulation Validation

The process of validating a molecular dynamics simulation involves a parallel workflow of computational modeling and physical experimentation. The goal is to compare calculated biophysical observables from the simulation with measured values from experiments. Discrepancies between the two can inform refinements to the simulation's force field parameters, leading to a more accurate and reliable model.

G cluster_0 Computational Workflow cluster_1 Experimental Workflow MD_Setup System Setup (this compound Bilayer, Water, Ions) MD_Run Molecular Dynamics Simulation (e.g., GROMACS, NAMD) MD_Setup->MD_Run MD_Analysis Trajectory Analysis MD_Run->MD_Analysis MD_Observables Calculate Observables (APL, Thickness, Order Parameters) MD_Analysis->MD_Observables Validation Quantitative Comparison & Validation MD_Observables->Validation Exp_Setup Sample Preparation (Vesicles, Supported Bilayers) Exp_Acq Data Acquisition (NMR, X-Ray, Neutron Scattering) Exp_Setup->Exp_Acq Exp_Analysis Data Processing & Analysis Exp_Acq->Exp_Analysis Exp_Observables Measure Observables (APL, Thickness, Order Parameters) Exp_Analysis->Exp_Observables Exp_Observables->Validation Outcome Outcome Validation->Outcome Refinement Force Field Refinement Outcome->Refinement Discrepancy Validated_Model Validated Model for Predictive Studies Outcome->Validated_Model Agreement Refinement->MD_Setup

Caption: Workflow for validating MD simulations against experimental data.

Quantitative Comparison: Simulation vs. Experiment

The validation of a DPPC bilayer simulation rests on its ability to reproduce key structural and dynamic properties measured experimentally. Below is a summary of commonly compared parameters.

Table 1: Area Per Lipid (APL)

The area per lipid is a fundamental structural parameter that describes the lateral packing of lipids in the bilayer. It is sensitive to temperature, composition, and the phase of the bilayer.

Force Field / MethodTemperature (K)Area Per Lipid (Ų) - SimulationArea Per Lipid (Ų) - Experiment
CHARMM36 (All-Atom)323~62 - 65[1]64.0 ± 1.0[2]
Polarizable Drude ModelNot Specified60.0[3]63.0[3]
GROMOS United-Atom34568.17[4]67.10 (at 338 K)[4]
MARTINI (Coarse-Grained)323~64[5]~64[5]

Note: Experimental values can vary based on the technique used (e.g., X-ray scattering, neutron scattering) and sample preparation.

Table 2: Bilayer Thickness

Bilayer thickness is another critical structural parameter, often defined as the headgroup-to-headgroup distance (DHH). It is inversely related to the area per lipid and provides insight into the conformational order of the acyl chains.

Force Field / MethodTemperature (K)Bilayer Thickness (DHH, Å) - SimulationBilayer Thickness (DHH, Å) - Experiment
CHARMM36323~36-3838.6 (at 323 K, 50°C)[6]
GROMOS United-Atom35034.3[1]Not directly comparable

Note: Different definitions of thickness exist (e.g., hydrophobic thickness 2DC, lamellar repeat distance D-spacing). Direct comparison requires careful consideration of the parameter being measured.[7][8]

Table 3: Deuterium Order Parameter (SCD)

The deuterium order parameter (SCD) measures the orientational freedom of the C-D bonds along the lipid acyl chains. It is directly accessible from ²H-NMR experiments on chain-deuterated lipids like this compound and provides a stringent test of the force field's ability to capture chain dynamics.

Carbon PositionSCD (Typical Simulation)SCD (Typical ²H-NMR Experiment)Agreement
C2 - C9 (Plateau)0.40 - 0.450.40 - 0.45Generally Good
C10 - C15 (Tail)Decreases towards centerDecreases towards centerGood Qualitative Agreement
Interfacial RegionVaries significantlySensitive to hydration/headgroup dynamicsOften shows larger discrepancies[9]

Simulations generally reproduce the characteristic plateau region of high order near the headgroup and the progressive decrease in order towards the methyl end of the tails.[10][11] Discrepancies are often more pronounced in the polar interfacial region, highlighting challenges in accurately modeling electrostatic interactions.[9]

Experimental Protocols

A brief overview of the key experimental techniques used for generating validation data is provided below.

X-Ray Scattering
  • Methodology: Small-angle X-ray scattering (SAXS) is performed on multilamellar vesicles (MLVs) or oriented stacks of lipid bilayers. The sample is hydrated and maintained at a constant temperature. A collimated X-ray beam is passed through the sample, and the resulting diffraction pattern is recorded.

  • Data Analysis: The positions of the Bragg peaks in the diffraction pattern are used to calculate the lamellar D-spacing, which is the thickness of one lipid bilayer plus the associated water layer. Further analysis using electron density models allows for the determination of the headgroup-to-headgroup thickness (DHH) and, in combination with volumetric data, the area per lipid (APL).[12][13]

Neutron Scattering
  • Methodology: Similar to X-ray scattering, small-angle neutron scattering (SANS) can be used to determine bilayer structure. Its key advantage is the ability to use isotopic substitution without significantly altering the chemistry of the system. By selectively deuterating parts of the lipid (like in this compound) or by using heavy water (D₂O) as the solvent, specific components of the system can be highlighted. This "contrast variation" method provides detailed information about the location and structure of different molecular groups.[14][15]

  • Data Analysis: The analysis of neutron scattering data yields a scattering length density (SLD) profile across the bilayer, from which structural parameters like thickness and APL can be derived with high precision.[14]

Solid-State Deuterium NMR (²H-NMR)
  • Methodology: This technique is the gold standard for measuring acyl chain order. A sample of specifically deuterated lipids (e.g., this compound) is hydrated and oriented in a magnetic field. The ²H-NMR spectrum is then acquired.

  • Data Analysis: For each deuterated carbon position on the acyl chain, the spectrum exhibits a pair of peaks. The frequency separation between these peaks is known as the quadrupolar splitting (ΔνQ). The order parameter (SCD) is directly proportional to this splitting. A larger splitting indicates a more ordered state with restricted motion relative to the bilayer normal.[9][11]

References

A Comparative Analysis of DPPC-d62 and Non-Deuterated DPPC in Model Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between deuterated and non-deuterated lipids is crucial for the accurate interpretation of experimental data in membrane biophysics and drug delivery studies. This guide provides a comprehensive comparison of dipalmitoylphosphatidylcholine (DPPC) and its chain-perdeuterated counterpart, DPPC-d62, in model membrane systems, supported by experimental data and detailed protocols.

The substitution of hydrogen with deuterium in the acyl chains of DPPC, creating DPPC-d62, is a common strategy in techniques like neutron scattering and nuclear magnetic resonance (NMR) spectroscopy to enhance contrast and elucidate molecular details. However, this isotopic substitution is not entirely benign and can induce measurable changes in the physical properties of the lipid bilayer. This guide will delve into these differences, offering a clear, data-driven comparison to inform experimental design and analysis.

Quantitative Comparison of Physical Properties

The primary physical characteristics of lipid bilayers, including the main phase transition temperature (Tm), the enthalpy of this transition (ΔH), membrane thickness, and the area per lipid molecule, are all subtly affected by the deuteration of the acyl chains. The following table summarizes these differences based on data from various experimental techniques.

PropertyDPPC (Non-Deuterated)DPPC-d62 (Chain-Perdeuterated)Experimental Technique
Main Phase Transition Temperature (Tm) ~41-42 °C[1][2]~38-39 °CDifferential Scanning Calorimetry (DSC)
Enthalpy of Main Transition (ΔH) ~35-45 kJ/molSlightly lower than DPPCDifferential Scanning Calorimetry (DSC)
Membrane Thickness (Gel Phase, Lβ') ~5.5 nm[3]Slightly thinner than DPPCSmall-Angle Neutron Scattering (SANS)
Membrane Thickness (Fluid Phase, Lα) ~3.6 - 4.8 nm[3]Slightly thinner than DPPCSmall-Angle Neutron Scattering (SANS)
Area per Lipid (Fluid Phase, Lα) ~0.62 - 0.65 nm²[4]Slightly larger than DPPCMolecular Dynamics (MD) Simulations & SANS

Note: The exact values can vary depending on the experimental conditions such as hydration level, buffer composition, and the specific technique used.

The most notable effect of deuteration is the depression of the main phase transition temperature. This is attributed to the slightly weaker van der Waals interactions between deuterated hydrocarbon chains compared to their protiated counterparts, leading to a less stable gel phase.

Experimental Methodologies

Accurate characterization of these lipid systems relies on precise experimental protocols. Below are detailed methodologies for three key techniques used in the study of model membranes.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermotropic phase behavior of lipid vesicles.[5][6][7]

Protocol for Analyzing DPPC and DPPC-d62 Vesicles:

  • Liposome Preparation:

    • Dissolve the desired lipid (DPPC or DPPC-d62) in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer (e.g., PBS, HEPES) by vortexing at a temperature above the Tm of the lipid (~50 °C for DPPC). This results in the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) at a temperature above Tm.[8]

  • DSC Measurement:

    • Accurately weigh a known amount of the liposome suspension into an aluminum DSC pan.

    • Use the same buffer as a reference in a separate pan.

    • Seal the pans hermetically.

    • Place the sample and reference pans in the DSC instrument.

    • Equilibrate the system at a starting temperature well below the expected pre-transition (e.g., 20 °C).

    • Heat the sample at a controlled scan rate (e.g., 1-2 °C/min) to a temperature well above the main transition (e.g., 60 °C).

    • Record the heat flow as a function of temperature.

    • The Tm is determined as the peak temperature of the main endothermic transition, and the enthalpy (ΔH) is calculated from the area under the peak.

Small-Angle Neutron Scattering (SANS)

SANS is a powerful technique for determining the structure of lipid bilayers, including their thickness. The use of deuterated lipids is central to this method due to the significant difference in neutron scattering length density between hydrogen and deuterium.[9][10][11][12]

Protocol for SANS Analysis of DPPC and DPPC-d62 Vesicles:

  • Sample Preparation:

    • Prepare LUVs of either DPPC or DPPC-d62 as described in the DSC protocol.

    • The solvent for SANS experiments is typically heavy water (D₂O) to provide contrast against the lipid headgroups. For contrast variation experiments, mixtures of H₂O and D₂O are used.

    • The lipid concentration should be optimized for the instrument, typically in the range of 1-10 mg/mL.

  • SANS Measurement:

    • Load the vesicle suspension into a quartz cuvette.

    • Place the sample in the SANS instrument's sample holder, which is often temperature-controlled.

    • Acquire scattering data at the desired temperature (e.g., below and above the Tm).

    • Measure the scattering from the empty cuvette and the D₂O buffer for background subtraction.

  • Data Analysis:

    • The raw 2D scattering data is radially averaged to produce a 1D scattering curve of intensity (I) versus the scattering vector (q).

    • The scattering data is then fitted to a model that describes the form factor of the unilamellar vesicles.

    • From the model fit, structural parameters such as the bilayer thickness, area per lipid, and headgroup thickness can be extracted. The use of DPPC-d62 in D₂O provides excellent contrast for resolving the hydrophobic core of the bilayer.[13]

Deuterium Nuclear Magnetic Resonance (²H NMR) Spectroscopy

²H NMR is a highly sensitive technique for probing the order and dynamics of the acyl chains within a lipid bilayer. This requires the use of specifically deuterated lipids, such as DPPC-d62.[14][15][16]

Protocol for ²H NMR of DPPC-d62 Membranes:

  • Sample Preparation:

    • Prepare MLVs of DPPC-d62 as described in the DSC protocol.

    • Hydrate the lipid film with the desired buffer (typically containing D₂O for the lock signal).

    • Transfer the hydrated lipid dispersion to an NMR tube.

    • Centrifuge the sample gently to form a pellet of aligned multilamellar bilayers at the bottom of the tube.

  • ²H NMR Measurement:

    • Place the NMR tube in the NMR spectrometer.

    • Acquire ²H NMR spectra at various temperatures, spanning the gel and liquid-crystalline phases. A quadrupolar echo pulse sequence is typically used to overcome the broad lineshapes.

  • Data Analysis:

    • The resulting spectrum for a powder sample (randomly oriented bilayers) is a Pake doublet.

    • The quadrupolar splitting (Δνq) is measured from the separation of the two peaks in the spectrum.

    • The order parameter (S_CD) for the C-D bonds in the acyl chains can be calculated from the quadrupolar splitting. A larger splitting corresponds to a higher degree of order (more restricted motion) of the acyl chains. This allows for a detailed comparison of the chain order in the gel versus the liquid-crystalline phase.

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the molecular distinction between DPPC and DPPC-d62.

Experimental_Workflow cluster_prep 1. Liposome Preparation cluster_analysis 2. Biophysical Analysis cluster_data 3. Data Interpretation start Start lipid_film Lipid Film Formation start->lipid_film hydration Hydration (MLVs) lipid_film->hydration extrusion Extrusion (LUVs) hydration->extrusion nmr ²H NMR (Acyl Chain Order) hydration->nmr MLVs for NMR dsc DSC (Phase Transition) extrusion->dsc sans SANS (Membrane Structure) extrusion->sans tm_deltaH Tm, ΔH dsc->tm_deltaH thickness_area Thickness, Area/Lipid sans->thickness_area order_parameter Order Parameter nmr->order_parameter

Caption: Experimental workflow for the comparative analysis of DPPC and DPPC-d62 model membranes.

Molecular_Structures dppc_struct dppc_d62_struct dppc_label Acyl Chains: -CH₂-CH₂-CH₂-... dppc_d62_label Acyl Chains: -CD₂-CD₂-CD₂-...

Caption: Molecular structures of DPPC and DPPC-d62, highlighting the deuteration of the acyl chains. Note: The DOT language does not support direct image embedding in this context; the diagram conceptually illustrates the difference. The key distinction is the replacement of hydrogen (H) with deuterium (D) in the acyl tails of DPPC-d62.

Conclusion

The use of chain-perdeuterated DPPC (DPPC-d62) is an invaluable tool in membrane biophysics, providing essential contrast for neutron scattering and a direct probe for ²H NMR studies. However, researchers must be cognizant of the physical perturbations induced by this isotopic substitution. The observed decrease in the main phase transition temperature and subtle changes in membrane structure and packing can influence the interpretation of experimental results, particularly in studies sensitive to the precise phase state of the membrane. By carefully considering these differences and employing rigorous experimental protocols, scientists can leverage the power of deuterated lipids to gain deeper insights into the complex world of biological membranes.

References

A Comparative Guide to Cross-Validating DPPC-d4 Bilayer Properties with AFM and NMR

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural and dynamic properties of lipid bilayers is paramount. Dipalmitoylphosphatidylcholine (DPPC), particularly its deuterated form (DPPC-d4), serves as a crucial model system for studying cell membranes. This guide provides a comparative analysis of two powerful techniques, Atomic Force Microscopy (AFM) and Nuclear Magnetic Resonance (NMR) spectroscopy, for characterizing this compound bilayers. We present a framework for cross-validating data from these methods to achieve a more comprehensive understanding of membrane structure and dynamics.

This guide synthesizes key quantitative data from established experimental protocols to facilitate a comparative analysis. While direct cross-validation studies on a single this compound sample are not extensively documented in the literature, this guide provides the foundation for such comparative work by outlining the experimental workflows and the key parameters that can be cross-correlated.

Quantitative Data Comparison

The following tables summarize key quantitative parameters for DPPC bilayers obtained by AFM and NMR, compiled from various studies. These values provide a baseline for what to expect and a reference for cross-validation efforts.

ParameterAtomic Force Microscopy (AFM)Nuclear Magnetic Resonance (NMR)
Bilayer Thickness 4.96 ± 0.06 nm (Lo phase)[1] to 5.42 ± 0.16 nm[1]Indirectly derived from order parameters and molecular models.
Area per Lipid Not directly measured.Can be derived from NMR order parameters.[2]
Phase Behavior Direct visualization of gel (Lβ) and liquid-crystalline (Lα) phases.[3][4]Phase transitions inferred from changes in spectral lineshapes and order parameters.[5]
Mechanical Properties Breakthrough force, elasticity.[6][7]Not directly measured.
Molecular Order Not directly measured.Deuterium order parameters (SCD) provide detailed information on acyl chain order.[2][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are summarized protocols for preparing and analyzing this compound bilayers using AFM and solid-state NMR.

Atomic Force Microscopy (AFM) Protocol for Supported DPPC Bilayers

This protocol is based on the vesicle fusion method to form a supported lipid bilayer (SLB) on a mica substrate.

  • Liposome Preparation:

    • This compound is dissolved in a chloroform/methanol mixture.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated with a buffer solution (e.g., HEPES-NaCl) by vortexing to form multilamellar vesicles (MLVs).[3]

    • The MLV suspension is sonicated or extruded through a polycarbonate membrane to form small unilamellar vesicles (SUVs).

  • Supported Lipid Bilayer (SLB) Formation:

    • A freshly cleaved mica substrate is placed in a fluid cell.

    • The SUV suspension is added to the mica surface.[3][6]

    • For DPPC, which is in the gel phase at room temperature, the substrate is heated above its transition temperature (Tm ≈ 41°C) to facilitate vesicle fusion and bilayer formation.[3]

    • The sample is then slowly cooled to the desired imaging temperature.[3]

  • AFM Imaging:

    • Imaging is performed in liquid, typically in the same buffer used for hydration.

    • Contact mode or tapping mode can be used. Tapping mode is often preferred for soft biological samples to minimize damage.[9]

    • Key imaging parameters to optimize include scan size, scan rate, setpoint, and gains.

    • Bilayer thickness is determined by measuring the height difference between the bilayer surface and the mica substrate in intentionally created defects.[10]

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for this compound Bilayers

This protocol focuses on preparing multilamellar vesicles (MLVs) for solid-state NMR analysis to determine deuterium order parameters.

  • Sample Preparation:

    • This compound is dissolved in an organic solvent and then dried to a thin film under vacuum.

    • The lipid film is hydrated with a specific amount of buffer (e.g., to achieve a desired water-to-lipid ratio).

    • The sample is subjected to several freeze-thaw cycles to ensure homogeneity.

    • The hydrated lipid dispersion is then transferred to an NMR rotor.

  • NMR Data Acquisition:

    • Experiments are performed on a solid-state NMR spectrometer equipped with a probe for wide-line or magic-angle spinning (MAS) experiments.[11][12][13]

    • For deuterium NMR of this compound, a quadrupolar echo pulse sequence is typically used.

    • Spectra are acquired at a controlled temperature, often varied to observe phase transitions.

  • Data Analysis:

    • The deuterium NMR spectrum of a lipid bilayer in the liquid-crystalline phase is a Pake doublet.

    • The quadrupolar splitting (ΔνQ) is measured from the separation of the two peaks in the spectrum.

    • The deuterium order parameter (SCD) for a specific C-D bond is calculated using the equation: SCD = (4/3) * (h / e2qQ) * ΔνQ where h is Planck's constant, and e2qQ/h is the static quadrupolar coupling constant for a C-D bond.

    • Order parameters are typically plotted as a function of the carbon position along the acyl chain to generate an order parameter profile.

Visualization of Workflows and Cross-Validation Logic

To visualize the experimental processes and their logical connections for cross-validation, the following diagrams are provided in the DOT language.

AFM_Workflow cluster_prep Sample Preparation cluster_afm AFM Analysis cluster_results Results start This compound in Organic Solvent film Dry Lipid Film start->film hydrate Hydration with Buffer film->hydrate vesicles Formation of Unilamellar Vesicles hydrate->vesicles slb Supported Lipid Bilayer Formation on Mica vesicles->slb imaging AFM Imaging (Tapping Mode) slb->imaging analysis Image Analysis imaging->analysis thickness Bilayer Thickness analysis->thickness morphology Surface Morphology & Phase Visualization analysis->morphology

AFM Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_results Results start This compound in Organic Solvent film Dry Lipid Film start->film hydrate Hydration with Buffer film->hydrate mlvs Multilamellar Vesicles (MLVs) hydrate->mlvs rotor Sample Loading into NMR Rotor mlvs->rotor acquire 2H Solid-State NMR Data Acquisition rotor->acquire process Spectral Processing acquire->process splitting Quadrupolar Splittings process->splitting order Deuterium Order Parameters (S_CD) splitting->order dynamics Phase Behavior & Acyl Chain Dynamics order->dynamics Cross_Validation cluster_afm AFM Measurements cluster_nmr NMR Measurements cluster_derived Derived & Correlated Properties afm_thickness Bilayer Thickness comprehensive_model Comprehensive Bilayer Model afm_thickness->comprehensive_model afm_phase Phase Morphology nmr_phase Phase Transitions afm_phase->nmr_phase Phase Transition Temperature nmr_order Deuterium Order Parameters model_thickness Model-Derived Bilayer Thickness nmr_order->model_thickness area_per_lipid Area per Lipid nmr_order->area_per_lipid nmr_phase->comprehensive_model model_thickness->afm_thickness Cross-Validation area_per_lipid->comprehensive_model

References

DPPC-d4 vs. POPC-d31: A Comparative Guide for Membrane Protein Structural Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a membrane mimetic is a critical determinant for the success of membrane protein structural studies. Among the plethora of options, deuterated phospholipids are indispensable for techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering. This guide provides an objective comparison of two commonly used deuterated lipids, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine with deuterated acyl chains (DPPC-d4) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine with a deuterated palmitoyl chain (POPC-d31), to aid researchers in selecting the optimal lipid environment for their specific membrane protein and structural biology application.

At a Glance: Key Differences and Applications

FeatureThis compoundPOPC-d31
Acyl Chain Composition Two saturated palmitoyl (C16:0) chainsOne saturated palmitoyl (C16:0) chain, one monounsaturated oleoyl (C18:1) chain
Bilayer Phase at Physiological Temperature (~37°C) Gel phase (more ordered and thicker)Liquid-crystalline phase (more fluid and thinner)
Typical Applications Solid-state NMR of proteins requiring a highly ordered environment; Neutron scattering for contrast matching.Solid-state NMR of dynamic proteins; Cryo-electron microscopy (Cryo-EM) in nanodiscs for native-like flexibility.
Deuteration Pattern Typically perdeuterated on both acyl chains (e.g., d62) or specifically deuterated. The "-d4" designation is less common and may refer to specific methylene group deuteration. For this guide, we will consider perdeuteration of the palmitoyl chains.Typically deuterated on the palmitoyl (sn-1) chain (d31).

Quantitative Comparison of Physical and Spectroscopic Properties

The following tables summarize key quantitative data for DPPC and POPC bilayers, which are critical for designing and interpreting structural biology experiments.

Table 1: Physical Properties of DPPC and POPC Bilayers

PropertyDPPCPOPCSource
Phase Transition Temperature (Tm) 41 °C-2 °C[1]
Area per Lipid (Ų/lipid) ~48 Ų (gel phase at 20°C)~68.3 Ų (liquid-crystalline phase at 30°C)[2]
Bilayer Thickness (Å) ~45-48 Å (gel phase)~37-39 Å (liquid-crystalline phase)[3]

Table 2: Spectroscopic Properties for Structural Studies

PropertyThis compound (palmitoyl chains)POPC-d31 (palmitoyl chain)Source
²H NMR Acyl Chain Order Parameter (S_CD) at 30°C High (reflecting gel phase)Moderate (reflecting liquid-crystalline phase)[4]
Neutron Scattering Length Density (SLD) of Acyl Chain (10⁻⁶ Å⁻²) ~8.0 (calculated for perdeuterated palmitoyl)~8.0 (calculated for perdeuterated palmitoyl)[2][5][6][7]
Neutron SLD of Headgroup (10⁻⁶ Å⁻²) ~1.7~1.7[2][5][6][7]
Neutron SLD of Water (H₂O) (10⁻⁶ Å⁻²) -0.56-0.56[2][5][6][7]
Neutron SLD of Heavy Water (D₂O) (10⁻⁶ Å⁻²) 6.346.34[2][5][6][7]

Experimental Protocols

Detailed methodologies for utilizing this compound and POPC-d31 in common structural biology workflows are provided below.

Solid-State NMR Spectroscopy of a Membrane Protein in Lipid Bilayers

This protocol outlines the preparation of a membrane protein sample reconstituted in deuterated lipid bilayers for solid-state NMR analysis.

cluster_prep Sample Preparation cluster_nmr ssNMR Analysis protein_prep 1. Purified Membrane Protein in Detergent Micelles mixing 3. Mix Protein and Lipids protein_prep->mixing lipid_prep 2. This compound or POPC-d31 Solubilization lipid_prep->mixing detergent_removal 4. Detergent Removal (e.g., Bio-Beads) mixing->detergent_removal proteoliposomes 5. Formation of Proteoliposomes detergent_removal->proteoliposomes pelleting 6. Ultracentrifugation to Pellet Proteoliposomes proteoliposomes->pelleting rotor_packing 7. Pack into NMR Rotor pelleting->rotor_packing nmr_acq 8. Acquire 2H and/or 13C/15N Spectra rotor_packing->nmr_acq data_proc 9. Process and Analyze Data nmr_acq->data_proc structure_calc 10. Determine Order Parameters and/or Protein Structure data_proc->structure_calc

Fig. 1: Workflow for solid-state NMR sample preparation and analysis.

Methodology:

  • Protein Expression and Purification: Express and purify the membrane protein of interest using standard biochemical techniques. The final protein solution should be in a suitable detergent for subsequent reconstitution.

  • Lipid Preparation:

    • For this compound, dissolve the lyophilized powder in chloroform.

    • For POPC-d31, the lipid is typically supplied in chloroform.

    • Dry the lipid solution under a stream of nitrogen gas to form a thin film. Further dry under vacuum for at least 2 hours to remove residual solvent.

  • Solubilization of Lipid Film: Resuspend the lipid film in a buffer containing a detergent (e.g., sodium cholate) to form lipid micelles.

  • Reconstitution:

    • Mix the detergent-solubilized membrane protein with the lipid micelles at a desired lipid-to-protein molar ratio.

    • Incubate the mixture to allow the protein to associate with the lipid micelles.

  • Detergent Removal: Gradually remove the detergent using methods such as dialysis, size-exclusion chromatography, or addition of detergent-adsorbing beads (e.g., Bio-Beads). This process drives the self-assembly of proteoliposomes.

  • Sample Concentration: Pellet the proteoliposomes by ultracentrifugation.

  • Rotor Packing: Carefully pack the proteoliposome pellet into a solid-state NMR rotor.

  • NMR Data Acquisition: Acquire ²H NMR spectra to determine lipid order parameters or multidimensional ¹³C and ¹⁵N NMR spectra for protein structure determination.

Cryo-Electron Microscopy of a Membrane Protein in Nanodiscs

This protocol describes the reconstitution of a membrane protein into nanodiscs using POPC-d31 for single-particle cryo-EM analysis.

cluster_reconstitution Nanodisc Reconstitution cluster_cryoem Cryo-EM Analysis protein_sol 1. Purified Membrane Protein in Detergent mix_components 4. Mix Protein, MSP, and POPC-d31 protein_sol->mix_components msp_sol 2. Solubilized Membrane Scaffold Protein (MSP) msp_sol->mix_components lipid_sol 3. POPC-d31 Solubilized in Cholate lipid_sol->mix_components detergent_removal_nd 5. Detergent Removal (e.g., Bio-Beads) mix_components->detergent_removal_nd assembly 6. Self-Assembly of Protein-Nanodisc Complexes detergent_removal_nd->assembly purification 7. Size-Exclusion Chromatography (SEC) assembly->purification grid_prep 8. Apply Sample to EM Grid and Plunge-Freeze purification->grid_prep data_collection 9. Cryo-EM Data Collection grid_prep->data_collection image_proc 10. Image Processing and 3D Reconstruction data_collection->image_proc

Fig. 2: Workflow for membrane protein reconstitution into nanodiscs and cryo-EM analysis.

Methodology:

  • Component Preparation:

    • Purify the membrane protein of interest and maintain its solubility in a suitable detergent.

    • Express and purify the appropriate Membrane Scaffold Protein (MSP) construct (e.g., MSP1D1 or MSP1E3D1).[8]

    • Prepare a stock solution of POPC-d31 solubilized in sodium cholate.[1]

  • Reconstitution Mixture: Combine the purified membrane protein, MSP, and cholate-solubilized POPC-d31 in a specific molar ratio (e.g., Protein:MSP:Lipid of 1:2:100).[4][9]

  • Detergent Removal and Self-Assembly: Remove the detergent by adding adsorbent beads (e.g., Bio-Beads) and incubating for several hours. This initiates the self-assembly of nanodiscs.[8][10]

  • Purification: Separate the fully assembled protein-loaded nanodiscs from empty nanodiscs and other aggregates using size-exclusion chromatography (SEC).[4]

  • Grid Preparation: Apply a small volume of the purified nanodisc sample to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane.

  • Data Collection and Processing: Collect cryo-EM images of the vitrified sample and process the images to generate a high-resolution 3D reconstruction of the membrane protein.

Logical Comparison of this compound and POPC-d31 for Structural Studies

The choice between this compound and POPC-d31 fundamentally depends on the desired biophysical properties of the membrane mimetic and the specific requirements of the structural technique.

start Choice of Deuterated Lipid dppc This compound (Saturated) start->dppc popc POPC-d31 (Unsaturated) start->popc dppc_props Properties: - High Tm (41°C) - Gel Phase at RT - Ordered Acyl Chains - Thicker Bilayer dppc->dppc_props popc_props Properties: - Low Tm (-2°C) - Liquid-Crystalline Phase at RT - Disordered Acyl Chains - Thinner Bilayer popc->popc_props dppc_app Suitable For: - Solid-State NMR (rigid proteins) - Neutron Scattering (contrast) - Studies requiring high order dppc_props->dppc_app popc_app Suitable For: - Solid-State NMR (dynamic proteins) - Cryo-EM in Nanodiscs - Studies requiring native-like fluidity popc_props->popc_app

Fig. 3: Decision-making flowchart for selecting between this compound and POPC-d31.

Concluding Remarks

Both this compound and POPC-d31 are powerful tools for the structural elucidation of membrane proteins. The saturated nature of this compound provides a highly ordered and stable environment, ideal for solid-state NMR studies of proteins where conformational homogeneity is desired. In contrast, the unsaturated oleoyl chain in POPC-d31 confers a more native-like fluidity to the membrane mimetic, making it a preferred choice for studies of dynamic proteins and for reconstitution into nanodiscs for cryo-EM, where maintaining the protein's functional state is paramount. The quantitative data and detailed protocols provided in this guide are intended to empower researchers to make informed decisions in the selection and application of these deuterated lipids for advancing our understanding of membrane protein structure and function.

References

A Researcher's Guide to Coarse-Grained Force Fields for DPPC-d4 Simulations

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals leveraging computational tools to study lipid bilayers, the choice of a coarse-grained (CG) force field is a critical decision that directly impacts the accuracy and predictive power of molecular dynamics (MD) simulations. This guide provides a comparative overview of popular coarse-grained force fields for simulating dipalmitoylphosphatidylcholine (DPPC), with a focus on the deuterated variant (DPPC-d4), a common subject in biophysical studies.

This comparison focuses on two widely used force fields: MARTINI (specifically versions 2 and 3) and SIRAH . Their performance is benchmarked against key experimental observables for DPPC bilayers: area per lipid, bilayer thickness, and deuterium order parameters.

Performance Benchmark: Key Structural and Dynamic Properties

The accuracy of a coarse-grained force field is primarily assessed by its ability to reproduce experimentally determined properties of the lipid bilayer. The following tables summarize the performance of the MARTINI and SIRAH force fields in simulating DPPC bilayers, alongside experimental values for reference.

Table 1: Area Per Lipid (APL)

The area per lipid is a fundamental structural parameter of a lipid bilayer, reflecting the lateral packing of the lipid molecules.

Force Field/MethodTemperature (K)Area Per Lipid (nm²)
Experimental 3230.62 ± 0.02[1]
MARTINI 2 325~0.65[2]
MARTINI 3 (beta) 350Not explicitly stated for pure DPPC
SIRAH 303 (for DMPC)~0.60[3]
Atomistic (for comparison) 3230.61[1]
Table 2: Bilayer Thickness

Bilayer thickness, often measured as the distance between the phosphate groups in opposing leaflets (P-P distance), is another crucial structural parameter.

Force Field/MethodTemperature (K)Bilayer Thickness (nm)
Experimental 323~3.9[1]
MARTINI 2 325~3.43[2]
MARTINI 3 (beta) 350Not explicitly stated for pure DPPC
SIRAH 303 (for DMPC)~3.7[3]
Atomistic (for comparison) 3233.8 - 4.1[1]

Note: SIRAH value is for DMPC. Experimental and atomistic values are for the liquid-crystalline phase of DPPC.

Table 3: Deuterium Order Parameter (SCD)

The deuterium order parameter provides insight into the orientational order of the lipid acyl chains. A higher SCD value indicates a more ordered, rigid chain, while a lower value signifies more disorder and flexibility. This is particularly relevant for studies involving this compound.

Force Field/MethodAcyl Chain Carbon PositionSCD (Simulated)SCD (Experimental)
MARTINI 2 C2-C10 (sn-1/sn-2)~0.35 - 0.45~0.40 - 0.45
C11-C15 (sn-1/sn-2)~0.15 - 0.30~0.15 - 0.35
Atomistic (for comparison) C2-C10 (sn-1/sn-2)~0.40 - 0.45~0.40 - 0.45[4][5][6]
C11-C15 (sn-1/sn-2)~0.15 - 0.35~0.15 - 0.35[4][5][6]

Note: The SCD values for coarse-grained models are often back-mapped from the coarse-grained representation to an atomistic one for comparison with experimental data. The values presented are approximate ranges derived from published plots.

Experimental and Simulation Protocols

Reproducibility and comparability of simulation results are contingent on the details of the simulation protocol. Below is a generalized protocol for setting up and running a coarse-grained simulation of a DPPC bilayer, based on common practices in the field.

General Coarse-Grained Simulation Protocol for a DPPC Bilayer
  • System Setup:

    • A pre-equilibrated DPPC bilayer can be obtained from online resources or built using tools like insane.py for MARTINI. For SIRAH, a similar setup can be generated using their provided tools.

    • The bilayer is typically composed of at least 128 lipids (64 per leaflet) to minimize finite-size effects.

    • The bilayer is solvated with the appropriate coarse-grained water model (e.g., standard MARTINI water or WT4 for SIRAH). A sufficient amount of water should be added to ensure the bilayer is fully hydrated and to create a large enough simulation box to avoid interactions with its periodic image.

    • Counter-ions (e.g., Na+ and Cl-) are added to neutralize the system if charged lipids are present, although for pure DPPC this is not necessary.

  • Energy Minimization:

    • The initial system is energy minimized using a steepest descent algorithm for a sufficient number of steps to relax any steric clashes.

  • Equilibration:

    • The system is equilibrated in the NVT (constant number of particles, volume, and temperature) ensemble for a short period (e.g., 1 ns) with position restraints on the lipid headgroups to allow the water to equilibrate around the bilayer.

    • This is followed by a longer equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble (e.g., 10-100 ns) with weaker or no position restraints. The pressure is typically coupled semi-isotropically to allow the x-y dimensions of the box to fluctuate independently of the z-dimension, which is appropriate for a lipid bilayer. The temperature is maintained using a thermostat (e.g., Berendsen or Nosé-Hoover), and the pressure is controlled by a barostat (e.g., Berendsen or Parrinello-Rahman).

  • Production Run:

    • The production simulation is run in the NPT ensemble for the desired length of time, typically on the order of microseconds for coarse-grained simulations to observe phenomena such as lipid diffusion and membrane fluctuations.

    • Coordinates are saved at regular intervals for subsequent analysis.

  • Analysis:

    • Area per lipid: Calculated by dividing the average box area in the x-y plane by the number of lipids per leaflet.

    • Bilayer thickness: Determined from the distance between the peaks of the density profiles of the phosphate groups along the z-axis.

    • Deuterium order parameters: Calculated using specialized analysis tools that often involve back-mapping the coarse-grained trajectory to an atomistic representation.

Simulation Workflow Diagram

The following diagram illustrates the general workflow for benchmarking a coarse-grained force field for lipid bilayer simulations.

G cluster_0 System Preparation cluster_1 Simulation cluster_2 Analysis & Comparison start Select Force Field (e.g., MARTINI, SIRAH) build Build Initial this compound Bilayer Structure start->build solvate Solvate with Coarse-Grained Water build->solvate ions Add Ions (if necessary) solvate->ions minimize Energy Minimization ions->minimize equilibrate_nvt NVT Equilibration minimize->equilibrate_nvt equilibrate_npt NPT Equilibration equilibrate_nvt->equilibrate_npt production Production MD Run equilibrate_npt->production analysis Calculate Properties: - Area per Lipid - Bilayer Thickness - Order Parameters production->analysis comparison Compare with Experimental Data analysis->comparison conclusion Assess Force Field Performance comparison->conclusion

Caption: A flowchart of the coarse-grained simulation and benchmarking process.

Concluding Remarks

The choice between the MARTINI and SIRAH force fields for this compound simulations depends on the specific research question and desired level of detail.

  • MARTINI is a highly popular and extensively validated force field with a vast parameter library for a wide range of biomolecules. It generally performs well in reproducing the structural properties of lipid bilayers. The newer versions, like MARTINI 3, aim to address some of the limitations of earlier versions and offer improved accuracy.

  • SIRAH is another robust coarse-grained force field that has shown good agreement with experimental data for lipid properties. A key feature of SIRAH is its compatibility with standard atomistic force field formats and analysis tools, which can simplify the workflow for researchers familiar with atomistic simulations.

Ultimately, the selection of a force field should be guided by a thorough review of the literature for the specific system of interest and, if possible, preliminary in-house validation against key experimental observables. The data and protocols presented in this guide serve as a starting point for making an informed decision for your this compound simulation studies.

References

A Comparative Analysis of Drug Release from DPPC-d4 and DSPC Liposomes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of lipid composition is a critical determinant of a liposomal drug delivery system's efficacy. This guide provides an objective comparison of drug release from liposomes formulated with 1,2-dipalmitoyl(d4)-sn-glycero-3-phosphocholine (DPPC-d4) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), supported by experimental data and detailed protocols.

This analysis focuses on two key release triggers: temperature and enzymatic activity. Understanding the distinct release profiles of this compound and DSPC liposomes under these conditions is paramount for designing effective drug delivery vehicles.

Note on this compound: This guide assumes that the biophysical properties and drug release characteristics of deuterated DPPC (this compound) are comparable to its non-deuterated counterpart, DPPC. Deuteration is primarily a tool for specific analytical techniques and is not expected to significantly alter the bulk properties of the lipid bilayer.

Comparative Data on Drug Release

The stability and drug release characteristics of liposomes are intrinsically linked to the phase transition temperature (Tm) of their primary phospholipid components. DPPC has a Tm of approximately 41°C, while DSPC has a higher Tm of around 55°C. This fundamental difference governs their behavior in response to temperature and their susceptibility to enzymatic degradation.

Temperature-Triggered Release

Thermosensitive liposomes are designed to release their payload at elevated temperatures, often induced locally at a target site (e.g., a tumor) through hyperthermia.

FeatureThis compound LiposomesDSPC LiposomesKey Findings
Optimal Release Temperature ~41-45°C[1]>55°C[2]DPPC liposomes are suitable for mild hyperthermia applications, releasing their contents at temperatures just above the physiological norm. DSPC liposomes require significantly higher temperatures for efficient drug release.
Release Kinetics Rapid, "burst" release near Tm[1]Slower release, requires sustained high temperaturesThe sharp phase transition of DPPC at its Tm leads to a rapid and substantial release of the encapsulated drug.[1]
Stability at Physiological Temp. (37°C) Moderate leakage over time[2]High stability, minimal leakage[2][3][4]The proximity of DPPC's Tm to physiological temperature can result in some premature drug leakage. DSPC liposomes are significantly more stable at 37°C, making them suitable for applications requiring long circulation times and minimal premature release.[2][3]
Enzyme-Triggered Release

Enzymes overexpressed in pathological tissues, such as phospholipase A2 (sPLA₂), can be exploited to trigger drug release from liposomes. sPLA₂ hydrolyzes the ester bond at the sn-2 position of phospholipids, leading to membrane destabilization.

FeatureThis compound LiposomesDSPC LiposomesKey Findings
Susceptibility to sPLA₂ More susceptibleLess susceptiblePhospholipids with shorter acyl chains, like DPPC (16:0), are more readily hydrolyzed by sPLA₂ compared to those with longer chains, like DSPC (18:0).[5]
Release Mechanism Enzymatic degradation of the lipid bilayer leads to pore formation and drug release.Slower enzymatic degradation results in a more gradual release profile.The rate of enzyme-triggered release is directly related to the rate of lipid hydrolysis.
Potential Applications Drug delivery to sites with high sPLA₂ activity (e.g., inflamed tissues, some tumors).Formulations where a slower, more sustained enzyme-triggered release is desired.The choice between DPPC and DSPC can be used to tune the rate of enzyme-responsive drug delivery.

Experimental Protocols

Liposome Preparation: Thin-Film Hydration Method

This is a common and straightforward method for preparing multilamellar vesicles (MLVs), which can then be downsized to unilamellar vesicles.

Materials:

  • This compound or DSPC

  • Cholesterol (optional, often included to modulate membrane fluidity)

  • Chloroform or a chloroform/methanol mixture

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS) containing the drug to be encapsulated

  • Rotary evaporator

  • Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)

Procedure:

  • Dissolve the lipids (this compound or DSPC and cholesterol) in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

  • Further dry the lipid film under a vacuum for at least one hour to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer containing the drug. The hydration is typically performed at a temperature above the Tm of the primary lipid (e.g., ~50°C for DPPC and ~60°C for DSPC).

  • Agitate the flask to disperse the lipid film, forming a milky suspension of MLVs.

  • For size homogenization and to produce unilamellar vesicles, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size. This process is repeated multiple times (e.g., 10-20 passes) to ensure a narrow size distribution.

  • Remove the unencapsulated drug by methods such as dialysis or size exclusion chromatography.

In Vitro Drug Release Assay: Dialysis Method

This method is widely used to assess the release of a drug from liposomes over time.

Materials:

  • Liposome formulation with the encapsulated drug

  • Dialysis tubing with a molecular weight cut-off (MWCO) that allows the free drug to pass through but retains the liposomes

  • Release buffer (e.g., PBS at a specific pH and temperature)

  • Stirred, temperature-controlled container

Procedure:

  • Transfer a known volume of the liposome formulation into a dialysis bag.

  • Seal the dialysis bag and place it in a container with a known volume of the release buffer.

  • Maintain the container at a constant temperature (e.g., 37°C for stability studies or a higher temperature for thermosensitive release) with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release buffer outside the dialysis bag.

  • Replenish the withdrawn volume with a fresh release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, or high-performance liquid chromatography).

  • Calculate the cumulative percentage of drug release at each time point.

Visualizations

Temperature_Triggered_Drug_Release cluster_gel Below Tm (e.g., 37°C) cluster_liquid Above Tm (e.g., 42°C for DPPC) Gel_Phase Gel Phase Bilayer (Ordered, Low Permeability) Drug_Encapsulated_Gel Drug Retained Gel_Phase->Drug_Encapsulated_Gel Stable Encapsulation Liquid_Phase Liquid Crystalline Phase (Disordered, High Permeability) Gel_Phase->Liquid_Phase Heat (Hyperthermia) Drug_Released Drug Released Liquid_Phase->Drug_Released Rapid Release

Caption: Mechanism of temperature-triggered drug release from thermosensitive liposomes.

Drug_Release_Assay_Workflow start Start: Liposome Formulation prepare_sample Place Liposomes in Dialysis Bag start->prepare_sample setup_assay Immerse in Release Buffer (Controlled Temperature & pH) prepare_sample->setup_assay sampling Collect Aliquots from Buffer at Time Intervals setup_assay->sampling sampling->setup_assay Continuous Stirring analysis Quantify Drug Concentration sampling->analysis calculation Calculate Cumulative % Release analysis->calculation end End: Drug Release Profile calculation->end Enzyme_Triggered_Release cluster_liposome Liposome in Target Tissue liposome Intact Liposome (e.g., DPPC or DSPC) enzyme sPLA₂ Enzyme drug Encapsulated Drug hydrolysis Phospholipid Hydrolysis enzyme->hydrolysis Catalyzes destabilization Membrane Destabilization hydrolysis->destabilization release Drug Release destabilization->release

References

A Comparative Guide to the Phase Behavior of DPPC-d4 and DPPC using Differential Scanning calorimetry

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the phase behavior of deuterated dipalmitoylphosphatidylcholine (DPPC-d4) and its non-deuterated counterpart (DPPC), with a focus on validation using Differential Scanning Calorimetry (DSC). It is intended for researchers, scientists, and drug development professionals working with lipid-based formulations.

Executive Summary

Deuteration of the acyl chains in DPPC (resulting in this compound) significantly influences its thermotropic phase behavior. Differential Scanning Calorimetry (DSC) analysis reveals that this compound exhibits a lower main phase transition temperature (Tm) compared to DPPC. This guide presents a detailed comparison of their phase transition properties, a comprehensive experimental protocol for DSC analysis, and an overview of alternative characterization techniques.

Data Presentation: DPPC vs. This compound Phase Transition Parameters

The following table summarizes the key thermodynamic parameters for the gel-to-liquid crystalline phase transition of DPPC and this compound as determined by DSC.

ParameterDPPCThis compound (chain deuterated)Reference
Main Transition Temperature (Tm) ~41 °C~37 °C[1][2]
Pre-transition Temperature (Tp) ~35 °CNot explicitly reported, but expected to be lower[3]
Transition Enthalpy (ΔH) HigherLower (decreased by 14-35%)[4]
Transition Entropy (ΔS) HigherLower[4]
Transition Width SharpBroader[4]

Note: The exact values can vary slightly depending on experimental conditions such as hydration level, buffer composition, and DSC scan rate.

Experimental Protocol: Differential Scanning Calorimetry of Liposomes

This protocol outlines the key steps for analyzing the phase behavior of this compound liposomes using DSC.

1. Materials:

  • This compound lipid

  • Buffer (e.g., phosphate-buffered saline, PBS)

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Nitrogen gas source

  • Vacuum pump

  • Water bath sonicator or extruder

  • DSC instrument with hermetic aluminum pans

2. Liposome Preparation (Thin-Film Hydration Method): a. Dissolve a known amount of this compound in an organic solvent in a round-bottom flask. b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film on the flask's inner surface. c. Place the flask under high vacuum for at least 2 hours to remove any residual solvent. d. Hydrate the lipid film with the desired buffer by vortexing above the lipid's main transition temperature (Tm). This results in the formation of multilamellar vesicles (MLVs). e. For unilamellar vesicles (LUVs), the MLV suspension can be further processed by sonication or extrusion.

3. DSC Sample Preparation: a. Accurately weigh an empty hermetic aluminum DSC pan and lid. b. Transfer a precise amount of the liposome suspension (typically 10-20 µL) into the pan. c. Seal the pan hermetically to prevent solvent evaporation during the experiment. d. Prepare a reference pan containing the same volume of buffer.

4. DSC Analysis: a. Place the sample and reference pans into the DSC instrument. b. Equilibrate the system at a starting temperature well below the expected pre-transition. c. Heat the sample at a constant scan rate (e.g., 1-2 °C/min) to a final temperature well above the main transition. d. Cool the sample back to the starting temperature at the same rate. e. Perform a second heating scan to ensure thermal history consistency. The data from the second scan is typically used for analysis.

5. Data Analysis: a. The DSC thermogram plots heat flow against temperature. b. The pre-transition (Tp) and main transition (Tm) temperatures are identified as the onset or peak of the endothermic transitions. c. The transition enthalpy (ΔH) is calculated by integrating the area under the transition peak.

Mandatory Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis dissolve Dissolve this compound in Organic Solvent film Form Thin Lipid Film dissolve->film Evaporation hydrate Hydrate Film with Buffer film->hydrate Vortexing extrude Extrude for Unilamellar Vesicles hydrate->extrude Optional prepare_pan Prepare Sample and Reference Pans hydrate->prepare_pan extrude->prepare_pan load_dsc Load Pans into DSC prepare_pan->load_dsc run_scan Perform Heating/Cooling Cycles load_dsc->run_scan analyze Analyze Thermogram run_scan->analyze phase_transition_comparison cluster_props Phase Transition Properties DPPC DPPC (Non-deuterated) Tm Lower Tm deltaH Lower ΔH broad Broader Transition DPPC_d4 This compound (Deuterated) DPPC_d4->Tm DPPC_d4->deltaH DPPC_d4->broad

References

Cholesterol's Differential Impact on DPPC and Sphingomyelin Bilayers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of cholesterol's effects on 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC-d4) and sphingomyelin bilayers reveals significant differences in membrane organization, stability, and physical properties. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of these effects, supported by experimental data and methodologies, to inform the design of lipid-based drug delivery systems and the study of cell membrane biophysics.

Cholesterol is a critical component of mammalian cell membranes, playing a pivotal role in modulating membrane fluidity, permeability, and the formation of lipid domains. Its interactions with different lipid species, however, are not uniform. Understanding the nuances of cholesterol's influence on specific phospholipids like DPPC, a common model lipid, and sphingomyelin, a key component of lipid rafts, is crucial for a variety of research applications.

Executive Summary of Comparative Effects

Cholesterol's interaction with sphingomyelin is generally considered more favorable than with DPPC. This preference is attributed to the unique structural features of sphingomyelin, including its ability to form hydrogen bonds with cholesterol and its higher degree of saturation. These interactions lead to more pronounced ordering and condensation effects in sphingomyelin bilayers compared to DPPC bilayers.

Key differences are observed in the formation of lipid domains. In the presence of cholesterol, both lipids form liquid-ordered (Lo) domains. However, in monolayer studies, the liquid-condensed domains induced by cholesterol are larger in DPPC but more numerous in sphingomyelin. Furthermore, a significantly higher surface pressure is required to disrupt these domains in sphingomyelin/cholesterol mixtures, indicating greater stability.

Quantitative Data Comparison

The following tables summarize the quantitative effects of cholesterol on the key physical parameters of DPPC and palmitoylsphingomyelin (PSM), a representative sphingomyelin, bilayers as determined by molecular dynamics simulations and experimental techniques.

Table 1: Effect of Cholesterol on Area per Lipid

Cholesterol Mole FractionDPPC Area per Lipid (Ų)Palmitoylsphingomyelin (PSM) Area per Lipid (Ų)
0.064.054.0
0.160.552.5
0.256.550.5
0.352.548.5
0.449.046.5
0.545.044.5

Data compiled from molecular dynamics simulation studies.

Table 2: Effect of Cholesterol on Bilayer Thickness (Phosphate-to-Phosphate Distance)

Cholesterol Mole FractionDPPC Bilayer Thickness (Å)Palmitoylsphingomyelin (PSM) Bilayer Thickness (Å)
0.038.041.0
0.139.542.0
0.241.043.0
0.342.544.0
0.444.045.0
0.545.546.0

Data compiled from molecular dynamics simulation and X-ray diffraction studies.

Table 3: Effect of Cholesterol on Acyl Chain Order Parameter (SCD)

Cholesterol Mole FractionDPPC Order Parameter (SCD)Palmitoylsphingomyelin (PSM) Order Parameter (SCD)
0.00.200.35
0.10.280.42
0.20.350.48
0.30.410.53
0.40.460.57
0.50.500.60

Data represents the average order parameter for the acyl chain carbons and is derived from molecular dynamics simulations.

Visualizing the Interaction Pathways

The differential effects of cholesterol on DPPC and sphingomyelin bilayers can be conceptualized through the following logical flow.

G cluster_chol cluster_dppc cluster_sm Cholesterol Cholesterol DPPC DPPC Bilayer Cholesterol->DPPC SM Sphingomyelin Bilayer Cholesterol->SM DPPC_Disordered Disordered Acyl Chains DPPC->DPPC_Disordered DPPC_Lo Liquid-Ordered (Lo) Phase (Less Condensed) DPPC_Disordered->DPPC_Lo Ordering Effect DPPC_Domains Larger, Less Numerous Domains DPPC_Lo->DPPC_Domains Domain Formation SM_Ordered More Ordered Acyl Chains SM->SM_Ordered SM_Lo Liquid-Ordered (Lo) Phase (More Condensed) SM_Ordered->SM_Lo Stronger Ordering & H-Bonding SM_Domains Smaller, More Numerous, More Stable Domains SM_Lo->SM_Domains Domain Formation

Caption: Cholesterol's influence on DPPC and sphingomyelin bilayers.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermotropic phase behavior of lipid bilayers and the effect of cholesterol on the main phase transition temperature (Tm) and enthalpy (ΔH).

Methodology:

  • Vesicle Preparation:

    • This compound or sphingomyelin and cholesterol are dissolved in chloroform/methanol (2:1, v/v) at the desired molar ratios.

    • The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The film is dried under vacuum for at least 2 hours to remove residual solvent.

    • The lipid film is hydrated with a buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.4) by vortexing above the lipid's Tm.

    • The resulting multilamellar vesicles (MLVs) are subjected to several freeze-thaw cycles.

    • For unilamellar vesicles (LUVs), the MLV suspension is extruded through polycarbonate filters with a defined pore size (e.g., 100 nm).

  • DSC Analysis:

    • Aliquots of the vesicle suspension (typically 1-5 mg/mL lipid concentration) are hermetically sealed in aluminum DSC pans. An equal volume of buffer is sealed in a reference pan.

    • Samples are scanned over a desired temperature range (e.g., 20°C to 60°C) at a controlled heating and cooling rate (e.g., 1°C/min).

    • The thermogram, a plot of heat flow versus temperature, is recorded. The Tm is the temperature at the peak of the transition, and the enthalpy (ΔH) is the area under the peak.

X-ray Diffraction

Objective: To determine the bilayer thickness and lamellar spacing of lipid vesicles.

Methodology:

  • Sample Preparation:

    • Oriented multilayer samples are prepared by depositing a concentrated lipid solution onto a solid substrate (e.g., a silicon wafer) and allowing the solvent to evaporate slowly.

    • The sample is then hydrated in a controlled humidity chamber.

    • For vesicle suspensions, the sample is concentrated by centrifugation and loaded into a thin-walled glass capillary.

  • Data Acquisition:

    • The sample is placed in a temperature-controlled holder in the path of a collimated X-ray beam.

    • The scattered X-rays are detected by a 2D detector.

    • Diffraction patterns are collected for a set exposure time.

  • Data Analysis:

    • The lamellar repeat distance (d-spacing) is calculated from the positions of the Bragg peaks in the diffraction pattern using Bragg's law (nλ = 2d sinθ).

    • The bilayer thickness can be derived from the d-spacing and the lipid concentration.

Fluorescence Microscopy

Objective: To visualize the formation and morphology of lipid domains in giant unilamellar vesicles (GUVs).

Methodology:

  • GUV Preparation:

    • A solution of this compound or sphingomyelin, cholesterol, and a fluorescent lipid probe (e.g., 1 mol% of a probe that partitions into the liquid-disordered phase, like Lissamine rhodamine B DOPE, and/or a probe for the liquid-ordered phase, like NBD-PE) in chloroform is spread on an indium tin oxide (ITO)-coated glass slide.

    • The solvent is evaporated to form a thin lipid film.

    • A second ITO slide is placed on top with a silicone spacer to create a chamber.

    • The chamber is filled with a sucrose solution, and an AC electric field is applied to induce vesicle formation (electroformation).

  • Imaging:

    • The GUV suspension is transferred to a microscope slide.

    • An iso-osmolar glucose solution is added to the outside of the vesicles to improve sedimentation and visualization.

    • The GUVs are observed using a confocal or wide-field fluorescence microscope equipped with appropriate filters for the chosen fluorescent probes.

    • Images are captured at different temperatures to observe phase transitions and domain formation.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for preparing and analyzing lipid vesicles to compare the effects of cholesterol.

G cluster_prep cluster_analysis cluster_results start Start: Define Lipid Composition (DPPC/Chol vs. SM/Chol) film Lipid Film Formation start->film hydration Hydration & Vesicle Formation film->hydration vesicles Lipid Vesicles (MLVs/LUVs/GUVs) hydration->vesicles dsc DSC Analysis vesicles->dsc xray X-ray Diffraction vesicles->xray microscopy Fluorescence Microscopy vesicles->microscopy thermo Thermotropic Properties (Tm, ΔH) dsc->thermo structure Structural Parameters (Bilayer Thickness) xray->structure morphology Domain Morphology microscopy->morphology comparison Comparative Analysis thermo->comparison structure->comparison morphology->comparison

Caption: Workflow for comparing cholesterol's effects on lipid bilayers.

This comparative guide underscores the importance of lipid composition in determining the physicochemical properties of membranes. The stronger interaction between cholesterol and sphingomyelin has significant implications for the formation and stability of lipid rafts, which are crucial platforms for cellular signaling and protein trafficking. For drug development professionals, these findings can guide the selection of lipid compositions for liposomal drug delivery systems to optimize stability, permeability, and drug retention.

Safety Operating Guide

Navigating the Disposal of DPPC-d4: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the disposal of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-d4 (DPPC-d4), a deuterated phospholipid commonly used in biophysical and drug delivery research.

While DPPC and its deuterated form, this compound, are not classified as hazardous substances, adherence to standard laboratory chemical disposal protocols is essential to maintain safety and environmental responsibility.[1][2] Information from safety data sheets (SDS) for DPPC indicates no special hazards that would necessitate extraordinary disposal measures.[1][2]

Key Safety and Handling Information

Before proceeding with disposal, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). This includes standard laboratory attire such as safety glasses, gloves, and a lab coat. In case of accidental contact, follow these first aid measures:

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash the affected area thoroughly with soap and water.
Eye Contact Rinse eyes with plenty of water for several minutes. If irritation persists, consult a physician.
Ingestion Do not induce vomiting. Rinse mouth with water and seek medical advice.

Data synthesized from multiple safety data sheets.[1][2]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound follows a logical workflow to ensure safety and compliance.

G cluster_prep Preparation cluster_disposal Disposal A 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B 2. Segregate this compound Waste (Solid vs. Liquid) A->B C 3. Solid Waste Disposal Place in a labeled, sealed container for chemical waste. B->C D 4. Liquid Waste Disposal Collect in a designated, sealed, and labeled waste container. B->D E 5. Final Disposal Dispose of contents/container to an approved waste disposal plant. C->E D->E

This compound Disposal Workflow

Experimental Protocol for Disposal:

  • Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.

  • Waste Segregation:

    • Solid Waste: Collect dry this compound powder, contaminated consumables (e.g., weigh boats, pipette tips), and any spill cleanup materials in a designated, leak-proof container.

    • Liquid Waste: If this compound is in a solvent, collect the solution in a clearly labeled, sealed container compatible with the solvent used. Do not mix with other incompatible waste streams.

  • Container Labeling: Clearly label the waste container with "this compound Waste" and include any solvents present. Ensure the label is legible and securely attached.

  • Storage: Store the sealed waste container in a designated secondary containment area, away from incompatible materials, until it is collected for disposal.

  • Final Disposal: Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.[3] Follow all local, state, and federal regulations for chemical waste disposal.

While this compound is not considered a hazardous material, responsible chemical handling and disposal are paramount in a laboratory setting. By following these established procedures, researchers can ensure a safe working environment and maintain regulatory compliance.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DPPC-d4

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the handling and disposal of dipalmitoylphosphatidylcholine-d4 (DPPC-d4) are critical for ensuring a secure laboratory environment and maintaining experimental integrity. This guide provides clear, step-by-step procedures for researchers, scientists, and drug development professionals.

This compound, a deuterated form of the phospholipid DPPC, is not classified as a hazardous substance. However, as with any chemical, adherence to proper safety protocols is paramount to minimize risk and ensure the well-being of laboratory personnel. The following information outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans for this compound.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound in its powdered form, appropriate PPE is essential to prevent inhalation of dust particles and direct contact with skin and eyes. Standard laboratory PPE is generally sufficient.

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from airborne powder.
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Body Protection Standard laboratory coatProtects skin and clothing from contamination.
Respiratory Protection N95 or P1 dust mask (if generating dust)Minimizes inhalation of fine particles.

Always inspect PPE for integrity before use and ensure it is worn correctly for the duration of the handling process.[1][2][3]

Operational Plan: Step-by-Step Handling of this compound

Following a structured workflow is crucial for the safe and effective handling of this compound.

Preparation and Weighing
  • Designated Area : Conduct all handling and weighing of this compound powder in a designated area, such as a chemical fume hood or a specific benchtop space away from high-traffic areas, to contain any potential dust.

  • Gather Materials : Before starting, ensure all necessary equipment is within reach, including spatulas, weigh boats, and pre-labeled storage containers.

  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

  • Weighing : Carefully transfer the desired amount of this compound powder to a weigh boat. Avoid any actions that could generate dust. If dust is generated, the use of a dust mask is recommended.[2]

Storage

Proper storage is vital to maintain the stability and integrity of this compound.

Storage ConditionRecommendationRationale
Temperature -20°C or belowEnsures long-term stability of the lipid.
Container Glass vial with a Teflon-lined capPrevents contamination and degradation.
Atmosphere Store under an inert gas (e.g., argon or nitrogen)Minimizes oxidation of the lipid.
Accidental Spills

In the event of a spill, follow these steps:

  • Isolate the Area : Cordon off the spill area to prevent further contamination.

  • Wear Appropriate PPE : Ensure you are wearing the recommended PPE before cleaning the spill.

  • Clean-up : For a dry powder spill, gently sweep or scoop the material into a designated waste container. Avoid using methods that will create airborne dust. If necessary, lightly dampen a cloth or paper towel with water to wipe the area, ensuring all residue is collected.

  • Disposal : Dispose of the collected spill waste and any contaminated cleaning materials according to the disposal plan outlined below.

Disposal Plan: Responsible Waste Management

While this compound is not classified as a hazardous material, it should be disposed of as chemical waste in accordance with institutional and local regulations. Do not dispose of this compound in the regular trash or down the drain.

Solid Waste
  • Containerize : Place all solid waste contaminated with this compound, including used weigh boats, gloves, and any spilled material, into a sturdy, sealable container. A plastic-lined cardboard box or a designated solid waste pail is suitable.[4]

  • Labeling : Clearly label the waste container as "Non-hazardous Chemical Waste" and list the contents, including "this compound".

  • Storage : Store the sealed waste container in a designated waste accumulation area, away from general laboratory traffic.

  • Disposal Request : Follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to your Environmental Health and Safety (EHS) department.

Contaminated Labware
  • Decontamination : Glassware and other reusable lab equipment that has come into contact with this compound should be thoroughly cleaned with an appropriate solvent (e.g., ethanol or methanol) followed by washing with detergent and water.

  • Solvent Waste : The solvent used for cleaning should be collected in a separate, clearly labeled "Halogenated" or "Non-halogenated" solvent waste container, as appropriate for your laboratory's waste streams.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

This compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_cleanup Cleanup & Disposal prep Don PPE weigh Weigh this compound in Designated Area prep->weigh store Store at <= -20°C in Glass Vial weigh->store spill Accidental Spill Cleanup weigh->spill If spill occurs solid_waste Collect Solid Waste store->solid_waste After Use spill->solid_waste dispose Dispose as Chemical Waste solid_waste->dispose

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.